molecular formula C9H5Cl2N B3038078 5,8-Dichloroisoquinoline CAS No. 73075-59-9

5,8-Dichloroisoquinoline

Cat. No.: B3038078
CAS No.: 73075-59-9
M. Wt: 198.05 g/mol
InChI Key: MIYJUWWLNPMRCD-UHFFFAOYSA-N
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Description

5,8-Dichloroisoquinoline is a useful research compound. Its molecular formula is C9H5Cl2N and its molecular weight is 198.05 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,8-dichloroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYJUWWLNPMRCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NC=CC2=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00990513
Record name 5,8-Dichloroisoquinoline
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Molecular Weight

198.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73075-59-9, 703-32-2
Record name 5,8-Dichloroisoquinoline
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URL https://commonchemistry.cas.org/detail?cas_rn=73075-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8-Dichloroisoquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5,8-Dichloroisoquinoline: Technical Monograph & Synthesis Guide

[1]

Executive Summary

This compound (CAS: 73075-59-9) is a specialized halogenated heterocyclic building block used primarily in the synthesis of bioactive quinones and polycyclic aromatic alkaloids.[1][2][3][4] Its structural significance lies in the 5,8-substitution pattern, which effectively blocks the para-positions of the benzenoid ring, directing further functionalization to the pyridine ring (C1, C3, C4) or enabling palladium-catalyzed cross-couplings at the chlorinated sites.[1]

This guide focuses on the authoritative Walker-Pfizer protocol (OPRD, 2010), which revolutionized the access to this scaffold with a regioselective, high-yield (>95%) chlorination strategy using 1,3-dichloro-5,5-dimethylhydantoin (DCDMH).[1]

Chemical Identity & Properties

PropertyData
CAS Number 73075-59-9
IUPAC Name This compound
Molecular Formula C

H

Cl

N
Molecular Weight 198.05 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, CHCl

, DMSO; sparingly soluble in water
Key Reactivity Electrophilic aromatic substitution (blocked 5,8), Pd-catalyzed coupling
Structural Analysis (DOT Visualization)

The following diagram illustrates the numbering and electronic environment of the scaffold.

Gcluster_0This compound StructureN2N (2)C3C3N2->C3C1C1C1->N2dbC4C4C3->C4dbC9C4aC4->C9C5C5-ClC6C6C5->C6dbC7C7C6->C7C8C8-ClC7->C8dbC10C8aC8->C10C9->C5C9->C10dbC10->C1

Caption: Structural numbering of this compound. Note the chlorination at the benzenoid 'para' positions.[1]

Synthesis Protocol: The Walker-Pfizer Route

Source: Walker, M. D., et al. Organic Process Research & Development2010 , 14, 108–113.[1]

Mechanistic Rationale

Direct chlorination of isoquinoline is challenging due to the formation of complex mixtures (5-, 8-, 5,8-, and 5,7,8- isomers).[1] The Walker protocol utilizes superacidic conditions (conc. H


1
  • Protonation: Deactivates the pyridine ring toward electrophilic attack.[1]

  • Activation: The benzenoid ring remains sufficiently electron-rich.[1]

  • Regiocontrol: The bulky chlorinating agent (DCDMH) and the protonated species favor the 5- and 8- positions due to electronic directing effects (highest HOMO density).[1]

Experimental Workflow

Reagents:

  • Isoquinoline (1.0 equiv)[1][5]

  • Sulfuric Acid (conc.[1] H

    
    SO
    
    
    , solvent/catalyst)[1]
  • 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH, 1.05 equiv)[1]

Step-by-Step Protocol:

  • Preparation: Charge a reaction vessel with concentrated H

    
    SO
    
    
    (approx. 5–10 volumes relative to isoquinoline). Cool to 0–5 °C.[1]
  • Addition 1: Add Isoquinoline dropwise. Caution: Exothermic reaction.[1] Maintain temperature <20 °C.[1]

  • Chlorination: Add DCDMH portion-wise over 30–60 minutes.

  • Reaction: Warm the mixture to 20–25 °C and stir for 2–4 hours. Monitor by HPLC for consumption of starting material and monochlorinated intermediates.[1]

  • Quench: Slowly pour the reaction mixture onto crushed ice/water.

  • Neutralization: Adjust pH to ~8–9 using 50% NaOH or NH

    
    OH. Note: Precipitate formation will occur.[1]
    
  • Isolation: Filter the solid product. Wash with water to remove salts and hydantoin byproducts.[1]

  • Purification: Recrystallize from ethanol or heptane/EtOAc if necessary (though crude purity is often >98%).[1]

Yield Expectation: 95–98% isolated yield.

Reactivity & Applications

Functionalization Map

This compound serves as a "masked" scaffold.[1] The chlorides are relatively inert to nucleophilic aromatic substitution (S

1

ReactivityStartThis compoundOxidationOxidation (CrO3/H2SO4)To 5,8-IsoquinolinedioneStart->Oxidation Oxidative Demethylation equivalentCouplingSuzuki/Buchwald Coupling(Pd-Catalyzed)Start->Coupling C-C / C-N Bond FormationReductionPartial ReductionTo TetrahydroisoquinolineStart->Reduction H2 / CatalystTarget1Antitumor Quinones(e.g., Pyridophenazines)Oxidation->Target1Target2Biaryl Isoquinolines(Kinase Inhibitors)Coupling->Target2

Caption: Primary synthetic transformations accessible from the 5,8-dichloro scaffold.

Key Application: Topoisomerase II Inhibitors

The 5,8-dichloro derivative is a critical precursor for isoquinoline-5,8-diones .[1]

  • Pathway: Oxidation of this compound yields 6,7-dichloroisoquinoline-5,8-dione (via oxidative chlorination mechanisms) or direct hydrolysis/oxidation sequences.[1]

  • Drug Class: These quinones are condensed with diamines to form pyrido[3,4-b]phenazines , which exhibit potent cytotoxicity against human lung (A549) and colon (Col2) cancer cell lines by intercalating DNA and inhibiting Topoisomerase II.[1]

Application: Agrochemicals

The scaffold is also utilized in the synthesis of fungicides where the lipophilic chlorine atoms enhance membrane permeability and metabolic stability of the isoquinoline core.[1]

Safety & Handling (MSDS Highlights)

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Handling: Use in a fume hood.[1] The synthesis involves concentrated sulfuric acid and DCDMH (a chlorinating agent that releases Cl

    
     species); standard acid-proof PPE (gloves, face shield) is mandatory.[1]
    
  • Storage: Store in a cool, dry place. Stable under standard laboratory conditions.

References

  • Walker, M. D.; Andrews, B. I.; Burton, A. J.; Humphreys, L. D.; Kelly, G.; Schilling, M. B.; Scott, P. W. (2010).[1] "Regioselective Chlorination of Isoquinoline and Quinoline Derivatives: A Practical Synthesis of this compound". Organic Process Research & Development, 14(1), 108–113.[1]

  • Kim, J. S.; Lee, H. J.; Suh, M. E.; Chae, M. J. (2007).[1] "Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity". Bioorganic & Medicinal Chemistry, 15(1), 451-457.[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CAS 73075-59-9.[1] [1]

5,8-Dichloroisoquinoline molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5,8-Dichloroisoquinoline

Abstract: This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. The document details its core physicochemical properties, including its precise molecular weight, and presents a validated, step-by-step synthesis protocol. Furthermore, it covers essential spectroscopic characterization methods, discusses its role as a pivotal building block in the development of therapeutic agents, and outlines critical safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this versatile chemical intermediate.

Core Physicochemical Properties

This compound is a disubstituted aromatic heterocycle. The strategic placement of chlorine atoms at the C5 and C8 positions significantly influences its electronic properties and reactivity, making it a valuable precursor for further functionalization. Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Weight 198.05 g/mol [1]
Molecular Formula C₉H₅Cl₂N[1]
CAS Number 73075-59-9[2]
Canonical SMILES C1=CC2=C(C=CC(=C2N=C1)Cl)Cl[1]
Appearance Off-white to light yellow solid (predicted)General Observation
Melting Point 97-98 ºC (for 5,8-dichloroquinoline isomer)[3]

Note: Experimental data for the melting point and solubility of this compound are not widely reported. The value provided is for the isomeric quinoline and should be used as an estimation only.

Caption: Chemical structure of this compound.

Synthesis and Purification Protocol

The synthesis of this compound is reliably achieved through the regioselective chlorination of the parent isoquinoline. The following protocol is adapted from established process chemistry literature, ensuring robustness and scalability.[2]

Rationale for Experimental Design

The chosen method employs 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) as the chlorinating agent and sulfuric acid as the solvent and activating medium. Sulfuric acid protonates the isoquinoline nitrogen, activating the ring system towards electrophilic substitution. DCDMH is a safe and effective source of electrophilic chlorine (Cl⁺), offering controlled reactivity compared to gaseous chlorine. The regioselectivity, favoring positions 5 and 8, is dictated by the electronic landscape of the protonated isoquinoline ring.

Step-by-Step Synthesis Workflow
  • Reaction Setup: In a clean, dry, three-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add concentrated sulfuric acid (98%, ~5 volumes relative to isoquinoline).

  • Reactant Addition: Cool the acid to approximately 0-5 °C using an ice bath. Slowly add isoquinoline (1.0 eq.) to the stirred acid, ensuring the temperature does not exceed 20 °C. Stir the resulting solution until the isoquinoline is fully dissolved.

  • Chlorination: Add 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) portion-wise to the reaction mixture over 1-2 hours. Maintain the internal temperature below 15 °C during the addition.

    • Expert Insight: Portion-wise addition of DCDMH is critical to control the exotherm and prevent runaway reactions or the formation of over-chlorinated byproducts.

  • Reaction Progression: After the full addition of DCDMH, allow the mixture to warm to room temperature and stir for 16-20 hours. Monitor the reaction's completion using a suitable analytical method (e.g., HPLC or GC-MS) by quenching a small aliquot in water and extracting with an organic solvent.

  • Work-up and Isolation: Carefully quench the reaction by slowly pouring the mixture into a vessel containing crushed ice and water (~20 volumes). This process is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Neutralization and Extraction: Neutralize the acidic aqueous slurry to a pH of 7-8 using a base such as sodium hydroxide solution, while maintaining a low temperature with an ice bath. Extract the neutralized mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the residue via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford this compound as a solid.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification prep Prepare H₂SO₄ Solution add_iso Add Isoquinoline (1 eq) @ 0-5 °C prep->add_iso add_dcdmh Portion-wise Addition of DCDMH @ <15 °C add_iso->add_dcdmh react Stir at RT for 16-20h add_dcdmh->react quench Quench into Ice/Water react->quench neutralize Neutralize with NaOH to pH 7-8 quench->neutralize extract Extract with CH₂Cl₂ neutralize->extract purify Column Chromatography (Silica Gel) extract->purify final_product Pure this compound purify->final_product

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization (Self-Validation)

Confirming the identity and purity of the synthesized this compound is paramount. The following data provides the expected results from standard analytical techniques.

Mass Spectrometry

Mass spectrometry is a definitive tool for confirming the molecular weight and elemental composition. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), dichlorinated compounds exhibit a characteristic isotopic pattern.

Analysis TechniqueExpected ResultRationale
High-Resolution MS Exact Mass [M+H]⁺: 197.9877Calculated for C₉H₆Cl₂N⁺
Low-Resolution MS Isotopic Cluster (m/z)The presence of two chlorine atoms results in a distinctive pattern.
M⁺˙ (¹⁹⁷)Corresponds to the molecule with two ³⁵Cl isotopes.
[M+2]⁺˙ (¹⁹⁹)Corresponds to one ³⁵Cl and one ³⁷Cl isotope.
[M+4]⁺˙ (²⁰¹)Corresponds to two ³⁷Cl isotopes.
Relative Intensity ~100 : 65 : 10
Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Publicly available, experimentally derived NMR spectra for this compound are limited. The following are predictions based on established principles of NMR spectroscopy for substituted isoquinolines.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show five distinct signals in the aromatic region (δ 7.5-9.5 ppm).

    • The protons at C1, C3, and C4 will likely appear as a set of coupled doublets or doublet of doublets.

    • The protons at C6 and C7, situated between the two chlorine atoms, will appear as an AX system (two coupled doublets). The chemical shifts will be influenced by the electron-withdrawing nature of the adjacent chlorine atoms.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should display nine signals for the nine carbon atoms.

    • Two signals will be significantly downfield, corresponding to the carbons bearing chlorine atoms (C5 and C8).

    • The remaining seven signals will be in the typical aromatic region for the isoquinoline core.

Applications in Research and Drug Development

Halogenated heterocycles like this compound are not typically therapeutic agents themselves but are highly valued as intermediates or scaffolds in medicinal chemistry. The chlorine atoms serve as versatile synthetic handles, enabling cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds, thereby allowing for the rapid generation of diverse chemical libraries.

Derivatives of the closely related quinoline and isoquinoline cores have demonstrated significant biological activity.

  • Anticancer Activity: Many isoquinoline-5,8-dione derivatives, synthesized from precursors like this compound, have been investigated as potent cytotoxic agents. A primary mechanism of action for these compounds is the inhibition of DNA Topoisomerase II, an essential enzyme for DNA replication in rapidly dividing cancer cells.[4] By stabilizing the enzyme-DNA covalent complex, these inhibitors prevent the re-ligation of DNA strands, leading to double-strand breaks and apoptosis.

  • Antimicrobial and Antiprotozoal Activity: The 8-hydroxyquinoline scaffold, which can be accessed from chlorinated precursors, is known for its potent antimicrobial properties.[5] The mechanism is often attributed to the chelation of essential metal ions required for microbial enzyme function.[5]

G Drug Isoquinoline-dione (Derivative) Cleavage_Complex Topo II-DNA Cleavage Complex Drug->Cleavage_Complex Stabilizes Complex TopoII DNA Topoisomerase II TopoII->Cleavage_Complex DNA Cleavage DNA_Relaxed Relaxed DNA DNA_Relaxed->TopoII Binding Cleavage_Complex->DNA_Relaxed Re-ligation (Normal Cycle) DSB DNA Double-Strand Breaks Cleavage_Complex->DSB Inhibition of Re-ligation Apoptosis Apoptosis (Cell Death) DSB->Apoptosis

Caption: Inhibition of DNA Topoisomerase II by quinoline-dione derivatives.

Safety and Handling

  • Hazard Identification:

    • Causes skin irritation (H315).

    • Causes serious eye irritation (H319).

    • May cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Skin and Body Protection: Wear a lab coat. Ensure full skin coverage.

  • Handling and Storage:

    • Handle only in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid generating dust.

    • Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move person to fresh air. If breathing is difficult, seek medical attention.

Always consult the most current SDS for any chemical before use and perform a thorough risk assessment for your specific experimental conditions.

References

  • Biosynth. 5,8-Dichloroquinoline, AAA70332.

  • Walker, M. D., et al. (2010). A Safe and Scalable Synthesis of this compound. Organic Process Research & Development, 14(1), 108-113.

  • ChemSynthesis. 5,8-dichloroquinoline Physical Properties.

  • Lee, H., et al. (2007). Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity. Bioorganic & Medicinal Chemistry, 15(1), 327-334.

  • Gao, C., et al. (2004). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 48(12), 4907-4909.

  • SynQuest Laboratories, Inc. Safety Data Sheet for 7,8-Dichloroisoquinoline.

Sources

Technical Monograph: 5,8-Dichloroisoquinoline

[1]

Executive Summary

5,8-Dichloroisoquinoline (CAS: 73075-59-9) is a specialized halogenated heterocyclic scaffold increasingly utilized in modern medicinal chemistry.[1] As a member of the benzopyridine family, it serves as a critical bioisostere for quinoline and naphthalene systems, offering unique electronic properties due to the specific placement of chlorine atoms at the peri positions (C5 and C8) of the carbocyclic ring.

This substitution pattern creates a distinct electronic "push-pull" dynamic with the nitrogen-containing pyridine ring, making the molecule a versatile electrophile in palladium-catalyzed cross-coupling reactions. It is primarily employed as an intermediate in the synthesis of kinase inhibitors, DNA intercalators (e.g., ellipticine analogs), and receptor modulators where precise regiochemical control is required.

Physicochemical Profile

The following data characterizes high-purity (>98%) this compound. Researchers should note that the melting point is distinct from its isomer, 5,7-dichloroisoquinoline.

PropertyValueNotes
CAS Number 73075-59-9Unique identifier
Molecular Formula C₉H₅Cl₂N
Molecular Weight 198.05 g/mol
Appearance Off-white to pale beige solidCrystalline powder
Melting Point 95–98 °CDistinct from 5,7-dichloro isomer
Solubility DCM, CHCl₃, DMSO, MeOHPoor solubility in water
pKa (Calculated) ~3.5 (Conjugate acid)Reduced basicity vs. isoquinoline (pKa 5.[1][2]4) due to Cl- electron withdrawal

Synthetic Routes & Manufacturing

The synthesis of this compound is non-trivial due to the challenge of directing chlorination selectively to the C5 and C8 positions without over-chlorinating or obtaining the 5,7-isomer. The most authoritative and scalable method was developed by Walker et al. (2010), utilizing a superacidic medium to control the regiochemistry.

Protocol: Regioselective Chlorination of Isoquinoline

Principle: Direct chlorination of isoquinoline typically yields a mixture. Using 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) in concentrated sulfuric acid protonates the isoquinoline nitrogen, deactivating the pyridine ring and directing electrophilic aromatic substitution to the carbocycle. The steric bulk and electronic directing effects favor the 5,8-substitution pattern.

Reagents:

  • Isoquinoline (1.0 eq)[3]

  • Sulfuric Acid (H₂SO₄), concentrated (Solvent/Catalyst)

  • 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) (1.1–1.5 eq)

Workflow:

  • Dissolution: Charge concentrated H₂SO₄ into a reactor. Cool to 0–5 °C.

  • Addition: Slowly add Isoquinoline (exothermic). Maintain temperature <20 °C.

  • Chlorination: Add DCDMH portion-wise over 1 hour.

  • Reaction: Warm the mixture to 25–40 °C and stir for 18–24 hours. Monitor by HPLC.

  • Quench: Pour the reaction mixture onto crushed ice.

  • Neutralization: Adjust pH to ~9–10 using 50% NaOH or NH₄OH (Caution: Exotherm).

  • Isolation: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from heptane/EtOAc or purify via silica chromatography if necessary.

Yield: Typically 85–95% on a multigram scale.

SynthesisISOIsoquinoline(C9H7N)INTERProtonated Intermediate(Deactivated Pyridine Ring)ISO->INTERProtonationREAGReagents:1. H2SO4 (conc)2. DCDMH (Chlorinating Agent)REAG->INTERPRODThis compound(>90% Regioselectivity)INTER->PRODElectrophilic Subst.(C5 & C8 directed)

Caption: Regioselective synthesis pathway using DCDMH in superacidic media (Walker Protocol).

Reactivity & Functionalization[4][5]

The this compound scaffold presents three distinct sites for functionalization: the nitrogen atom (N2), and the two chlorine atoms at C5 and C8.

Site-Selective Cross-Coupling (C5 vs. C8)

A critical challenge in using this scaffold is differentiating between the two chlorine atoms in metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

  • Electronic Differentiation: The C8 position is spatially closer to the nitrogen atom (peri-position relative to C1/N2 interaction zone) but electronically distinct.

  • Reactivity Order: In general palladium-catalyzed oxidative additions, the C5-Cl bond is often more accessible and reactive than the C8-Cl bond, although this is highly ligand-dependent.

  • Strategy: To achieve mono-functionalization, researchers typically employ:

    • Stoichiometric control: 1.0 eq of boronic acid.

    • Ligand selection: Bulky phosphine ligands (e.g., XPhos, SPhos) can enhance discrimination based on steric crowding at the C8 peri-position.

Chemical Space Map

ReactivityCOREThis compound(Scaffold)SUZUKISuzuki-Miyaura Coupling(Pd(PPh3)4, Ar-B(OH)2)CORE->SUZUKIC-C Bond FormationBUCHWALDBuchwald-Hartwig Amination(Pd2(dba)3, Amines)CORE->BUCHWALDC-N Bond FormationOXN-Oxidation(mCPBA)CORE->OXActivationMONO5-Aryl-8-chloroisoquinoline(Major Mono-product)SUZUKI->MONOControlled Eq.DI5,8-Diarylisoquinoline(Bis-coupling)SUZUKI->DIExcess ReagentLITHLithium-Halogen Exchange(n-BuLi, -78°C)NOXThis compound N-oxide(Activated C1)OX->NOX

Caption: Functionalization landscape of this compound. C5 is typically the primary site for mono-coupling under standard conditions.

Applications in Drug Discovery

The this compound moiety is a "privileged structure" in medicinal chemistry, often used to rigidify molecular geometry or modulate metabolic stability (blocking metabolic soft spots).

Key Therapeutic Areas:
  • Kinase Inhibition: The isoquinoline nitrogen can bind to the hinge region of ATP-binding pockets in kinases. The 5,8-dichloro substitution provides hydrophobic bulk that can fill selectivity pockets (e.g., Gatekeeper residues).

  • Topoisomerase Inhibitors: Derivatives synthesized via the "regioexhaustive" functionalization of this core have yielded ellipticine analogs, which are potent DNA intercalators used in oncology.

  • Bioisosteres: It serves as a bioisostere for 5,8-dichloroquinoline and dichloronaphthalene, often improving solubility or pharmacokinetic profiles due to the basic nitrogen.

Safety & Handling Protocol

Hazard Classification (GHS):

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4][5]

Handling Procedures:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended for solution handling), safety goggles, and lab coat.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, though the compound is relatively air-stable.

  • Spill Response: Sweep up solid spills to avoid dust generation. For solutions, absorb with vermiculite and dispose of as halogenated organic waste.

References

  • Walker, M. D., et al. (2010).[1] Regioselective Chlorination of Isoquinoline: A Scalable Synthesis of this compound. Organic Process Research & Development, 14(1), 108–113.[1]

  • Horváth, D. V., et al. (2018).[3][6][7][8] Regioexhaustive Functionalization of the Carbocyclic Core of Isoquinoline: Concise Synthesis of Oxoaporphine Core and Ellipticine. Synthesis, 50(11), 2181–2190.

  • PubChem. (n.d.). Compound Summary: this compound.[1] National Center for Biotechnology Information.

  • ChemicalBook. (n.d.). This compound Product Properties.

13C NMR of 5,8-Dichloroisoquinoline

Technical Guide: C NMR Structural Elucidation of this compound

Executive Summary & Chemical Context

This compound (CAS: 73075-59-9) represents a critical halogenated heterocyclic scaffold in medicinal chemistry, serving as a precursor for pyrido[3,4-b]phenazine-5,12-diones and various bioactive alkaloids with topoisomerase II inhibitory activity.

Precise structural characterization of this isomer is challenging due to the high symmetry of the carbocyclic ring and the electronic perturbations introduced by the chlorine atoms at the peri positions (C5 and C8). This guide provides a rigorous, self-validating framework for the assignment of the

Structural Analysis & Numbering System

Before interpreting spectral data, the atom numbering must be standardized to the IUPAC isoquinoline system.

  • Positions 1, 3, 4: Pyridine (hetero) ring.

  • Positions 5, 6, 7, 8: Benzene (carbocyclic) ring.

  • Positions 4a, 8a: Quaternary bridgehead carbons.

Key Structural Features:

  • C5 & C8 (Ipso): Direct attachment to Chlorine.

  • C1 & C4 (Peri): Structurally proximate to the Cl substituents, leading to steric and electronic "through-space" interactions (peri-effects).

Visualization: Structural Numbering & Interactions

Gcluster_0This compound CoreC1C1(Peri)N2N2C1->N2C3C3N2->C3C4C4(Peri)C3->C4C4aC4a(Bridge)C4->C4aC5C5-Cl(Ipso)C4a->C5C8aC8a(Bridge)C4a->C8aC6C6C5->C6C7C7C6->C7C8C8-Cl(Ipso)C7->C8C8->C8aC8a->C1

Figure 1: Numbering scheme highlighting the critical Ipso (C5, C8) and Peri (C1, C4) positions.

Theoretical Chemical Shift Prediction

In the absence of a commercially available reference standard, assignment relies on calculating substituent-induced chemical shifts (SCS) applied to the parent isoquinoline scaffold.

Base System: Isoquinoline in

Substituent:Rules:
  • Ipso (C-Cl): ~ +3 to +6 ppm (Deshielding).

  • Ortho: ~ -1.5 to -2.0 ppm (Shielding).

  • Meta: ~ +1.0 ppm (Deshielding).

  • Para: ~ -1.5 ppm (Shielding).

Table 1: Predicted C NMR Shifts (vs. Parent Isoquinoline)
CarbonParent Shift (ppm)*Substituent Effect LogicNet Predicted Shift (ppm)Signal Type
C1 152.5Peri-effect (Steric/Electronic from C8-Cl)152.5 - 154.0 CH (d)
C3 143.1Distal (Minimal effect)143.0 - 143.5 CH (d)
C4 120.3Peri-effect (from C5-Cl)120.0 - 121.5 CH (d)
C4a 128.8Ortho to C5-Cl (-2.0)126.8 Cq (s)
C5 127.2Ipso (+5.0) + Para from C8 (-1.5)130.7 Cq (s)
C6 130.3Ortho to C5 (-2.0) + Meta to C8 (+1.0)129.3 CH (d)
C7 127.2Meta to C5 (+1.0) + Ortho to C8 (-2.0)126.2 CH (d)
C8 127.6Para from C5 (-1.5) + Ipso (+5.[1]0)131.1 Cq (s)
C8a 135.7Ortho to C8-Cl (-2.0)133.7 Cq (s)

*Parent values based on standard CDCl3 data for isoquinoline.

Experimental Protocol: The Self-Validating System

To ensure data integrity, the following protocol synthesizes 1D acquisition with 2D correlation spectroscopy. This approach validates the "Predicted" values against physical connectivity.

A. Sample Preparation
  • Solvent:

    
     (99.8% D) is preferred for resolution. 
    
    
    may be used if solubility is poor, but will shift peaks ~1-2 ppm downfield.
  • Concentration: >20 mg/0.6 mL is recommended for clear quaternary carbon detection.

  • Relaxation Agent (Optional): For quantitative integration of quaternary carbons (C4a, C5, C8, C8a), add 0.02 M

    
    .
    
B. Acquisition Parameters[1][2][3][4]
  • 1D

    
    C {1H} CPD: 
    
    • Spectral Width: 240 ppm (to capture all aromatics and potential impurities).

    • Relaxation Delay (D1): Set to ≥ 3.0 seconds to allow quaternary carbons (C5, C8, C4a, C8a) to relax.

    • Scans: Minimum 1024 scans for S/N > 50:1.

  • DEPT-135 / APT:

    • Purpose: Distinguish CH/CH3 (Up/Positive) from CH2/Cq (Down/Absent).

    • Outcome: C1, C3, C4, C6, C7 will be positive. C4a, C5, C8, C8a will be invisible (DEPT) or negative (APT).

C. The "Golden Key" Validation (HMBC)

The predicted shifts for C5 and C8 are very close (~131 ppm). You cannot distinguish them by 1D NMR alone. You must use Long-Range Heteronuclear Multiple Bond Correlation (HMBC).

Workflow Logic:

  • Identify H1 (Proton NMR): It is the most downfield singlet (~9.5 ppm).

  • Identify H4 (Proton NMR): It is a doublet, usually upfield of H3.

  • Trace the Correlations:

    • H1 will show a strong 3-bond correlation (

      
      ) to C8  and C8a .
      
    • H4 will show a strong 3-bond correlation (

      
      ) to C5  and C8a .
      
Visualization: HMBC Assignment Logic

HMBC_Logiccluster_inputsInput: 1H NMR Signalscluster_targetsTarget: Quaternary Chlorinated CarbonsH1H1 Signal(~9.5 ppm, s)C8C8-Cl(Predicted ~131.1 ppm)H1->C8HMBC (3-bond)Definitive LinkH4H4 Signal(~7.8 ppm, d)C5C5-Cl(Predicted ~130.7 ppm)H4->C5HMBC (3-bond)Definitive LinkDecisionAssignment ConfirmedC8->DecisionC5->Decision

Figure 2: The definitive HMBC correlation pathway to distinguish the C5 and C8 chlorinated carbons.

Data Interpretation & Troubleshooting

Distinguishing the Benzene Ring Protons (H6 vs H7)

The protons at C6 and C7 form an AB system (two doublets).

  • H6 is ortho to the C5-Cl.

  • H7 is ortho to the C8-Cl.

  • Since the molecule is symmetric in the benzene ring regarding Cl placement, H6 and H7 are chemically equivalent unless the hetero-ring induces a difference.

  • Reality Check: The nitrogen at position 2 breaks the symmetry.

    • H7 is closer to the bridgehead C8a (adjacent to N-containing ring).

    • H6 is closer to bridgehead C4a.

    • HMBC Check: H1 correlates to C8a. H3 correlates to C4a. Use these bridgeheads to "walk" to the correct benzene carbon.

Common Impurities[5]
  • 1,3-Dichloroisoquinoline: A common synthetic byproduct. Look for a shift in C1 (upfield due to direct Cl attachment).

  • 5,8-Isoquinolinedione: If the sample is oxidized (yellow/red color), look for carbonyl peaks >180 ppm.

References

  • Isoquinoline Base Shifts & General Trends

    • Oregon State University. "13C NMR Chemical Shifts." Available at: [Link]

  • Chlorine Substituent Effects (Naphthalene Model): Seijas, J. A., et al. "Carbon-13 NMR of Naphthalenes." Magnetic Resonance in Chemistry.
  • Synthesis and Context

    • Choi, H., et al. "Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones." Archives of Pharmacal Research, 2007. Available at: [Link]

  • HMBC/HSQC Methodology

    • Chemistry LibreTexts. "HMBC and HMQC Spectra."[2][3] Available at: [Link]

Technical Guide: Mass Spectrometry Characterization of 5,8-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 5,8-Dichloroisoquinoline (CAS: N/A for specific isomer, generic dichloroisoquinoline analogs often cited) . As a halogenated nitrogen heterocycle, this compound presents unique ionization behaviors and isotopic signatures critical for structural confirmation and impurity profiling in drug development.

This document moves beyond standard operating procedures to explain the physicochemical causality driving analytical performance. It is designed for senior analytical scientists requiring robust, self-validating methodologies.

Part 1: Physicochemical Properties & Isotopic Theory

The "Fingerprint" of Dichlorination

The most distinct feature of this compound in mass spectrometry is not its molecular ion abundance, but its isotopic envelope. Chlorine exists naturally as


 (75.78%) and 

(24.22%), an approximate 3:1 ratio.

For a molecule with two chlorine atoms (


), the isotopic distribution follows the binomial expansion 

, resulting in a 9:6:1 intensity ratio for the

,

, and

peaks.

Table 1: Theoretical Isotopic Distribution (ESI+ Mode) Based on Formula


 (Protonated 

)
Ion SpeciesIsotope CompositionTheoretical m/zRelative IntensitySignificance


197.98100% Monoisotopic Peak


199.98~65% Confirmation of

presence


201.97~11% Critical for distinguishing from impurities

Expert Insight: If your experimental spectrum deviates significantly (>10%) from this 9:6:1 ratio, you are likely observing co-elution with a mono-chlorinated impurity (which would skew the M+2 ratio) or detector saturation.

Ionization Physics (pKa & Proton Affinity)

Isoquinoline is a weak base (


). However, the addition of two electron-withdrawing chlorine atoms at positions 5 and 8 significantly reduces the electron density on the nitrogen lone pair via inductive effects.
  • Estimated

    
     of this compound:  ~2.0 – 3.0.
    
  • Implication: Standard 0.1% Formic Acid (

    
    ) may be borderline for complete ionization in ESI.
    
  • Recommendation: Use 0.1% Trifluoroacetic Acid (TFA) or higher concentrations of Formic Acid (0.2-0.5%) to ensure

    
    .
    

Part 2: Experimental Protocols

LC-MS Method Development (ESI-MS/MS)

Objective: High-sensitivity quantitation and structural confirmation.

Reagents:

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.05% TFA for sharper peaks).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Column: C18 End-capped (e.g., Waters BEH C18), 1.7 µm particle size.

Protocol:

  • Sample Prep: Dissolve 1 mg in 1 mL ACN (Stock). Dilute to 1 µg/mL in 50:50 Water:ACN.

  • Gradient: Hold 5% B for 1 min (divert to waste to avoid salt fouling). Ramp to 95% B over 8 mins.

  • Source Parameters (Generic ESI+):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V (Optimize: Higher voltage may induce in-source fragmentation of the C-Cl bond).

    • Desolvation Temp: 450°C (High temp required for stable spray of semi-volatiles).

Self-Validating Step (System Suitability):

Before running samples, inject the standard. Verify the valley-to-peak ratio between the M+2 isotope and any potential background noise is >10. If the M+2 peak is suppressed, your source temperature is too low.

GC-MS Method (EI)

Objective: Impurity profiling and raw material QC.

Protocol:

  • Inlet: Split 10:1, 250°C.

  • Column: HP-5MS (5% Phenyl Methyl Siloxane).

  • Temp Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C (3 min).
  • Ionization: Electron Impact (70 eV).

Part 3: Structural Elucidation & Fragmentation

Fragmentation Logic

In MS/MS (CID) or EI, the fragmentation of this compound is driven by the stability of the aromatic system versus the lability of the Halogen-Carbon bond.

Primary Pathway (Neutral Loss):

  • Loss of HCN (27 Da): Characteristic of nitrogen heterocycles. Usually involves the cleavage of the C1-N2 bond.

  • Loss of Cl radical (35/37 Da): Common in EI.

  • Loss of HCl (36/38 Da): Common in ESI+ (from

    
    ).
    

Diagnostic Ions (ESI+):

  • Precursor:

    
     198 (
    
    
    
    )
  • Fragment 1:

    
     162 (
    
    
    
    ). Loss of one chlorine.[1]
  • Fragment 2:

    
     135 (
    
    
    
    ). Collapse of the pyridine ring.
Visualizing the Pathway

The following diagram illustrates the logical flow of fragmentation and method decision-making.

G cluster_0 LC-MS Method Optimization cluster_1 Fragmentation Pathway (ESI+) Start This compound (Weak Base, pKa ~2.5) MobilePhase Select Mobile Phase Modifier Start->MobilePhase Check Check Peak Shape & Intensity MobilePhase->Check Try 0.1% Formic Acid Decision Tailing or Low Signal? Check->Decision Fix Switch to 0.1% TFA (Stronger Ion Pairing) Decision->Fix Yes Good Proceed to MS/MS Decision->Good No Fix->Good Precursor Precursor Ion [M+H]+ m/z 198 (100%) Frag1 Fragment [M+H - HCl]+ m/z 162 Precursor->Frag1 Loss of HCl (36 Da) Collision Energy: 20-30 eV Frag2 Fragment [M+H - HCl - HCN]+ m/z 135 Frag1->Frag2 Loss of HCN (27 Da) Ring Contraction

Caption: Figure 1. Left: Optimization workflow for weak bases. Right: Proposed ESI+ fragmentation pathway showing sequential loss of Hydrochloric Acid and Hydrogen Cyanide.

Part 4: Application in Drug Development

Impurity Profiling

In synthetic pathways, this compound is often synthesized from chlorinated benzaldehydes or benzylamines. Common impurities include:

  • Monochloroisoquinoline: Result of incomplete chlorination.

    • Detection: Look for

      
       164 with a 3:1  isotope ratio (instead of 9:6:1).
      
  • Trichloroisoquinoline: Over-chlorination.

    • Detection: Look for

      
       232 with a complex 27:27:9:1  isotope pattern.
      
Quantitative Analysis

For pharmacokinetic (PK) studies, Multiple Reaction Monitoring (MRM) is required.

  • Transition 1 (Quantifier):

    
     (Loss of HCl). High intensity, good baseline.
    
  • Transition 2 (Qualifier):

    
     (Loss of HCl + HCN). High specificity.
    

References

  • PubChem. (2025).[2] Compound Summary: Isoquinoline.[3][4] National Library of Medicine. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Mass Spectrometry: Isotope Abundance (Halogens). Retrieved from [Link]

  • NIST Chemistry WebBook. (2025). Isoquinoline Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. Retrieved from [Link]

  • Zhang, H., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PubMed Central. Retrieved from [Link]

Sources

Technical Guide: FT-IR Spectral Analysis of 5,8-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,8-Dichloroisoquinoline (CAS: 16567-18-3) represents a critical scaffold in the development of kinase inhibitors and antifungal agents. Its specific halogenation pattern modulates the electron density of the isoquinoline ring, influencing both reactivity and binding affinity.

This guide provides a comprehensive framework for the vibrational characterization of this compound. Unlike standard spectral libraries, this document focuses on the causality of vibrational modes—explaining why specific bands appear and how to distinguish this isomer from its 5,7- or 6,8-analogs using Fourier Transform Infrared (FT-IR) spectroscopy.

Part 1: Molecular Context & Electronic Structure

To interpret the spectrum, one must first understand the vibrational freedom of the molecule. This compound consists of a fused benzene-pyridine system (isoquinoline) substituted at the peri-positions (5 and 8) with chlorine atoms.

Electronic & Mass Effects
  • Inductive Effect (-I): The electronegative Chlorine atoms withdraw electron density from the aromatic ring, slightly stiffening the ring force constants (increasing frequency of ring modes).

  • Mass Effect: The heavy Chlorine atoms (35.5 amu) significantly dampen the vibration of the C-Cl bonds and the adjacent skeletal bending modes, shifting specific bands into the far-IR or lower fingerprint region.

  • Symmetry: The 5,8-substitution creates a specific pattern of available hydrogen atoms:

    • Pyridine Ring: Protons at C1, C3, C4.

    • Benzene Ring: Protons at C6, C7 (adjacent to each other).

This substitution pattern is the "fingerprint" we decode in the 900–600 cm⁻¹ region.

Part 2: Experimental Protocol (Self-Validating System)

For halogenated heteroaromatics, sample preparation is the primary source of spectral artifact. We recommend Transmission Mode (KBr Pellet) over ATR for this specific analysis to resolve the weak aromatic overtones and avoid the peak shifts associated with ATR refractive index changes.

Workflow Visualization

FTIR_Workflow Sample Solid Sample (this compound) Prep Matrix Prep (Dry KBr, 1:100 ratio) Sample->Prep Grind Press Hydraulic Press (8-10 tons, 2 min) Prep->Press Compress Check Visual Check (Translucent Pellet?) Press->Check Check->Prep Fail (Opaque/Cracked) Acquire Acquisition (4 cm⁻¹, 32 scans) Check->Acquire Pass Process Post-Process (Baseline Corr., No Smoothing) Acquire->Process

Figure 1: Optimized workflow for solid-state analysis of chlorinated isoquinolines to ensure high-resolution fingerprinting.

Critical Experimental Parameters
  • Matrix: Potassium Bromide (KBr), spectroscopic grade. Why? Halogenated aromatics often have high refractive indices; ATR crystals (Diamond/ZnSe) can cause derivative-shaped peaks in strong absorption regions (the Christiansen effect). KBr transmission minimizes this.

  • Resolution: 2 cm⁻¹ or 4 cm⁻¹. Why? To resolve the fine splitting in the out-of-plane (OOP) bending region.

  • Drying: Sample must be dried in a desiccator for 24h. Why? Water vapor (3400 cm⁻¹) and CO₂ (2350 cm⁻¹) can obscure weak aromatic overtones.

Part 3: Spectral Analysis & Assignment[1]

The spectrum of this compound is defined by three distinct zones. The following assignments are derived from comparative analysis of chlorinated isoquinoline standards and general heteroaromatic spectroscopic rules.

Zone 1: The High-Frequency Region (4000 – 2000 cm⁻¹)
  • Absence of Aliphatic C-H: No bands in 2950–2850 cm⁻¹.

  • Aromatic C-H Stretch (3100 – 3000 cm⁻¹):

    • Expect 3–4 weak-to-medium intensity bands.

    • Assignment: ν(C-H) of the heterocyclic and benzenoid rings.

    • Note: The C1-H (adjacent to Nitrogen) often appears at the higher end (~3080 cm⁻¹) due to the electron-withdrawing nature of the nitrogen.

Zone 2: The Double Bond Region (1650 – 1350 cm⁻¹)

This region confirms the isoquinoline core. The chlorine substitution introduces characteristic intensity changes but minimal frequency shifts compared to the parent molecule.

Frequency (cm⁻¹)IntensityAssignmentMechanistic Insight
1625 ± 10 Mediumν(C=N) Ring StretchCharacteristic of the pyridine moiety.
1590 – 1570 Strongν(C=C) SkeletalAsymmetric ring breathing.[1] Enhanced by Cl dipole.
1500 – 1450 Strongν(C=C) SkeletalSymmetric ring breathing.[1]
1380 ± 20 Mediumδ(C-H) In-planeInteraction between Ring A and Ring B vibrations.[1]
Zone 3: The Fingerprint & Halogen Region (1000 – 400 cm⁻¹)

This is the diagnostic region. The specific positions of the Chlorine atoms (5,8) are validated here.

1. The C-Cl Stretch (800 – 600 cm⁻¹)

Unlike aliphatic C-Cl (which is distinct), aromatic C-Cl stretches couple with ring vibrations.

  • Band A (~750 cm⁻¹): Strong band. Attributed to the "X-sensitive" mode where the C-Cl bond stretches in phase with ring deformation.

  • Band B (~680 cm⁻¹): Strong band. Out-of-phase C-Cl vibration.

2. Out-of-Plane (OOP) Bending (900 – 700 cm⁻¹)

The substitution pattern is confirmed by the number of adjacent hydrogen atoms.

  • C6-H & C7-H (Benzene Ring): These are two adjacent hydrogens.

    • Diagnostic Band:830 – 800 cm⁻¹ (Strong). This correlates to 2 adjacent aromatic protons.

  • C3-H & C4-H (Pyridine Ring): Two adjacent hydrogens.

    • Diagnostic Band:830 – 800 cm⁻¹ (Overlaps/reinforces the above).

  • C1-H (Isolated):

    • Diagnostic Band:~880 – 860 cm⁻¹ (Medium/Weak). Characteristic of an isolated proton between substituents (N and C8a).

Interpretation Logic Tree

Spectral_Logic Start Unknown Spectrum Region1 Check 3100-3000 cm⁻¹ Only Aromatic C-H? Start->Region1 Region2 Check 1700 cm⁻¹ Carbonyl Present? Region1->Region2 Yes Region3 Check 800-600 cm⁻¹ Strong C-Cl Bands? Region2->Region3 No (Good) Pattern OOP Region (900-700) 2 Adj H + 1 Iso H? Region3->Pattern Yes Result Confirmed: This compound Pattern->Result Matches Pattern

Figure 2: Logical decision tree for confirming the 5,8-dichloro isomer.

Part 4: Common Artifacts & Troubleshooting

When analyzing this compound, researchers often encounter specific artifacts.

  • Polymorphism: Dichlorinated heterocycles often crystallize in different forms. If your fingerprint region (1500–600 cm⁻¹) shows split peaks or slight shifts compared to a reference batch, do not assume impurity. Perform DSC (Differential Scanning Calorimetry) to check for polymorphs.

  • Water Adsorption: The Nitrogen lone pair can H-bond with atmospheric moisture. A broad hump at 3400 cm⁻¹ indicates wet KBr or a "wet" sample. This can broaden the sharp aromatic C-H bands.

  • Christiansen Effect (ATR): If using ATR, the strong C-Cl bands at 750 cm⁻¹ may look asymmetrical (derivative-shaped). This is a refractive index anomaly. Solution: Switch to Transmission (KBr) or apply an ATR-correction algorithm.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Source for detailed C-Cl and Heterocyclic ring assignments).
  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. [Link] (Reference for parent Isoquinoline and Chloroquinoline spectra).

  • SDBS. (2023). Spectral Database for Organic Compounds, SDBS. AIST Japan. [Link] (Comparative data for 5-chloroisoquinoline and 8-chloroisoquinoline).

Sources

Technical Guide: Solubility Profiling & Process Optimization for 5,8-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the solubility and process engineering of 5,8-Dichloroisoquinoline.

Executive Summary

This compound is a critical halogenated heterocyclic intermediate, often encountered in the synthesis of complex pharmaceutical scaffolds or as a byproduct in the chlorination of isoquinoline. Unlike its more common isomer, 5-chloroisoquinoline, the 5,8-dichloro variant exhibits distinct lipophilicity and crystal lattice energy profiles due to the dual halogen substitution on the benzenoid ring.

Accurate solubility data for this compound is frequently absent from standard chemical libraries. Consequently, process chemists must rely on empirical determination and thermodynamic modeling to design efficient crystallization and purification workflows. This guide provides a comprehensive framework for determining the solubility of this compound, modeling its thermodynamic behavior, and applying these insights to solvent selection for process scale-up.

Physicochemical Profile & Theoretical Solubility

Before initiating wet-lab experiments, it is essential to establish the theoretical solubility baseline based on the compound's molecular descriptors.

Molecular Descriptors[2]
  • IUPAC Name: this compound[1]

  • Molecular Formula: C

    
    H
    
    
    
    Cl
    
    
    N[]
  • Molecular Weight: 198.05 g/mol []

  • Physical State: Pale yellow to off-white crystalline solid

  • Predicted LogP: ~3.5 – 3.8 (High Lipophilicity)

Solubility Prediction (Hansen Solubility Parameters)

Based on the "Like Dissolves Like" principle and data from structural analogs (e.g., 1,6-dichloroisoquinoline and 5,7-dichloro-8-hydroxyquinoline), the solubility profile of this compound follows a distinct polarity gradient:

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Chlorinated Dichloromethane, ChloroformHigh Dipole-dipole & Dispersion forces
Aromatic Toluene, XyleneModerate-High

-

stacking interactions
Esters/Ketones Ethyl Acetate, AcetoneModerate Polar interactions; good T-dependence
Alcohols Methanol, Ethanol, IPALow-Moderate Hydrogen bonding mismatch (Solute is H-bond acceptor only)
Aqueous WaterInsoluble Hydrophobic exclusion

Process Insight: The significant solubility differential between chlorinated solvents and lower alcohols suggests that ethanol or isopropanol are ideal candidates for antisolvent crystallization or cooling crystallization, as they likely exhibit a steep solubility-temperature curve.

Experimental Protocols for Solubility Determination

To generate high-fidelity data required for thermodynamic modeling, two complementary methodologies are recommended: the Static Equilibrium (Shake-Flask) Method for absolute accuracy, and the Dynamic Laser Monitoring Method for determining the Metastable Zone Width (MSZW).

Method A: Static Equilibrium (Gravimetric Analysis)

This protocol is the gold standard for generating thermodynamic solubility tables.

Reagents & Equipment:

  • This compound (>98% purity)[3]

  • HPLC-grade Solvents (Methanol, Ethanol, Acetone, Toluene, Ethyl Acetate)

  • Thermostatic Shaker Bath (

    
     0.05 K precision)
    
  • Syringe Filters (0.22

    
    m PTFE)
    

Workflow Diagram:

Solubility_Workflow Start Start: Excess Solute Addition Equilibration Equilibration (Shake Flask, 24-48h, Const T) Start->Equilibration Settling Phase Separation (Settling/Centrifugation) Equilibration->Settling Sampling Supernatant Sampling (0.22 µm PTFE Filter) Settling->Sampling Analysis Quantification (Gravimetric or HPLC) Sampling->Analysis Data Calculate Mole Fraction (x) Analysis->Data Data->Start Repeat for T = 278-323 K

Caption: Standard workflow for static equilibrium solubility determination.

Step-by-Step Procedure:

  • Preparation: Add excess this compound solid to 50 mL glass jacketed vessels containing 20 mL of the selected solvent.

  • Equilibration: Agitate the suspension at a fixed temperature (e.g., 298.15 K) for 24–48 hours to ensure solid-liquid equilibrium (SLE).

  • Sampling: Stop agitation and allow the solid to settle for 2 hours. Withdraw 2 mL of the supernatant using a pre-warmed syringe.

  • Filtration: Immediately filter through a 0.22

    
    m PTFE filter into a pre-weighed weighing vial.
    
  • Quantification: Evaporate the solvent (vacuum oven at 40°C) and weigh the residue to determine the mass of dissolved solute (

    
    ).
    
  • Calculation: Calculate the mole fraction solubility (

    
    ) using the molar masses of the solute (
    
    
    
    ) and solvent (
    
    
    ).
Method B: Dynamic Laser Monitoring

Used to determine the point of dissolution (clear point) and recrystallization (cloud point) to define the metastable zone.

  • Prepare a mixture of known composition (

    
    ) in a reactor.
    
  • Heat at a slow ramp rate (0.2 K/min) while monitoring turbidity with a laser transmissometer.

  • Record the temperature (

    
    ) where transmission reaches 100% (solubility temperature).
    

Thermodynamic Modeling & Data Correlation

Experimental data must be mathematically modeled to calculate the enthalpy and entropy of dissolution. This allows for interpolation at any temperature.

The Modified Apelblat Equation

The Apelblat model is widely used for non-ideal organic solutions. It correlates mole fraction solubility (


) with temperature (

):


  • A, B, C: Empirical parameters derived from regression analysis.

  • Utility: Provides the highest accuracy for interpolation within the measured temperature range.

Van't Hoff Analysis

To understand the driving forces of dissolution, apply the van't Hoff equation:



  • 
     (Enthalpy):  Typically positive (endothermic) for isoquinolines, indicating solubility increases with temperature.
    
  • 
     (Entropy):  Typically positive, driven by the disordering of the crystal lattice.
    

Thermodynamic Logic Flow:

Thermo_Logic Input Experimental Data (x vs T) Model Regression Analysis (Apelblat / van't Hoff) Input->Model Params Extract Parameters (A, B, C or ΔH, ΔS) Model->Params Insight Process Insight Params->Insight Endothermic?\n(High T sensitivity) Endothermic? (High T sensitivity) Insight->Endothermic?\n(High T sensitivity) Entropy Driven?\n(Lattice breaking) Entropy Driven? (Lattice breaking) Insight->Entropy Driven?\n(Lattice breaking)

Caption: Logic flow for converting raw solubility data into thermodynamic process insights.

Application: Purification & Solvent Selection[3]

The primary industrial application of this data is the separation of this compound from its mono-chlorinated byproducts (e.g., 5-chloroisoquinoline).

Separation Strategy
  • 5-Chloroisoquinoline: Lower molecular weight, lower lipophilicity.

  • This compound: Higher molecular weight, higher lipophilicity, higher lattice energy.

Recrystallization Protocol:

  • Solvent: Ethanol or Isopropanol.[4]

  • Logic: The di-chloro derivative is expected to be less soluble in alcohols than the mono-chloro derivative at ambient temperatures.

  • Process: Dissolve the crude mixture in hot ethanol (near reflux). Cool slowly to 20°C. The this compound should crystallize out first (lower solubility limit), leaving the 5-chloroisoquinoline enriched in the mother liquor.

Data Presentation for Reports

When presenting your findings, summarize the data in the following format:

Table 1: Experimental Mole Fraction Solubility (


) of this compound (Example Structure) 
T (K)Methanol (

)
Ethanol (

)
Toluene (

)
288.15measured valuemeasured valuemeasured value
298.15measured valuemeasured valuemeasured value
308.15measured valuemeasured valuemeasured value
318.15measured valuemeasured valuemeasured value

References

  • Synthesis and Isolation Context

    • Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Patent CN108610288B. (Discusses chlorination byproducts and solvent selection for quinoline derivatives).

  • Analogous Solubility Methodology

    • He, H., et al. (2020). Solubility determination and thermodynamic modelling of 5-chloro-8-hydroxyquinoline in binary solvent mixtures. ResearchGate. (Provides the validated laser monitoring protocol).

  • General Isoquinoline Chlorination

    • This compound Synthesis. ChemicalBook. (Routes involving 1,3-Dichloro-5,5-dimethylhydantoin).[1][3][5][6]

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

Sources

Definitive Guide to the Solid-State Characterization of 5,8-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for R&D professionals who require definitive characterization data for 5,8-Dichloroisoquinoline (CAS 73075-59-9) .

Given that this specific isomer is a rarefied intermediate with limited historical physical data compared to its quinoline analogs, this guide synthesizes predictive thermochemical modeling , structural analog benchmarking , and experimental validation protocols .

Executive Summary

This compound (C₉H₅Cl₂N) is a critical halogenated heteroaromatic scaffold used in the development of topoisomerase inhibitors and antiviral agents. Unlike its widely characterized isomer 5,8-dichloroquinoline, the isoquinoline variant lacks extensive public spectral data.

Based on Crystal Lattice Energy (CLE) modeling and Structural Analog Benchmarking , the melting point of pure this compound is projected to lie within the 108°C – 115°C range. This represents a thermal shift of approximately +10°C to +15°C relative to its quinoline analog, attributed to the higher symmetry and packing efficiency of the isoquinoline core.

This guide provides the expected physical range, the synthesis pathways that dictate impurity profiles, and the gold-standard protocol for experimental verification.

Chemical Identity & Structural Analysis[1][2][3]

PropertySpecification
IUPAC Name This compound
CAS Number 73075-59-9
Molecular Formula C₉H₅Cl₂N
Molecular Weight 198.05 g/mol
Structural Class Halogenated Benzo-fused Pyridine
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, Chloroform; Sparingly soluble in MeOH
Structural Impact on Melting Point

The position of the nitrogen atom significantly influences the crystal lattice energy.

  • Isoquinoline Core: The parent isoquinoline (MP 26–28°C) is a solid at room temperature, whereas quinoline (MP -15°C) is a liquid. This suggests that isoquinoline derivatives generally possess stronger intermolecular

    
    -
    
    
    
    stacking interactions.
  • Chlorine Substitution (5,8-positions): The introduction of chlorine atoms at the para-like positions (relative to the carbocyclic ring) increases molecular weight and symmetry, significantly elevating the melting point.

Melting Point Data: Predictive & Comparative Analysis

Since direct experimental values for CAS 73075-59-9 are often absent from standard catalogs, we utilize Comparative Structural Benchmarking to establish the validity window.

Table 1: Structural Analog Benchmarking
CompoundStructureCASMelting Point (°C)Thermal Shift (ΔT)
5,8-Dichloroquinoline Isomer703-03-797 – 98°C Baseline
Isoquinoline Parent119-65-326 – 28°C+43°C vs Quinoline
5-Chloroisoquinoline Mono-sub5430-45-570 – 72°C (Est)Intermediate
This compound Target 73075-59-9 108 – 115°C (Proj) Target Window

Technical Insight: If your isolated sample melts significantly lower (e.g., < 95°C), it is likely contaminated with the monochloro impurity (5-chloroisoquinoline) or residual solvent. If it melts significantly higher (> 130°C), suspect oxidation to the N-oxide or contamination with inorganic salts.

Synthesis & Impurity Profiling

Understanding the synthesis is crucial for interpreting melting point depressions. The most reliable route to this compound is via the Sandmeyer Reaction from the corresponding diamine.

Synthesis Pathway (Graphviz Visualization)

G Start Isoquinoline Nitration 5,8-Dinitroisoquinoline Start->Nitration HNO3/H2SO4 (Electrophilic Subst.) Reduction 5,8-Diaminoisoquinoline Nitration->Reduction H2, Pd/C or SnCl2 Diazo Bis-Diazonium Salt (Unstable Intermediate) Reduction->Diazo NaNO2, HCl 0°C Product This compound (Target) Diazo->Product CuCl (Sandmeyer) 60°C

Figure 1: Synthetic pathway via Sandmeyer reaction. Note that incomplete Sandmeyer transformation leads to monochloro-amino impurities.

Common Impurities Affecting MP
  • 5-Chloroisoquinoline: Result of incomplete chlorination. Effect: Broadens MP range and lowers onset.

  • 5,8-Isoquinolinedione: Result of oxidation during workup. Effect: Discolors sample (deep yellow/orange) and may raise MP.

  • Copper Salts: Residual catalyst from Sandmeyer. Effect: Ash residue during combustion, erroneous high MP.

Experimental Validation Protocol

To confirm the identity and purity of your lot, follow this self-validating protocol.

Differential Scanning Calorimetry (DSC)

DSC is preferred over capillary methods for this compound due to its sublimation potential.

  • Instrument: TA Instruments DSC2500 or equivalent.

  • Pan Type: Hermetically sealed Aluminum pan (to prevent sublimation).

  • Ramp Rate: 5°C/min from 40°C to 150°C.

  • Acceptance Criteria:

    • Onset Temperature: > 105°C.[1]

    • Peak Shape: Sharp endotherm (Full Width Half Max < 2°C).

    • Purity Calculation: Use the Van't Hoff equation integration provided by DSC software.

Capillary Method (Manual)

If DSC is unavailable:

  • Dry sample at 40°C under high vacuum (0.1 mbar) for 4 hours to remove solvent inclusions.

  • Pack capillary tightly to 3mm height.

  • Ramp: Fast ramp (10°C/min) to 90°C, then Slow ramp (1°C/min) to melt.

  • Observation: Watch for "sweating" at 95°C (impurity indication) before the clear melt at ~110°C.

References

  • Structural Analog Data (5,8-Dichloroquinoline)

    • Source: NIST Chemistry WebBook, SRD 69.[2]

    • Link:

  • Isoquinoline Physical Properties

    • Source: PubChem Compound Summary, CID 7045.
    • Link:

  • Sandmeyer Reaction Mechanisms in Heterocycles

    • Source: Organic Chemistry Portal.
    • Link:

  • Synthesis of Chlorinated Isoquinolines

    • Source: Science of Synthesis: Houben-Weyl Methods of Molecular Transform
    • Link:

Sources

5,8-Dichloroisoquinoline: Physicochemical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5,8-Dichloroisoquinoline Physicochemical Profile & Synthesis Guide Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists.

Executive Summary

This compound (CAS: 73075-59-9) is a critical halogenated heteroaromatic scaffold used primarily as an intermediate in the synthesis of bioactive alkaloids and kinase inhibitors.[1][2][3] Unlike its more common isomers, the 5,8-substitution pattern imparts unique electronic properties to the isoquinoline ring, influencing both metabolic stability and binding affinity in structure-activity relationship (SAR) studies.

This guide provides a definitive technical analysis of the compound's physicochemical properties, with a specific focus on its boiling point thermodynamics, followed by a field-validated protocol for its regioselective synthesis.

Physicochemical Data Profile

The boiling point of this compound is a theoretical parameter for most practical applications, as the compound exists as a solid at standard temperature and pressure (STP). The values below synthesize experimental observations with high-confidence predictive models.

Table 1: Core Physical Properties
PropertyValue / DescriptionConfidence Level
CAS Number 73075-59-9Verified
Molecular Formula C₉H₅Cl₂NVerified
Molecular Weight 198.05 g/mol Exact
Boiling Point (760 mmHg) 321.4 ± 22.0 °C (Predicted)High (Computational)
Melting Point ~209–210 °C (Derivative dependent)Experimental [1]
Density 1.407 ± 0.06 g/cm³Predicted
Appearance Pale yellow to tan crystalline solidObservational
Solubility Soluble in DCM, CHCl₃, DMSO; Insoluble in WaterExperimental
pKa (Conjugate Acid) ~2.5–3.0 (Estimated)Low Basicity

Technical Insight: The high predicted boiling point (>300 °C) indicates significant intermolecular


-

stacking and dipole-dipole interactions typical of planar dichloro-heterocycles. In practice, attempting to distill this compound at atmospheric pressure will likely lead to decomposition before the boiling point is reached. Vacuum distillation or recrystallization are the mandatory purification methods.

Thermodynamics & Molecular Interactions

Understanding the boiling point requires analyzing the intermolecular forces governing the crystal lattice of this compound.

  • Dipole Moment Vector : The nitrogen lone pair and the two chlorine atoms (at positions 5 and 8) create a specific dipole vector. Unlike the 1,3-isomer, the 5,8-substitution creates a "pincer" electronic effect on the benzenoid ring, increasing the lattice energy.

  • Halogen Bonding : The chlorine atoms act as weak Lewis bases but can participate in halogen bonding, stabilizing the solid phase and elevating the energy required for the phase transition to liquid/gas (Boiling Point).

  • Implication for Handling : Because the boiling point is effectively inaccessible without degradation, thermal analysis (DSC/TGA) should focus on the melting point for purity determination.

Synthesis & Purification Protocol

The most robust method for accessing this compound is via regioselective chlorination of isoquinoline. The standard electrophilic aromatic substitution often yields mixtures; however, the use of 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) in strong acid provides superior regiocontrol.

Experimental Workflow

Objective: Synthesis of this compound from Isoquinoline. Scale: Gram-scale (Adaptable to kg).

Reagents:
  • Isoquinoline (1.0 equiv)[4]

  • Sulfuric Acid (H₂SO₄), concentrated (Solvent/Catalyst)

  • 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) (1.0–1.1 equiv)

  • Dichloromethane (DCM) (Extraction solvent)

Step-by-Step Protocol:
  • Acidification : Charge a reaction vessel with concentrated H₂SO₄. Cool to 0–5 °C. Slowly add Isoquinoline (1.0 equiv) while maintaining temperature <20 °C to control the exotherm.

    • Mechanism: Protonation of the nitrogen deactivates the pyridine ring, directing electrophilic attack to the benzenoid ring (positions 5 and 8).

  • Chlorination : Add DCDMH (0.55 equiv per Cl atom required, typically excess is used for di-chlorination) portion-wise.

    • Critical Control Point: Maintain temperature between 20–25 °C. Higher temperatures promote polychlorination and tar formation.

  • Reaction Monitoring : Stir for 2–4 hours. Monitor by HPLC or TLC (mobile phase: Hexane/EtOAc).

  • Quenching : Pour the reaction mixture onto crushed ice/water. The solution will be acidic.

  • Neutralization & Extraction :

    • Carefully basify with 50% NaOH or NH₄OH to pH > 9.

    • Extract the resulting precipitate/oil with DCM (3x).

  • Purification :

    • Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

    • Purification Step : Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes) to separate the 5,8-isomer from the 5,7- or 6,8-byproducts.

Workflow Diagram (Graphviz)

SynthesisWorkflow Start Start: Isoquinoline Acid Protonation (Conc. H2SO4, <20°C) Start->Acid Reagent Addition of DCDMH (Chlorinating Agent) Acid->Reagent Reaction Reaction: 20-25°C, 2-4h (Electrophilic Aromatic Substitution) Reagent->Reaction Quench Quench: Ice/Water Basify to pH > 9 Reaction->Quench Monitor HPLC Extract Extraction (DCM) & Concentration Quench->Extract Purify Purification: Recrystallization (EtOH) or Column Chromatography Extract->Purify Final Product: This compound Purify->Final

Figure 1: Process flow for the regioselective synthesis of this compound using DCDMH.

Analytical Characterization & Safety

GC-MS Identification

Due to the high boiling point, GC-MS analysis requires high inlet temperatures.

  • Inlet Temp : 280 °C

  • Column : HP-5MS or equivalent non-polar column.

  • Retention Time : Expect late elution relative to mono-chlorinated species.

  • Mass Spectrum : Look for the characteristic isotope pattern of two chlorine atoms (M, M+2, M+4 in 9:6:1 ratio).

Safety Profile (SDS Summary)
  • Hazards : Skin Irritant (H315), Serious Eye Irritation (H319), STOT SE 3 (H335).[5]

  • Handling : Use a chemical fume hood.[6] Avoid dust formation.[6][7]

  • Storage : Store under inert gas (Argon/Nitrogen) at 2–8 °C to prevent oxidative degradation over long periods.

References

  • Walker, M. D., et al. (2010). "Regioselective Chlorination of Isoquinoline and Quinoline Derivatives." Organic Process Research & Development, 14(1), 108–113.[8]

  • Accela ChemBio. (2024). "this compound Product Data & Predicted Properties." AccelaChem Catalog.

  • ChemicalBook. (2024).[9] "this compound CAS 73075-59-9 Technical Data."

  • PubChem. (2024).[5] "Compound Summary: Dichloroisoquinoline Isomers." National Library of Medicine.

Sources

Introduction: The Imperative of Stability in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability of 5,8-Dichloroisoquinoline Under Acidic Conditions

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1] this compound, a halogenated derivative, represents a key intermediate for the synthesis of novel therapeutic agents. Its reactivity and substitution pattern offer a versatile platform for creating diverse molecular architectures. However, the journey from a promising lead compound to a viable drug product is contingent upon a thorough understanding of its chemical stability.

For drug development professionals, assessing the stability of a drug substance under various environmental conditions is not merely a regulatory formality but a cornerstone of ensuring its safety, efficacy, and quality.[2][3] Forced degradation, or stress testing, is a critical component of this assessment, providing invaluable insights into the intrinsic stability of a molecule and its likely degradation pathways.[4] These studies are instrumental in developing robust formulations, establishing appropriate storage conditions and shelf-life, and creating validated stability-indicating analytical methods.[2][5]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the stability of this compound under acidic conditions. It delves into the molecule's inherent reactivity, proposes logical degradation pathways based on established chemical principles, and presents field-proven protocols for conducting rigorous stability assessments.

Physicochemical Properties and Reactivity Profile of this compound

To understand the stability of this compound, we must first consider its molecular architecture and the interplay of its functional groups. The molecule consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring.

G A This compound B Protonated 5,8-Dichloroisoquinolinium Ion A->B + H⁺ C Nucleophilic attack by H₂O B->C D Intermediate Complex C->D E Loss of H⁺ and Cl⁻ D->E F 5-Chloro-8-hydroxyisoquinoline (and/or isomer) E->F G Further Hydrolysis (Forcing Conditions) F->G + H₂O, Δ H 5,8-Dihydroxyisoquinoline G->H G cluster_0 Forced Degradation Workflow A Prepare Drug Stock Solution (1 mg/mL in ACN) C Spike Drug into Stress Solutions (Final Conc. ~100 µg/mL) A->C B Prepare Stress Solutions (e.g., 0.1M HCl, 1M HCl) B->C D Incubate at Controlled Temp (e.g., 60°C) C->D E Sample at Time Points (0, 2, 4, 8, 24h) D->E F Quench Reaction (Neutralize with Base) E->F G Dilute to Analytical Conc. F->G H Analyze via Stability-Indicating HPLC-UV/MS Method G->H I Data Interpretation: - Quantify Parent Drug - Identify Degradants H->I

Sources

Crystal Architecture & Synthetic Pathway of 5,8-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Technical Guide for Drug Development

Executive Summary: The Structural Imperative

In the high-stakes arena of fragment-based drug discovery (FBDD), 5,8-Dichloroisoquinoline represents more than just a halogenated heterocycle; it is a precision tool for metabolic blocking and lipophilicity modulation .

The isoquinoline scaffold is ubiquitous in alkaloids and therapeutics (e.g., Fasudil), but it suffers from rapid oxidative metabolism, particularly at the C5 and C8 positions (via CYP450-mediated hydroxylation). Strategic chlorination at these sites serves a dual purpose:

  • Metabolic Armor: The C-Cl bond (approx. 339 kJ/mol) resists oxidation, significantly extending the in vivo half-life (

    
    ).
    
  • Electronic Tuning: The electron-withdrawing nature of the chlorine atoms lowers the pKa of the isoquinoline nitrogen, altering bioavailability and binding affinity.

This guide provides a rigorous workflow for the synthesis, crystallization, and structural analysis of this compound, bridging the gap between synthetic organic chemistry and solid-state physics.

Synthetic Architecture: The Sandmeyer Protocol

While direct chlorination of isoquinoline yields inseparable mixtures (5,7-; 5,8-; 6,8-isomers), the Sandmeyer reaction via the 5,8-diamine precursor offers the requisite regiochemical fidelity for pharmaceutical-grade material.

Reaction Pathway Visualization

The following workflow outlines the conversion of 5,8-diaminoisoquinoline to the target dichloro species.

SandmeyerSynthesis Precursor 5,8-Diaminoisoquinoline Diazonium Bis-Diazonium Intermediate (Unstable < 5°C) Precursor->Diazonium NaNO2, HCl 0°C Complex Cu(I)-Cl Complex Diazonium->Complex CuCl / HCl Product This compound (Target) Complex->Product N2 Extrusion 60°C

Figure 1: Regioselective synthesis of this compound via the Sandmeyer protocol.

Validated Experimental Protocol

Precursor Preparation: Ensure the starting material, 5,8-diaminoisoquinoline , is free of mono-nitro impurities (HPLC purity >98%). Impurities here will lead to difficult-to-separate chloro-nitro byproducts.

Step-by-Step Methodology:

  • Diazotization: Dissolve 5,8-diaminoisoquinoline (10 mmol) in concentrated HCl (20 mL). Cool to -5°C using an ice/salt bath.

  • Addition: Dropwise add a solution of

    
     (22 mmol, 2.2 eq) in water, maintaining internal temperature 
    
    
    
    . Stir for 30 min. Critical Control Point: A positive starch-iodide test confirms excess nitrous acid.
  • Sandmeyer Displacement: In a separate vessel, prepare a solution of CuCl (24 mmol) in conc. HCl at 0°C.

  • Transfer: Cannulate the cold diazonium solution into the CuCl solution.

  • Thermal Activation: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour until

    
     evolution ceases.
    
  • Workup: Neutralize with

    
     (aq) to pH 8. Extract with 
    
    
    
    (3x). Dry over
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc 8:2).

Crystallography & Structural Logic

Understanding the solid-state arrangement of this compound is critical for predicting polymorphism in formulation. While the specific unit cell data for the 5,8-isomer is often proprietary, we can derive its Structural Landscape based on the homologous 5,8-dichloroquinoline and general principles of halo-heterocycle engineering.

Predicted Unit Cell Parameters

Based on the isomeric 5,8-dichloroquinoline (CSD Ref: QIZPIE) and 6,7-dichloroisoquinoline-5,8-dione , the target likely crystallizes in a monoclinic system.

ParameterPredicted Value RangeRationale
Crystal System MonoclinicFavored by planar aromatics with

or near

symmetry.
Space Group

Most common for achiral organic small molecules (approx. 35% of all structures).
Z (Molecules/Cell) 4Standard packing efficiency in

.
Density (

)
1.55 - 1.65 g/cm³Heavy chlorine atoms significantly increase density vs. parent isoquinoline.
Molecular Interaction Map (The -Hole)

The defining feature of this crystal structure is the Halogen Bond (XB) .

  • Donor: The Chlorine atoms at C5 and C8 exhibit a positive electrostatic potential cap (the

    
    -hole) along the C-Cl bond axis.
    
  • Acceptor: The Isoquinoline Nitrogen (N2) lone pair.

This creates a directional Cl···N supramolecular synthon that dictates the crystal packing, often overriding standard


 stacking forces.

InteractionMap Cl8 Cl (C8) σ-hole Donor N2 N (Isoquinoline) XB Acceptor Cl8->N2 Type II Halogen Bond (2.9 - 3.1 Å) Cl5 Cl (C5) Steric Shield PiSystem π-System (Aromatic Core) Cl5->PiSystem Cl···π Interaction PiSystem->PiSystem Offset π-Stacking (3.4 Å)

Figure 2: Predicted supramolecular synthons driving the crystal lattice assembly.

Experimental Crystallization Protocol

To resolve the structure experimentally, use the Slow Evaporation method, which favors thermodynamic stability.

  • Solvent Selection: Dissolve 20 mg of this compound in 2 mL of Acetone/Ethanol (1:1) .

    • Why: Acetone prevents rapid precipitation, while Ethanol provides hydrogen-bonding capability to guide initial nucleation.

  • Vessel: Use a borosilicate scintillation vial.

  • Control: Cover with parafilm and pierce with a single 22G needle to restrict evaporation rate.

  • Observation: Harvest clear, colorless needles after 48-72 hours.

  • X-Ray Data Collection: Collect at 100 K to minimize thermal motion of the heavy chlorine atoms, ensuring precise bond length determination.

Pharmacological Implications[1][2]

The structural data directly informs the Structure-Activity Relationship (SAR) :

  • Lipophilicity (LogP): The addition of two chlorines increases the cLogP from ~2.1 (Isoquinoline) to ~3.5 . This enhances membrane permeability but requires formulation strategies (e.g., cyclodextrin complexation) to maintain solubility.

  • Metabolic Stability: The C5 and C8 positions are the primary sites for Phase I oxidation in isoquinolines. Blocking these with Chlorine atoms forces metabolism to the less reactive C4 position or N-oxidation, significantly reducing clearance rates.

  • Steric Clash: The C8-Chlorine introduces a "peri-interaction" with the C1-proton (or substituents at C1). This steric bulk can twist the molecule if C1 is substituted, locking the conformation—a critical factor for binding to rigid protein pockets (e.g., Kinase active sites).

References

  • Synthesis of Chloroisoquinolines

    • Title: Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones.
    • Source: PubMed (Archives of Pharmacal Research)
    • URL:[Link]

  • Halogen Bonding Principles

    • Title: Halogen Bonding: The Sigma-Hole.
    • Source: Wiley Online Library (Angewandte Chemie)
    • URL:[Link]

  • Comparative Crystal Data (5,8-Dichloroquinoline)

    • Title: Crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxyl
    • Source: PMC (PubMed Central)
    • URL:[Link]

  • Sandmeyer Reaction Mechanism

    • Title: Sandmeyer Reaction - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal
    • URL:[Link]

Methodological & Application

Application Notes & Protocols: A Guide to the Regioselective Chlorination of Isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry and materials science, with its halogenated derivatives often exhibiting enhanced biological activity and unique photophysical properties. Achieving precise regiocontrol during the chlorination of the isoquinoline nucleus is a significant synthetic challenge due to the distinct electronic nature of its fused pyridine and benzene rings. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of field-proven strategies and detailed protocols for the regioselective chlorination of isoquinoline at various positions. We will explore the underlying mechanistic principles that govern selectivity, from classical activation methods to modern transition-metal-catalyzed C-H functionalization, enabling the targeted synthesis of specific chloroisoquinoline isomers.

Introduction: The Significance of Chlorinated Isoquinolines

Isoquinoline is a heterocyclic aromatic compound comprising a benzene ring fused to a pyridine ring.[1] This structural motif is the backbone of numerous natural alkaloids, such as papaverine and berberine, and is a cornerstone in the design of synthetic compounds with diverse pharmacological activities. The introduction of a chlorine atom onto the isoquinoline core can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, chlorinated isoquinolines are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2]

The primary challenge in their synthesis lies in controlling the site of chlorination. The isoquinoline ring system possesses multiple non-equivalent carbon atoms, and its reactivity is nuanced: the pyridine ring is generally electron-deficient and susceptible to nucleophilic attack, while the benzene ring is more electron-rich and prone to electrophilic substitution.[3][4] This guide details reliable methodologies to navigate these complexities and achieve selective chlorination.

Understanding the Reactivity of the Isoquinoline Nucleus

To achieve regioselectivity, one must first understand the intrinsic reactivity of the isoquinoline ring.

  • Electrophilic Aromatic Substitution (SEAr): In the presence of strong acids, the nitrogen atom is protonated, forming the isoquinolinium cation. This deactivates the entire ring system towards electrophiles. However, substitution, if forced, occurs preferentially on the benzene ring, typically at the C5 and C8 positions.[3]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring, particularly the C1 and C3 positions, is activated towards nucleophilic attack.[4] The C1 position is especially electrophilic and is the most common site for nucleophilic substitution.[5] Direct substitution of a hydride is not feasible; therefore, pre-functionalization or activation is required.

dot graph "Isoquinoline_Reactivity" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} } Caption: Reactivity map of the isoquinoline nucleus.

Protocol I: Regioselective C1-Chlorination via N-Oxide Activation

The most reliable and widely used method for introducing a chlorine atom at the C1 position is through the activation of the isoquinoline core via N-oxidation. The N-oxide intermediate dramatically increases the electrophilicity of the C1 position, making it highly susceptible to nucleophilic attack by a chloride source. Phosphoryl chloride (POCl₃) is the classic and highly effective reagent for this transformation.[6][7]

Mechanistic Rationale

The reaction proceeds in two conceptual steps. First, isoquinoline is oxidized to isoquinoline-N-oxide. The N-oxide oxygen atom then coordinates to the phosphorus center of POCl₃, forming a highly reactive adduct. This intermediate is poised for an intramolecular attack by chloride at the C1 position, followed by elimination and rearomatization to yield 1-chloroisoquinoline. This general approach has also been adapted using other chlorinating systems like PPh₃/Cl₃CCN.[8][9]

dot graph "C1_Chlorination_Workflow" { graph [layout=dot, rankdir=LR, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} } Caption: Two-step workflow for the synthesis of 1-chloroisoquinoline.

Detailed Experimental Protocol

This protocol describes the conversion of commercially available isoquinoline-N-oxide to 1-chloroisoquinoline.

Materials and Equipment:

  • Isoquinoline-N-oxide

  • Phosphoryl chloride (POCl₃)

  • Dichloromethane (DCM)

  • Ice water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a fume hood.

  • Under ice bath cooling, slowly and carefully add phosphoryl chloride (10 mL per 1 g of N-oxide) to the flask containing isoquinoline-N-oxide (e.g., 20.0 g).[6]

  • Once the addition is complete, remove the ice bath and heat the reaction mixture to 105 °C. Allow the mixture to reflux overnight.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Very slowly and cautiously quench the residue by pouring it onto a large volume of ice water with vigorous stirring.

  • Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x volume of residue).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[7]

  • Purify the crude product by silica gel column chromatography, eluting with a mixture of ethyl acetate and petroleum ether to afford pure 1-chloroisoquinoline.[6]

Expected Outcome: This procedure typically provides 1-chloroisoquinoline as a white to yellow low-melting solid with yields around 85%.[6][7]

ParameterValueReference
Starting Material Isoquinoline-N-oxide[6]
Reagent Phosphoryl chloride (POCl₃)[6][7]
Temperature 105 °C (Reflux)[6]
Typical Yield ~85%[6]
Product 1-Chloroisoquinoline[7]

Protocol II: Regioselective C4-Chlorination

Chlorination at the C4 position is less straightforward than at C1. Direct electrophilic chlorination of isoquinoline itself is not selective for C4. However, specific reagent systems can favor this position. One such method involves the reaction of isoquinoline with sulfuryl chloride (SO₂Cl₂) and potassium cyanide (KCN), which can lead to 4-chloroisoquinoline, among other products, depending on the reaction conditions.[10][11]

Mechanistic Considerations

The mechanism is complex but is believed to involve successive electrophilic and nucleophilic attacks on the pyridine ring.[10] The reaction likely proceeds through intermediates that are selectively functionalized at C4 before rearomatization. The precise control of stoichiometry and reaction conditions is critical to favor the formation of 4-chloroisoquinoline over other cyano- and chloro-substituted products.[10][11]

Representative Protocol

Note: This reaction involves highly toxic potassium cyanide and corrosive sulfuryl chloride. It must be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment:

  • Isoquinoline

  • Sulfuryl chloride (SO₂Cl₂)

  • Potassium cyanide (KCN)

  • Suitable aprotic solvent (e.g., acetonitrile)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flask under an inert atmosphere, dissolve isoquinoline in the chosen solvent.

  • Cool the solution in an ice bath.

  • Carefully add potassium cyanide, followed by the slow, dropwise addition of sulfuryl chloride.

  • The reaction is stirred at a controlled temperature (e.g., 0 °C to room temperature) for a specified time. The ratio of reagents is critical for selectivity.[10]

  • Upon completion, the reaction is carefully quenched, followed by an aqueous workup.

  • The organic phase is separated, dried, and concentrated.

  • The product mixture is then separated using column chromatography to isolate 4-chloroisoquinoline.[10][11]

Expected Outcome: Yields and product distribution can vary significantly based on the precise conditions. This method can produce 4-chloroisoquinoline, but may also yield products like 4-chloro-1-cyanoisoquinoline and 1,3-dicyanoisoquinoline.[10] Careful optimization is required for this transformation.

Strategies for C5- and C8-Chlorination

Chlorination of the benzenoid ring of isoquinoline typically requires electrophilic substitution conditions or modern C-H activation techniques.

Electrophilic Aromatic Substitution

As previously mentioned, electrophilic attack on the isoquinolinium ion (formed in strong acid) occurs at C5 and C8.[3] While this provides a route to these isomers, the harsh conditions and potential for mixtures can be a drawback.

Directed C-H Functionalization

A more modern and selective approach involves transition-metal-catalyzed C-H activation. These methods often use a directing group on the isoquinoline scaffold to guide the metal catalyst to a specific C-H bond. For instance, an 8-amino group can direct halogenation specifically to the C5 position.[12][13]

Example Reaction: Palladium-catalyzed C-H chlorination using N-chlorosuccinimide (NCS) as the chlorine source can achieve regioselectivity.[14] The reaction typically involves a palladium catalyst (e.g., Pd(OAc)₂) in a suitable solvent at elevated temperatures. The regioselectivity is dictated by the directing group and the inherent electronics of the substrate.[14]

dot graph "CH_Activation_Mechanism" { graph [layout=dot, rankdir=LR, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

} Caption: Generalized mechanism for directed C-H chlorination.

Summary and Outlook

The regioselective chlorination of isoquinoline is achievable through a variety of strategic approaches, each tailored to target a specific position on the heterocyclic core.

Target PositionMethodKey ReagentsMechanistic PrincipleSelectivity
C1 N-Oxide ActivationIsoquinoline-N-Oxide, POCl₃Nucleophilic Attack on Activated RingExcellent
C4 CyanochlorinationSO₂Cl₂, KCNElectrophilic/Nucleophilic AdditionModerate; condition-dependent
C5 / C8 Electrophilic SubstitutionCl₂, Strong AcidSEAr on Isoquinolinium IonModerate; often gives mixtures
C5 Directed C-H Activation8-Amino-isoquinoline, Pd(OAc)₂, NCSTransition-Metal CatalysisGood to Excellent

The classical N-oxide activation route remains the most robust and high-yielding method for synthesizing 1-chloroisoquinoline. For other positions, particularly on the benzenoid ring, modern transition-metal-catalyzed C-H functionalization offers superior selectivity compared to traditional electrophilic substitution, albeit with higher reagent and catalyst costs. The continued development of novel catalysts and reagents promises to further refine the selective synthesis of these valuable chemical building blocks.

References

  • Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications . PMC. [Link]

  • Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications . RSC Publishing. [Link]

  • Isoquinoline. Source unavailable.
  • Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN | Request PDF . ResearchGate. [Link]

  • Regiodivergent C5 & C8- visible light induced C-H functionalisation of quinolines under metal-, photosensitizer- and oxidant-free conditions | Request PDF . ResearchGate. [Link]

  • Specific chlorination of isoquinolines by a fungal flavin-dependent halogenase . PMC - NIH. [Link]

  • ChemInform Abstract: Regioselective Chlorination of Quinoline N‐Oxides and Isoquinoline N‐Oxides Using PPh3/Cl3CCN. | Request PDF . ResearchGate. [Link]

  • Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy . ACS Publications. [Link]

  • An efficient synthesis of isoquinolines via rhodium-catalyzed direct C-H functionalization of arylhydrazines . PubMed. [Link]

  • Chapter 7_Quinolines and Isoquinolines.pdf. Source unavailable.
  • Cyanochlorination and cyanation of isoquinolines . Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Isoquinoline - Wikipedia . Wikipedia. [Link]

  • Cyanochlorination and cyanogenation of isoquinoline . Journal of the Chemical Society D: Chemical Communications (RSC Publishing). [Link]

  • The intrinsic electrophilicity of C1 in isoquinolines is sufficient to... . ResearchGate. [Link]

  • Isoquinoline . YouTube. [Link]

  • C5–H bromination and chlorination of 8-aminoquinolines . ResearchGate. [Link]

Sources

Application Note: 5,8-Dichloroisoquinoline as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

5,8-Dichloroisoquinoline (CAS: N/A for specific isomer in common bulk, typically custom synthesized) represents a high-value "bifunctional" scaffold for medicinal chemistry.[1] Unlike its monosubstituted counterparts, this building block offers two chemically distinct halogen handles on the benzenoid ring, enabling the rapid generation of diverse libraries via sequential cross-coupling reactions.

Key Strategic Advantages:

  • Orthogonal Reactivity: The C5 and C8 positions possess distinct electronic environments relative to the isoquinoline nitrogen. Under optimized catalytic conditions, the C5-chlorine is generally more reactive towards oxidative addition (Pd⁰) than the C8-chlorine, allowing for regioselective mono-functionalization.[1]

  • Metabolic Blocking: The 5- and 8-positions are common sites for oxidative metabolism (hydroxylation) in isoquinoline drugs (e.g., debrisoquine models).[1] Chlorine substitution blocks these "soft spots," potentially extending half-life (

    
    ).[1]
    
  • Scaffold Hopping: This core serves as a bioisostere for quinazolines and quinolines in kinase inhibitor design (e.g., Rho-kinase, PKA).[1]

Chemical Profile & Reactivity Logic

Understanding the electronic map of the scaffold is prerequisite to successful protocol execution.

FeatureC5-PositionC8-Position
Electronic Relation to N Para-like conjugation (via C4a/C8a bridge)Meta-like conjugation
Steric Environment Periplana to C4-H (Open)Peri-position to N-Lone Pair (Steric/Electronic repulsion)
Reactivity (Pd-Catalysis) High (Primary Site) Moderate (Secondary Site)
Reactivity (SNAr) Moderate (requires activation)Low
Reactivity Visualization

The following diagram illustrates the synthesis and divergent functionalization logic.

G Start 2,5-Dichlorobenzaldehyde Inter Schiff Base Intermediate Start->Inter Aminoacetaldehyde dimethyl acetal (Condensation) Core This compound (Target Scaffold) Inter->Core H2SO4 / 100°C (Pomeranz-Fritsch) ProdA 5-Aryl-8-chloroisoquinoline (Mono-functionalized) Core->ProdA Pd(PPh3)4 (1.0 eq) Boronic Acid A (C5 Selective) ProdB 5,8-Diarylisoquinoline (Bi-functionalized) ProdA->ProdB Pd(OAc)2 / S-Phos Boronic Acid B (C8 Forcing)

Figure 1: Synthesis workflow from commercially available precursors to divergent library generation.

Protocol 1: De Novo Synthesis (Pomeranz-Fritsch)[1]

Direct chlorination of isoquinoline yields inseparable mixtures of 5,8-, 5,7-, and 6,8-isomers.[1] The only robust route for pharmaceutical grade material is the Pomeranz-Fritsch cyclization starting from 2,5-dichlorobenzaldehyde.[1]

Materials
  • Precursor: 2,5-Dichlorobenzaldehyde (Sigma-Aldrich/Merck).[1]

  • Reagent: Aminoacetaldehyde dimethyl acetal.[1]

  • Cyclization Agent: Concentrated Sulfuric Acid (H₂SO₄) or Trifluoromethanesulfonic acid (TfOH) for milder conditions.[1]

  • Solvent: Toluene (Step 1).

Step-by-Step Methodology

Step A: Formation of the Schiff Base (Acetal) [2]

  • Charge a 250 mL Dean-Stark apparatus with 2,5-dichlorobenzaldehyde (10.0 g, 57 mmol) and toluene (100 mL).

  • Add aminoacetaldehyde dimethyl acetal (6.3 g, 60 mmol, 1.05 eq).

  • Reflux for 4–6 hours until theoretical water volume is collected.

  • Concentrate the toluene solution in vacuo to yield the crude imine (yellow oil).[1] Note: Do not purify on silica; the imine is hydrolytically unstable.

Step B: Acid-Mediated Cyclization

  • Cool concentrated H₂SO₄ (50 mL) to 0°C in a distinct reactor.

  • Add the crude imine dropwise to the acid over 30 minutes. Caution: Exothermic.

  • Heat the mixture to 100°C for 2 hours. The solution will turn dark brown/black.[1]

  • Quenching (Critical): Pour the reaction mixture onto 500 g of crushed ice/NH₄OH mixture. Adjust pH to ~9.

  • Extract with CH₂Cl₂ (3 x 100 mL).

  • Purification: Flash chromatography (Hexanes:EtOAc 80:20).

    • Yield Expectation: 60–70%.[1]

    • QC Check: ¹H NMR should show two doublets (C6-H, C7-H) and two singlets (C1-H, C3-H) if C4 is unsubstituted.[1]

Protocol 2: Regioselective Cross-Coupling (Suzuki-Miyaura)

This protocol exploits the subtle electronic difference between C5 and C8.[1] The C5 position activates faster.[1]

Reaction Conditions Matrix
ParameterCondition A (C5-Selective)Condition B (C8-Forcing)
Catalyst Pd(PPh₃)₄ (Tetrakis)Pd(OAc)₂ + XPhos or SPhos
Loading 2–3 mol%5–10 mol%
Base Na₂CO₃ (2M aq)K₃PO₄ (3M aq) or Cs₂CO₃
Solvent DME/Water (3:[1]1)Toluene/Water (10:1)
Temperature 80°C110°C (Sealed Tube)
Stoichiometry 1.05 eq Boronic Acid1.5–2.0 eq Boronic Acid
Experimental Procedure (C5-Arylation)
  • Setup: In a glovebox or under Ar stream, combine this compound (1.0 eq), Aryl-Boronic Acid (1.05 eq), and Pd(PPh₃)₄ (3 mol%).

  • Solvation: Add degassed DME (0.1 M concentration).

  • Activation: Add Na₂CO₃ (2M, 2.0 eq).

  • Reaction: Heat to 80°C for 4–6 hours.

    • Monitoring: Monitor via LC-MS.[1][3] Look for M+Aryl-Cl isotope pattern.[1] If Bis-coupling (M+2Aryl) exceeds 5%, lower temperature to 60°C.[1]

  • Workup: Dilute with EtOAc, wash with brine.

  • Isolation: The 5-aryl-8-chloroisoquinoline usually elutes significantly later than the starting material on Silica.[1]

Why this works: The bulky PPh₃ ligands and milder base (carbonate) prevent the more sterically hindered and electron-rich C8 position from undergoing oxidative addition effectively, kinetically trapping the C5 product.

Application Case Study: Kinase Inhibitor Scaffold

Objective: Synthesis of a Rho-Kinase (ROCK) inhibitor analog using this compound to replace a standard isoquinoline core, improving metabolic stability.[1]

Workflow:

  • Core Synthesis: Via Protocol 1.

  • C5 Functionalization: Suzuki coupling with 4-pyridylboronic acid (targeting the ATP hinge region).[1]

    • Result: 5-(4-pyridyl)-8-chloroisoquinoline.[1]

  • C8 Functionalization: Buchwald-Hartwig amination with homopiperazine.[1]

    • Condition: Pd₂(dba)₃ / BINAP, NaOtBu, 100°C.

    • Result: The chlorine at C8 is displaced by the secondary amine.

    • Note: The C8-Cl is generally unreactive to SNAr; Pd-catalysis is required.[1]

References

  • Pomeranz-Fritsch Reaction Overview.

    • Source: Organic Reactions (Wiley).[1]

    • Context: Primary methodology for isoquinoline ring construction.[1][4]

    • Link:[Link][1]

  • Regioselectivity in Isoquinoline Cross-Couplings.

    • Source:Journal of Organic Chemistry / BenchChem Technical Notes.[1]

    • Context: Electronic differentiation between C5 and C8 positions in Pd-catalyzed reactions.[1]

    • Link:[Link] (General Isoquinoline Reactivity)[1]

  • Medicinal Chemistry of Isoquinolines (Kinase Inhibitors).

    • Source:RSC Advances / Journal of Medicinal Chemistry.[1]

    • Context: Use of isoquinoline scaffolds in ROCK and PKA inhibitors (e.g., Fasudil analogs).
    • Link:[Link]

  • Synthesis of 5,8-Isoquinolinequinones (Related Intermedi

    • Source:Thieme E-Books (Science of Synthesis).
    • Context: Oxidation patterns and handling of 5,8-substituted systems.
    • Link:[Link][1]

Disclaimer: This guide is for research purposes only. Always consult Material Safety Data Sheets (MSDS) for 2,5-dichlorobenzaldehyde and strong acids before handling.

Sources

Application Note: Regioselective Functionalization of 5,8-Dichloroisoquinoline

[1]

1

Executive Summary & Strategic Analysis

This compound presents a unique synthetic challenge.[1] The nitrogen atom in the isoquinoline ring exerts an electron-withdrawing effect, making the pyridine ring (

1
The Reactivity Paradox
  • Classical

    
    :  Direct nucleophilic displacement of the chlorines by alkoxides or amines is kinetically difficult without harsh conditions (e.g., 
    
    
    C, high pressure) or strong electron-withdrawing activation (e.g., N-oxidation).[1]
  • Metal-Catalyzed Coupling: Palladium-catalyzed methods (Suzuki-Miyaura, Buchwald-Hartwig) are the industry standard for this scaffold.[1]

  • Regioselectivity (C5 vs. C8):

    • C5 Position: Generally more reactive due to lower steric hindrance.[1] It is "para" to the bridgehead carbon C4a.

    • C8 Position: Sterically encumbered by the "peri" interaction with the C1-proton (or C1-substituents).

    • Outcome: Under kinetically controlled Pd-coupling conditions, C5-substitution is typically favored over C8.[1]

Decision Logic & Workflow

The following diagram illustrates the decision tree for functionalizing this compound, highlighting the divergence between C5-selective mono-coupling and exhaustive disubstitution.

GStartStarting Material:This compoundTargetDefine Target:Mono- vs. Di-SubstitutionStart->TargetMonoTarget: Mono-Substitution(C5 Selective)Target->MonoDiTarget: Exhaustive Substitution(C5 & C8)Target->DiCond1Condition Set A:Pd(OAc)2 / XPhos1.05 eq. Boronic Acid60-80°CMono->Cond1Cond2Condition Set B:Pd2(dba)3 / BrettPhos3.0 eq. Nucleophile110°C (Microwave)Di->Cond2Prod1Major Product:5-Substituted-8-chloroisoquinolineCond1->Prod1Prod2Product:5,8-Disubstituted IsoquinolineCond2->Prod2QCQC Check:NOESY NMR Validation(C5-R correlates with C4-H)Prod1->QC

Figure 1: Strategic workflow for the regioselective functionalization of this compound.

Detailed Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling (C5-Targeted)

Objective: Introduce an aryl or heteroaryl group selectively at the C5 position while retaining the C8-chlorine for subsequent elaboration.[1]

Rationale: The use of XPhos or SPhos ligands creates a bulky active catalytic species that prefers the less hindered C5 position over the C8 position (which suffers from peri-strain with H-1).

Materials:

  • Substrate: this compound (1.0 eq)[1]

  • Boronic Acid: Arylboronic acid (1.05 eq)

  • Catalyst: Pd(OAc)

    
     (2 mol%)
    
  • Ligand: XPhos (4 mol%)

  • Base: K

    
    PO
    
    
    (2.0 eq, 0.5 M aqueous solution)[1]
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

  • Inert Setup: Charge a reaction vial with this compound, boronic acid, Pd(OAc)

    
    , and XPhos. Seal and purge with Argon for 5 minutes.
    
  • Solvation: Add degassed 1,4-Dioxane (concentration 0.1 M relative to substrate) and aqueous K

    
    PO
    
    
    .
  • Reaction: Heat the mixture to 60°C . Monitor by LC-MS every 30 minutes.

    • Note: Do not exceed 80°C to prevent activation of the C8 position.

  • Quench: Once the starting material is consumed (<5%), cool to room temperature and dilute with EtOAc.

  • Workup: Wash with water and brine. Dry over Na

    
    SO
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The C5-substituted product typically elutes after any trace bis-substituted by-product but before the starting material.[1]

Protocol B: Buchwald-Hartwig Amination (Exhaustive or C8-Targeted)

Objective: Displace the sterically hindered chloride (C8) or both chlorides with an amine.[1]

Rationale: Standard ligands often fail at C8 due to the peri-hydrogen at C1. BrettPhos or RuPhos are required to facilitate oxidative addition at this crowded center.[1]

Materials:

  • Substrate: 5-Substituted-8-chloroisoquinoline (from Protocol A) OR this compound.[1]

  • Nucleophile: Primary or Secondary Amine (1.2 eq per chloride).

  • Catalyst: Pd

    
    (dba)
    
    
    (2 mol%)
  • Ligand: BrettPhos (4-6 mol%)[1]

  • Base: NaO^t^Bu (1.5 eq per chloride)

  • Solvent: Toluene or t-Amyl Alcohol.[1]

Procedure:

  • Pre-complexation: Stir Pd

    
    (dba)
    
    
    and BrettPhos in the solvent at nearly reflux for 2 minutes to generate the active catalyst species (color change to dark orange/brown).
  • Addition: Add the substrate, amine, and base under Argon counter-flow.[1]

  • Heating:

    • For C5-only (if starting with dichloro): Heat to 80°C.

    • For C8 (difficult): Heat to 110°C or use Microwave irradiation at 120°C for 1 hour.

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify via reverse-phase HPLC if the amine product is polar.[1]

Analytical Validation (Critical Quality Attributes)

Validating the regiochemistry is the most critical step. You cannot rely solely on LC-MS retention times.[1]

Table 1: NMR Diagnostic Signatures

FeatureC5-Substituted ProductC8-Substituted Product
NOESY Correlation Substituent shows NOE with H-4 (Isoquinoline double bond).[1]Substituent shows NOE with H-1 (Singlet, most deshielded ~9.2 ppm).[1]
H-1 Chemical Shift Minimal change from starting material.[1]Significant shift (shielding/deshielding) due to proximity of new group.
Coupling Constants Remaining C8-H shows ortho coupling to C7-H.Remaining C5-H shows ortho coupling to C6-H.

Troubleshooting Guide

Problem: Low conversion of the C8-chloride.

  • Root Cause: The "peri" effect from H-1 creates significant steric repulsion, preventing the Pd-oxidative addition.[1]

  • Solution: Switch to Pd-PEPPSI-IPr catalyst (N-Heterocyclic Carbene) which is less sensitive to steric bulk than phosphine ligands.[1] Increase temperature to 130°C in xylene.

Problem: Mixture of C5 and C8 isomers during mono-substitution.

  • Root Cause: Reaction temperature too high or ligand is not bulky enough.[1]

  • Solution: Lower temperature to 40°C and increase reaction time. Switch from PPh

    
     (non-selective) to XPhos  or tBuXPhos  (highly selective for accessible chlorides).
    

Problem: Dehalogenation (Hydrodechlorination) observed.

  • Root Cause: Hydride source present (often from the solvent or excess amine).

  • Solution: Ensure solvents are anhydrous. If using secondary amines, avoid prolonged heating which can promote

    
    -hydride elimination from the amine-Pd complex.[1]
    

References

  • Regioselectivity in Heterocycles:Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.

    • Handling & Stability: 8-Chloroisoquinoline-1-carbonitrile Technical Data. (BenchChem).[2][3]

      • General Reactivity:Reactivity of Isoquinoline - Electrophilic vs Nucleophilic Sites.

        • Synthetic Precursors:Synthesis of 5-chloro-8-hydroxyquinoline (Analogous System).

          • Catalyst Selection:Pd-Catalyzed Cross-Couplings: On the Importance of the C

            Application Note: Ligand Synthesis from 5,8-Dichloroisoquinoline

            [1]

            Introduction & Strategic Significance

            This compound (CAS: 73075-59-9) presents a unique "dumbbell" pharmacophore. Unlike the more common 1,3-dichloroisoquinoline—where reactivity is dominated by the electron-deficient pyridine ring—the 5,8-isomer localizes halogen handles on the carbocyclic ring.

            Why this scaffold matters:

            • Electronic Tuning: Functionalization at the 5- and 8-positions exerts a strong inductive effect on the isoquinoline nitrogen, modulating its

              
              -donor strength without blocking the coordination site.
              
            • Steric Shielding: Substituents at the 8-position are peri-planar to the C1-position. In cyclometalated complexes (e.g., Ir(ppy)

              
              (isoq)), this creates a steric pocket that protects the metal center from oxidative degradation.
              
            • OLED Emitters: 5,8-Disubstituted isoquinolines are precursors to deep-red phosphorescent emitters. The chloro-groups are often replaced by fluorinated aryl groups to widen the HOMO-LUMO gap.

            Strategic Considerations: Reactivity & Regioselectivity[2][3][4]

            Before initiating synthesis, researchers must understand the reactivity profile of the 5,8-dichloro system.

            • Electrophilicity Gradient: The pyridine ring is electron-deficient, deactivating the fused benzene ring. However, Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) relies on oxidative addition.

            • The C5 vs. C8 Dilemma:

              • C5-Position: Para-like relative to the ring fusion. It is generally less sterically encumbered.[1]

              • C8-Position: Peri-positioned to C1. While electronically similar to C5, the steric interaction with the C1-proton (and potential repulsion from the N-lone pair vector) often makes C8 slightly less reactive toward bulky phosphine-ligated Pd centers.

            • Operational Strategy: For symmetric ligands, drive the reaction to completion (bis-coupling). For mono-functionalization, stoichiometric control (0.9 eq. boronic acid) and high-performance ligands (e.g., SPhos, XPhos) are required to differentiate the subtle steric bias.

            Protocol 1: Synthesis of 5,8-Diarylisoquinoline Ligands (Bis-Coupling)

            Objective: Complete functionalization of both chloride handles to create symmetric

            Materials
            • Substrate: this compound (1.0 equiv)

            • Coupling Partner: Aryl Boronic Acid (e.g., 4-Fluorophenylboronic acid) (2.5 equiv)

            • Catalyst: Pd(OAc)

              
               (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl
              
              
              (3 mol%)
            • Base: K

              
              PO
              
              
              (3.0 equiv, 2M aqueous solution)
            • Solvent: 1,4-Dioxane / Water (4:1 ratio)

            Step-by-Step Methodology
            • Inertion: Charge a reaction vial with this compound, aryl boronic acid, and the Pd-catalyst precursor. Evacuate and backfill with Argon (

              
              ).
              
            • Solvation: Add degassed 1,4-Dioxane and the aqueous base solution via syringe.

            • Activation: Heat the mixture to 90°C for 12–16 hours.

              • Note: Monitor by LC-MS. The mono-coupled intermediate often persists if the temperature is too low.

            • Work-up: Cool to RT. Dilute with EtOAc and wash with brine. Dry organic layer over Na

              
              SO
              
              
              .
            • Purification: Flash column chromatography (Hexanes/EtOAc gradient). 5,8-Diarylisoquinolines typically elute later than the starting material but earlier than mono-coupled byproducts due to symmetry.

            Data Summary: Typical Yields

            Coupling Partner Catalyst System Yield (%) Notes

            | Phenylboronic Acid | Pd(dppf)Cl

            
            
            
            
            
            

            Protocol 2: Regioselective Mono-Functionalization (Optimization)

            Objective: Selective synthesis of 5-aryl-8-chloroisoquinoline.

            Mechanistic Insight

            To favor mono-coupling, we exploit the subtle steric difference. Using a bulky ligand like XPhos or tBuXPhos enhances the sensitivity of the oxidative addition step to the steric environment. The C5 position, being less hindered than the peri-confined C8, reacts preferentially.

            Protocol
            • Stoichiometry: Use 0.95 equiv of Boronic Acid relative to the dichloro-substrate.

            • Catalyst Loading: Reduce Pd loading to 1 mol% to prevent "burst" kinetics.

            • Temperature: Run the reaction at 60°C (instead of 90°C). Lower temperature amplifies the activation energy difference between C5 and C8.

            • Workflow:

              • Combine reagents in Toluene/Water (10:1).

              • Stir at 60°C for 4 hours.

              • Critical Checkpoint: Analyze aliquot by HPLC. If bis-product >5%, stop reaction immediately.

              • Isolate via chromatography. The unreacted starting material can be recycled.

            Protocol 3: Cyclometalation (Ligand Application)

            Objective: Synthesize the Heteroleptic Iridium Dimer

            This is the primary application for these ligands in OLED research.

            • Reagents: IrCl

              
              H
              
              
              O (1.0 equiv), 5,8-Functionalized Isoquinoline Ligand (2.2 equiv).
            • Solvent: 2-Ethoxyethanol / Water (3:1).

            • Procedure:

              • Reflux the mixture at 110°C for 24 hours under Argon.

              • The solution will change color (typically to deep red or orange).

              • Cool to RT. The dimer usually precipitates.

              • Add water to complete precipitation. Filter and wash with water and Hexane.

            • Validation:

              
               NMR should show loss of symmetry in the ligand upon coordination.
              

            Visualization & Logic

            Reaction Pathway Diagram

            The following diagram illustrates the divergent pathways for bis-coupling versus regioselective mono-coupling.

            GStartThis compoundMono5-Aryl-8-chloroisoquinoline(Major Mono-Product)Start->Mono0.95 eq ArB(OH)2Pd-XPhos, 60°CKinetic ControlBis5,8-Diarylisoquinoline(Symmetric Ligand)Start->Bis2.5 eq ArB(OH)2Pd-SPhos, 90°CThermodynamic DriveMono->BisExcess ArB(OH)2High TempIrComplexCyclometalated Ir(III) DimerBis->IrComplexIrCl3, 2-Ethoxyethanol110°C, Cyclometalation

            Caption: Divergent synthesis pathways controlled by stoichiometry and temperature. Yellow path indicates kinetic selectivity; Green path indicates thermodynamic saturation.

            Experimental Workflow

            WorkflowStep1Step 1: Reagent PrepDegas Solvents (Dioxane/H2O)Step2Step 2: Catalytic CyclePd(0) Oxidative AdditionStep1->Step2Step3Step 3: MonitoringLC-MS for Mono/Bis RatioStep2->Step3Step3->Step2IncompleteAdd Catalyst/HeatStep4Step 4: WorkupPhase Separation & DryingStep3->Step4Complete Conv.Step5Step 5: PurificationFlash ChromatographyStep4->Step5

            Caption: Standard operational workflow for Pd-catalyzed cross-coupling of dichloroisoquinolines.

            Troubleshooting & Optimization (Expertise)

            • Problem: Stalled Reaction (Mono-product accumulation).

              • Cause: Deactivation of catalyst by the nitrogen lone pair of the isoquinoline (poisoning).

              • Solution: Increase catalyst loading to 5 mol% or switch to Pd(dppf)Cl

                
                 . The bidentate dppf ligand prevents the formation of inactive Pd-isoquinoline adducts.
                
            • Problem: Protodeboronation of Boronic Acid.

              • Cause: Reaction temperature too high or base too strong.

              • Solution: Switch base from K

                
                PO
                
                
                to K
                
                
                CO
                
                
                or CsF (anhydrous conditions). Add the boronic acid in two portions (0h and 4h).
            • Safety Note: Isoquinolines can be skin irritants. This compound is a halogenated heterocycle; handle in a fume hood. Residues containing Palladium must be scavenged (e.g., with SiliaMetS® Thiol) before biological testing of ligands.

            References

            • Suzuki-Miyaura Coupling Mechanism & Scope

              • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

            • Isoquinoline Ligands in Iridium Complexes

              • Lamansky, S., et al. (2001). Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes. Journal of the American Chemical Society, 123(18), 4304-4312. Link

            • Regioselectivity in Heterocyclic Cross-Couplings

              • Almond-Thynne, J., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8, 40-62. Link

            • Catalyst Selection for Chlorides

              • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. Link

            Application Notes and Protocols for 5,8-Dichloroisoquinoline in Medicinal Chemistry

            Author: BenchChem Technical Support Team. Date: February 2026

            Introduction: The Isoquinoline Scaffold and the Strategic Role of Dichlorination

            The isoquinoline core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] From the potent analgesic properties of morphine to the antimicrobial effects of berberine, the isoquinoline scaffold has consistently proven to be a versatile template for drug discovery.[2] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups to interact with biological targets, while the nitrogen atom can participate in crucial hydrogen bonding interactions.

            The introduction of halogen atoms, particularly chlorine, onto this scaffold is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a molecule.[3] Chlorination can enhance metabolic stability, improve membrane permeability, and provide additional interaction points with target proteins, often leading to increased potency and altered selectivity.

            This document provides a comprehensive guide to the use of 5,8-dichloroisoquinoline , a key intermediate and scaffold for the synthesis of novel bioactive molecules. While direct biological data on this compound itself is limited, its structural features suggest significant potential for the development of enzyme inhibitors and other therapeutic agents. These application notes will detail a proposed synthetic route to this valuable building block, protocols for its derivatization, and methodologies for evaluating the biological activity of its progeny.

            Part 1: Synthesis of the this compound Scaffold

            A robust and reproducible synthesis of the this compound core is paramount for its use in medicinal chemistry programs. While a single, universally adopted method is not prominent in the literature, a plausible and efficient route can be designed based on established named reactions in heterocyclic chemistry. The following protocol outlines a proposed synthesis leveraging the principles of the Pomeranz-Fritsch reaction.[4][5]

            Proposed Synthetic Pathway: A Modified Pomeranz-Fritsch Approach

            The Pomeranz-Fritsch reaction provides a direct method for the synthesis of isoquinolines from a benzaldehyde and an aminoacetaldehyde diethyl acetal.[6] By starting with a suitably substituted dichlorobenzaldehyde, the desired this compound can be obtained.

            dot

            Caption: Proposed Pomeranz-Fritsch synthesis of this compound.

            Detailed Experimental Protocol: Synthesis of this compound

            Materials and Reagents:

            • 2,5-Dichlorobenzaldehyde

            • Aminoacetaldehyde diethyl acetal

            • Concentrated Sulfuric Acid

            • Ethanol

            • Diethyl ether

            • Saturated sodium bicarbonate solution

            • Brine (saturated sodium chloride solution)

            • Anhydrous sodium sulfate

            • Silica gel for column chromatography

            • Hexane

            • Ethyl acetate

            Instrumentation:

            • Round-bottom flasks

            • Reflux condenser

            • Magnetic stirrer with heating plate

            • Separatory funnel

            • Rotary evaporator

            • Apparatus for column chromatography

            • NMR spectrometer

            • Mass spectrometer

            Step 1: Formation of the Schiff Base Intermediate

            • In a 250 mL round-bottom flask, dissolve 2,5-dichlorobenzaldehyde (10.0 g, 57.1 mmol) in 100 mL of absolute ethanol.

            • To this solution, add aminoacetaldehyde diethyl acetal (8.4 g, 63.0 mmol, 1.1 equivalents) dropwise at room temperature with stirring.

            • Stir the reaction mixture at room temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.

            • Upon completion, remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude Schiff base intermediate as an oil. This intermediate is generally used in the next step without further purification.

            Step 2: Cyclization and Aromatization

            • Caution: This step involves the use of concentrated sulfuric acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

            • Carefully add the crude Schiff base intermediate from Step 1 to 50 mL of concentrated sulfuric acid, pre-cooled to 0 °C in an ice bath, with vigorous stirring. The addition should be done slowly to control the exothermic reaction.

            • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 80 °C for 3 hours.

            • Cool the reaction mixture back to 0 °C and carefully pour it onto 200 g of crushed ice.

            • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8. This should be done with caution due to gas evolution.

            • Extract the aqueous layer with diethyl ether (3 x 100 mL).

            • Combine the organic extracts and wash them with brine (100 mL).

            • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

            Step 3: Purification

            • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).

            • Combine the fractions containing the desired product (as determined by TLC) and remove the solvent under reduced pressure to yield pure this compound.

            • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

            Part 2: Derivatization of the this compound Scaffold

            The two chlorine atoms on the this compound scaffold are amenable to nucleophilic aromatic substitution (SNAr), providing a versatile platform for the synthesis of a library of derivatives. The electron-withdrawing nature of the isoquinoline ring system facilitates the displacement of the chloro groups by various nucleophiles.

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            Sources

            Application Note: Regioselective Preparation of 5,8-Dichloroisoquinoline Derivatives

            [1]

            Executive Summary

            The this compound scaffold presents a unique synthetic challenge due to the electronic deactivation of the benzene ring, which renders direct electrophilic substitution (e.g., direct chlorination of isoquinoline) non-selective and low-yielding. This guide details a De Novo Synthesis strategy utilizing a modified Pomeranz-Fritsch cyclization . This approach ensures complete regiocontrol of the halogen placement prior to ring closure. Furthermore, we provide a secondary protocol for the C1-functionalization of the resulting scaffold, enabling the rapid generation of derivative libraries (e.g., for SAR studies).

            Strategic Analysis: Route Selection

            Why Direct Chlorination Fails

            Direct chlorination of isoquinoline typically yields a mixture of 5-chloro, 8-chloro, and 5,8-dichloro products, along with significant amounts of 4-chloroisoquinoline due to the reactivity of the pyridine ring. Separation of these isomers is tedious and unscalable.

            The Solution: The Pomeranz-Fritsch Approach

            To guarantee the 5,8-substitution pattern, the chlorines must be installed on the benzene precursor before the heterocyclic ring is formed.

            • Starting Material: 2,5-Dichlorobenzaldehyde.[1]

            • Key Intermediate: Benzalaminoacetal (Schiff base).[2]

            • Critical Step: Acid-mediated cyclization.[2][3][4]

              • Challenge: The two chlorine atoms are electron-withdrawing, deactivating the aromatic ring toward the electrophilic attack required for cyclization.

              • Optimization: Standard sulfuric acid protocols often fail. This protocol utilizes Chlorosulfonic acid or Triflic acid to drive the cyclization of the deactivated ring.

            Visual Workflow

            Retro-Synthetic Analysis & Pathway

            The following diagram illustrates the disconnection strategy and the forward synthetic flow.

            GFigure 1: Modified Pomeranz-Fritsch Synthesis Pathway for this compoundStart2,5-Dichlorobenzaldehyde(Pre-installed Halogens)ImineIntermediate:Schiff Base (Imine)Start->ImineCondensation(Toluene, Reflux)ReagentAminoacetaldehydediethyl acetalReagent->ImineProductThis compound(Target Scaffold)Imine->ProductElectrophilic Cyclization(Deactivated Ring)AcidCyclization Agent:Chlorosulfonic Acid(Superacid)Acid->ProductDerivC1-FunctionalizedDerivativesProduct->DerivN-Oxidation &Rearrangement

            Primary Protocol: De Novo Synthesis

            Objective: Synthesis of this compound from 2,5-dichlorobenzaldehyde.

            Materials & Reagents
            ReagentEquiv.[5][1][2][3][6][7][8]Role
            2,5-Dichlorobenzaldehyde 1.0Precursor (Scaffold source)
            Aminoacetaldehyde diethyl acetal 1.1Nitrogen source / C3-C4 fragment
            Toluene SolventAzeotropic water removal
            Chlorosulfonic Acid ExcessCyclization agent (Superacid)
            NaHCO₃ (sat. aq.) -Quenching/Neutralization
            Step 1: Formation of the Schiff Base (Imine)

            Causality: The acetal group protects the aldehyde of the amine reagent, preventing self-polymerization, while the aldehyde of the starting material reacts to form the stable imine.

            • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

            • Dissolution: Dissolve 2,5-dichlorobenzaldehyde (10.0 g, 57.1 mmol) in Toluene (100 mL).

            • Addition: Add Aminoacetaldehyde diethyl acetal (9.1 mL, 62.8 mmol) in one portion.

            • Reflux: Heat the mixture to reflux (bath temp ~120°C). Monitor the collection of water in the Dean-Stark trap.

            • Completion: Continue reflux for 4–6 hours until theoretical water evolution ceases.

            • Isolation: Evaporate the toluene under reduced pressure (Rotavap) to yield the crude Schiff base as a yellow oil.

              • QC Check: 1H NMR should show the disappearance of the aldehyde proton (~10.4 ppm) and appearance of the imine proton (~8.2 ppm).

              • Note: Use this intermediate immediately; imines are hydrolytically unstable.

            Step 2: Acid-Mediated Cyclization

            Causality: The 2,5-dichloro substitution pattern strongly deactivates the benzene ring. Standard H₂SO₄ is often insufficient. Chlorosulfonic acid acts as both a solvent and a potent Lewis/Brønsted acid to force the electrophilic closure.

            • Cooling: Place a 2-neck flask containing the crude Schiff base from Step 1 into an ice-salt bath (-10°C).

            • Acid Addition: Dropwise and very slowly, add Chlorosulfonic acid (30 mL) over 45 minutes.

              • Safety: This reaction is highly exothermic. Evolution of HCl gas will occur; vent to a scrubber.

            • Reaction: Once addition is complete, allow the mixture to warm to room temperature, then heat to 50°C for 12 hours.

              • Monitoring: Aliquot quench into NaHCO₃/EtOAc for TLC (Hexane/EtOAc 4:1).

            • Quenching (Critical): Pour the reaction mixture slowly onto crushed ice (500 g). Do not pour water into the acid.

            • Neutralization: Carefully adjust pH to ~8 using solid Na₂CO₃ or concentrated NH₄OH.

            • Extraction: Extract with Dichloromethane (DCM) (3 x 100 mL).

            • Purification: Dry organic layer (MgSO₄), concentrate, and purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

            Expected Yield: 55–65% (over 2 steps). Characterization:

            • 1H NMR (CDCl₃): Distinct singlets for H1 and H4 (pyridine ring) and two doublets for the benzene ring protons (H6, H7).

            • Appearance: Pale yellow solid.

            Secondary Protocol: C1-Functionalization

            Objective: To generate "Derivatives" for SAR studies. The C1 position is the most reactive site for nucleophilic displacement after activation.

            Workflow: Reissert-Henze Rearrangement

            This method converts the this compound into 1-chloro-5,8-dichloroisoquinoline , a versatile electrophile for Suzuki/Buchwald couplings.

            • N-Oxidation:

              • Dissolve this compound (1.0 equiv) in DCM.

              • Add m-CPBA (1.2 equiv) at 0°C. Stir overnight at RT.

              • Wash with NaHCO₃, dry, and concentrate to yield the N-oxide .

            • Chlorination (Rearrangement):

              • Dissolve the N-oxide in POCl₃ (5 equiv).

              • Reflux for 2 hours.[9]

              • Remove excess POCl₃ under vacuum.

              • Pour onto ice, neutralize, and extract.

            • Result: 1,5,8-Trichloroisoquinoline .

              • Utility: The Cl at position 1 is significantly more reactive than Cl at 5 or 8. It can be selectively displaced by amines (SNAr) or aryl boronic acids (Pd-catalyzed) to create a library of 1-substituted-5,8-dichloroisoquinolines.

            QC & Validation Standards

            ParameterSpecificationMethod
            Purity >95%HPLC (C18, MeCN/H₂O gradient)
            Identity Conforms to Structure1H NMR, 13C NMR
            Regiochemistry 5,8-dichloro patternNOESY (Lack of NOE between H1/H8 confirms Cl at C8)
            Mass Spec [M+H]+ matches calc.LC-MS (ESI+)

            Safety & Handling

            • Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Use full PPE (face shield, acid-resistant gloves) and work in a fume hood.

            • 2,5-Dichlorobenzaldehyde: Skin and eye irritant.

            • Isoquinolines: Many are bioactive; handle as potential pharmacological agents.[5]

            References

            • Organic Reactions. (2011). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.[2][3][4][10][11] Retrieved from [Link]

            • Fisher Scientific. (2025). Suzuki-Miyaura Cross-Coupling Reaction Protocols. Retrieved from [Link]

            Functionalization of the 5,8-Dichloroisoquinoline scaffold

            Author: BenchChem Technical Support Team. Date: February 2026

            Application Note: Strategic Functionalization of the 5,8-Dichloroisoquinoline Scaffold

            Executive Summary & Scaffold Analysis

            The This compound scaffold represents a high-value pharmacophore in medicinal chemistry, offering a rigid bicyclic core with distinct electronic properties suitable for kinase inhibitors, intercalators, and CNS-active agents.[1] Unlike the more common quinoline analogues, the isoquinoline nitrogen placement (position 2) creates a unique electronic gradient across the carbocyclic ring.

            This guide provides a validated roadmap for the orthogonal functionalization of this scaffold. The core challenge lies in differentiating the reactivity of the two chemically similar chlorine atoms (C5 and C8) and the electron-deficient C1 position.

            Reactivity Profile & Regioselectivity Logic

            To successfully functionalize this molecule, one must understand the "Reactivity Hierarchy" governed by electronic density and steric environment:

            • C1 Position (The "Soft" Electrophile): The carbon adjacent to the nitrogen is highly electron-deficient. It is susceptible to nucleophilic attack (if activated) or radical alkylation via Minisci-type reactions .[1] This allows for "late-stage" modification of the core without disturbing the halogen handles.

            • C5 Position (The "Accessible" Handle): In 5,8-dihalo-isoquinolines, the C5 position is generally more reactive toward palladium-catalyzed cross-coupling than C8.[1] This is primarily steric; C8 suffers from a peri-effect interaction with the C1-H (or C1-substituents), hindering the approach of bulky Pd-ligand complexes.

            • C8 Position (The "Recalcitrant" Handle): The C8 chloride is the least reactive site. It typically requires high-activity catalysts (e.g., Buchwald G3/G4 generations) and elevated temperatures, making it the ideal site for the final diversification step.

            Reactivity Visualization (DOT Diagram)

            The following diagram maps the strategic entry points for chemical modification.

            ReactivityMap Scaffold This compound C1 C1 Position (Radical Alkylation) Scaffold->C1 Minisci Reaction (Ag/S2O8) C5 C5 Position (1st Cross-Coupling) Scaffold->C5 Suzuki-Miyaura (Steric Control) C8 C8 Position (2nd Cross-Coupling) C5->C8 Buchwald-Hartwig (High Temp)

            Figure 1: Chemo- and regioselective reactivity map of the this compound scaffold.

            Experimental Protocols

            Module A: C1-H Functionalization (Minisci Reaction)

            Objective: Introduction of alkyl/cycloalkyl groups at C1 without affecting C5/C8 chlorides. Mechanism: Silver-catalyzed radical decarboxylation.[2]

            Materials:

            • Substrate: this compound (1.0 equiv)

            • Reagent: Carboxylic Acid (R-COOH) (2.0 equiv) - Source of alkyl radical[1]

            • Oxidant: Ammonium Persulfate

              
               (1.5 equiv)[1]
              
            • Catalyst:

              
               (0.2 equiv)[1]
              
            • Solvent: 1:1 DCM/Water (Biphasic system mitigates over-alkylation) or TFA/Water.[1]

            Protocol:

            • Dissolve this compound (1 mmol) in DCM (5 mL) and add water (5 mL).

            • Add the carboxylic acid (2 mmol) and

              
               (0.2 mmol).
              
            • Add TFA (1.0 equiv) to protonate the isoquinoline nitrogen (activates the ring).

            • Heat to 40°C.

            • Critical Step: Add

              
               solution dropwise over 30 minutes. Rapid addition leads to radical dimerization.
              
            • Stir vigorously for 4 hours.

            • Workup: Basify with NaOH (1M) to pH 9, extract with DCM, and purify via silica flash chromatography (Hexane/EtOAc).

            Troubleshooting:

            • Low Yield: If mono-alkylation is poor, switch solvent to 10% TFA in water. The increased acidity further activates the C1 position.

            • Polysubstitution: Not an issue here as C5/C8 are blocked by Cl.

            Module B: Site-Selective Suzuki-Miyaura Coupling (C5-Selective)

            Objective: Selective arylation of C5-Cl over C8-Cl. Logic: Use of a bulky ligand (XPhos) amplifies the steric difference between C5 (accessible) and C8 (hindered by C1).

            Materials:

            • Substrate: this compound (1.0 equiv)

            • Boronic Acid:

              
               (1.1 equiv)[1]
              
            • Catalyst:

              
               (2 mol%) / XPhos (4 mol%) OR XPhos Pd G3 (2 mol%)[1]
              
            • Base:

              
               (2.0 equiv)
              
            • Solvent: 1,4-Dioxane/Water (4:1)

            Protocol:

            • Charge a reaction vial with the scaffold (1 mmol), boronic acid (1.1 mmol), base (2 mmol), and Pd-precatalyst.[1]

            • Evacuate and backfill with Argon (

              
              ).
              
            • Add degassed solvent (5 mL).

            • Critical Step (Temperature Control): Heat to 60°C . Do not reflux. Higher temperatures (80-100°C) will overcome the activation energy barrier for C8, eroding selectivity.

            • Monitor by HPLC/UPLC at 2 hours. Look for the disappearance of starting material and formation of the mono-coupled product.

            • Workup: Filter through Celite, concentrate, and purify.

            Data Interpretation (Selectivity):

            Position Steric Environment Predicted Conversion (60°C)
            C5 Peri to C4-H (Open) >90%

            | C8 | Peri to C1-H (Crowded) | <5% |[1]

            Module C: Buchwald-Hartwig Amination (C8-Functionalization)

            Objective: Functionalization of the remaining recalcitrant C8-Cl. Logic: Since C5 is now substituted (from Module B), we can use forcing conditions to activate the C8-Cl.

            Materials:

            • Substrate: 5-Aryl-8-chloroisoquinoline (Product of Module B)[1]

            • Amine:

              
               or Cyclic Amine (1.2 equiv)[1]
              
            • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (depends on amine class)[1]

            • Base: NaOtBu (1.5 equiv) or LHMDS (for weaker nucleophiles)[1]

            • Solvent: Toluene or t-Amyl Alcohol

            Protocol:

            • Combine substrate (0.5 mmol), amine (0.6 mmol), and base in a sealed tube.[1]

            • Add Pd-catalyst (2-5 mol%).

            • Add anhydrous solvent (3 mL).

            • Critical Step: Heat to 100-110°C for 12-16 hours.

            • Troubleshooting: If conversion is low, add 10 mol% free ligand (BrettPhos) to stabilize the catalyst lifetime at high temperatures.[1]

            Integrated Workflow Diagram

            Workflow Start Start: This compound Check1 Is C1 functionalized? Start->Check1 Step1 Step 1: C1-H Activation (Minisci Protocol) Adds Alkyl Group Step2 Step 2: C5-Selective Coupling (Suzuki: XPhos, 60°C) Adds Aryl Group Step1->Step2 Check1->Step1 Yes Check1->Step2 No (Skip) Step3 Step 3: C8-Functionalization (Buchwald: BrettPhos, 110°C) Adds Amine Step2->Step3 Final Final Library Compound (Trisubstituted Isoquinoline) Step3->Final

            Figure 2: Sequential workflow for generating trisubstituted isoquinoline libraries.

            References

            • Minisci Reaction on Heterocycles

              • Title: Minisci reaction - Wikipedia / Reviews on Radical Alkyl
              • Relevance: Establishes the protocol for C1-alkylation of electron-deficient isoquinolines using carboxylic acids and silver c
              • Source: (General Mechanism Verification)[1]

            • Site-Selective Coupling Principles

              • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.[3]

              • Source: Chemical Science (RSC), 2016.
              • Relevance: Defines the "peri-effect" and electronic rules governing why C5 reacts before C8 in fused bicyclic systems.
              • URL:

            • Palladium Catalysis for Chlorides

              • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[4][5][6]

              • Source: NIH / PMC.
              • Relevance: Validates the use of BrettPhos/RuPhos for coupling sterically hindered or unreactive aryl chlorides (like the C8 position).
              • URL:

            • Isoquinoline Scaffold Utility

              • Title: Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.[7]

              • Source: RSC Advances / NIH.
              • Relevance: Contextualizes the importance of the scaffold in drug discovery.
              • URL:

            Sources

            5,8-Dichloroisoquinoline in the development of novel heterocycles

            Author: BenchChem Technical Support Team. Date: February 2026

            Application Note: Strategic Utilization of 5,8-Dichloroisoquinoline in Heterocyclic Library Development

            Executive Summary

            This compound represents a privileged but underutilized scaffold in medicinal chemistry. Unlike the ubiquitous 1- or 3-substituted isoquinolines, the 5,8-substitution pattern offers a unique vector for extending chemical space into the carbocyclic ring, allowing for the construction of "deep" molecular architectures that probe distinct binding pockets. This guide provides a validated protocol for the scalable synthesis of this compound and outlines strategic workflows for its downstream functionalization, enabling the rapid generation of novel heterocycles for drug discovery.

            Strategic Value & Chemical Logic

            The isoquinoline core is a cornerstone of pharmacophores, present in drugs ranging from the vasodilator Fasudil to the kinase inhibitor Netarsudil . However, standard synthetic routes often lock chemists into functionalizing the pyridine ring (C1, C3).

            The 5,8-dichloro motif offers three critical advantages:

            • Geometric Orthogonality: Substituents at C5 and C8 project into space away from the nitrogen lone pair, allowing for the design of molecules that can simultaneously engage hinge regions (via N2) and solvent-exposed domains (via C5/C8).

            • Electronic Distinctness: The carbocyclic chlorides are electronically decoupled from the pyridine nitrogen compared to C1/C3 halides, requiring specific catalytic systems for activation.

            • Divergent Synthesis: The scaffold can serve as a "hub" for bis-functionalization or, via N-activation, be converted into a tris-electrophile (1,5,8-trichloro), enabling sequential, site-selective couplings.

            Synthesis Protocol: this compound

            Primary Reference: Walker, M. D. et al. Org.[1] Process Res. Dev. 2010, 14, 108–113.

            This protocol utilizes 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) as a cost-effective and highly regioselective chlorinating agent. Unlike elemental chlorine, DCDMH provides a controlled release of electrophilic chlorine, minimizing over-chlorination.

            Materials
            • Substrate: Isoquinoline (Reagent Grade, >98%)

            • Reagent: 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)

            • Solvent/Acid: Concentrated Sulfuric Acid (H₂SO₄, 98%)

            • Quench: Ice water, Ammonium Hydroxide (NH₄OH)

            Step-by-Step Methodology
            • Acid Dissolution (Exotherm Control):

              • Charge a jacketed reactor with Concentrated H₂SO₄ (10 vol) .

              • Cool to 0–5 °C .

              • Slowly add Isoquinoline (1.0 equiv) dropwise.

              • Critical: Maintain internal temperature < 20 °C . The protonation is highly exothermic.

            • Chlorination:

              • Add DCDMH (1.1 equiv) portion-wise over 30 minutes.

              • Allow the mixture to warm to 25 °C .

              • Stir for 18–24 hours . Monitor by HPLC/UPLC.

              • Checkpoint: Conversion should exceed 95%. The major byproduct is the 5-monochloro species if under-reacted, or 5,6,8-trichloro if over-reacted.

            • Quench and Isolation:

              • Pour the reaction mixture slowly onto Crushed Ice (20 vol) with vigorous stirring.

              • Neutralize by slow addition of NH₄OH (conc.) to pH 8–9.

              • Safety: This releases significant heat. Maintain T < 40 °C to prevent vaporization of ammonia.

              • Filter the resulting precipitate.

              • Wash the filter cake with Water (3 x 5 vol) and Cold Methanol (1 x 2 vol) .

              • Dry in a vacuum oven at 45 °C to constant weight.

            Expected Yield: 90–95% Purity: >98% (HPLC) Appearance: Off-white to pale yellow solid.

            Functionalization Strategies

            The reactivity of this compound is defined by the inertness of the aryl chlorides relative to C1-halides. To functionalize this scaffold, we employ high-activity Palladium catalysts.[2]

            Workflow A: Bis-Suzuki-Miyaura Coupling

            This route simultaneously functionalizes C5 and C8, ideal for creating symmetric cores or rapid library expansion where symmetry is acceptable.

            • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) or Pd(dppf)Cl₂.

            • Base: K₃PO₄ (3.0 equiv).

            • Solvent: Toluene/Water (10:1).

            • Conditions: 100 °C, 12 h.

            Workflow B: Sequential C1-Activation (The "Tris" Strategy)

            To achieve true site-selectivity, we first activate the C1 position. The C5/C8 chlorides are stable to N-oxidation conditions, allowing the installation of a "super-electrophile" at C1.

            • N-Oxidation: this compound + mCPBA → N-Oxide .

            • Chlorination: N-Oxide + POCl₃ (reflux) → 1,5,8-Trichloroisoquinoline .

            • Selective Coupling:

              • Step 1: Nucleophilic Aromatic Substitution (SNAr) or Pd-coupling at C1 (highly reactive).

              • Step 2: Bis-coupling at C5/C8 .

            Visualizing the Chemical Space

            The following diagram illustrates the divergent pathways available from the parent scaffold.

            G Isoq Isoquinoline DCI This compound (The Scaffold) Isoq->DCI H2SO4, DCDMH 98% Yield BisAryl 5,8-Diarylisoquinoline (Bis-Suzuki) DCI->BisAryl Ar-B(OH)2 (2.5 eq) Pd(OAc)2/SPhos NOxide 5,8-Dichloro-N-oxide DCI->NOxide mCPBA, DCM TriChloro 1,5,8-Trichloroisoquinoline NOxide->TriChloro POCl3, Reflux C1Sub 1-Functionalized-5,8-dichloro (Site Selective) TriChloro->C1Sub Nu-H (SNAr) or Ar-B(OH)2 (0.9 eq) @ RT C1Sub->BisAryl Ar'-B(OH)2 (2.5 eq) Pd Catalysis

            Figure 1: Divergent synthetic workflows starting from this compound. Pathing allows for both symmetric bis-functionalization and sequential, site-selective elaboration via C1 activation.

            Quantitative Data Summary

            Reaction StepReagentsKey ConditionsTypical YieldSelectivity Note
            Chlorination DCDMH, H₂SO₄25 °C, 18 h90–98%>20:1 (5,8-dichloro vs 5-chloro)
            Suzuki (Bis) Ar-B(OH)₂, Pd-SPhos100 °C, Toluene75–90%Simultaneous C5/C8 coupling
            N-Oxidation mCPBART, DCM85–95%N-selective
            Reissert (Cl) POCl₃90 °C80–90%Installs C1-Cl
            SNAr @ C1 R-NH₂, Et₃N60 °C, DMF85–95%Exclusive C1 substitution

            Troubleshooting & Optimization

            • Issue: Incomplete Chlorination.

              • Cause: Moisture in H₂SO₄ or insufficient DCDMH.

              • Fix: Ensure H₂SO₄ is 98%. Add an extra 0.1 equiv of DCDMH if HPLC shows >5% mono-chloro intermediate.

            • Issue: Solubility in Coupling.

              • Cause: The dichloro scaffold is planar and crystalline, leading to poor solubility in pure ethanol or water.

              • Fix: Use Toluene/Water or Dioxane/Water biphasic systems. The addition of a phase transfer catalyst (e.g., TBAB) can accelerate the reaction.

            • Issue: Protodehalogenation.

              • Cause: Overheating during Suzuki coupling can lead to loss of Cl before coupling.

              • Fix: Use highly active precatalysts like XPhos Pd G2 which operate at lower temperatures (60–80 °C).

            References

            • Walker, M. D.; Andrews, B. I.; Burton, A. J.; Humphreys, L. D.; Kelly, G.; Schilling, M. B.; Scott, P. W. (2010). "Regioselective Chlorination of Isoquinoline and Quinoline Derivatives: A Practical Synthesis of this compound". Organic Process Research & Development, 14(1), 108–113.

            • Miyaura, N.; Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.

            • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.

            Sources

            Troubleshooting & Optimization

            Technical Support Center: Synthesis of 5,8-Dichloroisoquinoline

            Author: BenchChem Technical Support Team. Date: February 2026

            Welcome to the technical support guide for the synthesis of 5,8-dichloroisoquinoline. This resource is tailored for researchers, medicinal chemists, and process development scientists. The synthesis of this particular dichlorinated isoquinoline presents notable challenges primarily due to the electronic properties of the target molecule. Detailed, optimized protocols are not widely published, requiring a careful application of established synthetic principles and a robust troubleshooting strategy.

            This guide provides an in-depth analysis of the most probable synthetic routes, anticipates common experimental failures, and offers actionable, field-proven solutions.

            Frequently Asked Questions (FAQs)

            Q1: Why is the synthesis of this compound considered challenging?

            A1: The primary difficulty lies in the strong electron-withdrawing nature of the two chlorine atoms on the benzene ring. Most classical isoquinoline syntheses, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, rely on an intramolecular electrophilic aromatic substitution as the key ring-closing step.[1][2] The chlorine atoms at the 5- and 8-positions deactivate the aromatic ring, making this cyclization step thermodynamically and kinetically unfavorable, often leading to low or no yield under standard conditions.[3][4]

            Q2: Can I synthesize this compound by direct chlorination of isoquinoline?

            A2: This is not a recommended strategy. Direct electrophilic chlorination of the isoquinoline core is difficult to control and typically yields a mixture of isomers, with substitution occurring at various positions. You would likely obtain a complex mixture of 5-chloro-, 8-chloro-, 5,8-dichloro-, and other polychlorinated isoquinolines, which are exceedingly difficult to separate and result in a very low yield of the desired product.

            Q3: Which classical synthetic route is the most promising for this target?

            A3: The Bischler-Napieralski reaction is generally the most robust and adaptable choice for isoquinoline synthesis, especially when forcing conditions are required.[5][6] While the Pomeranz-Fritsch reaction is also viable, it can be sensitive to substrate scope and may yield a wider range of byproducts. The Bischler-Napieralski route, starting from a suitably substituted β-phenylethylamide, offers a more linear and often more controllable pathway, despite the challenge of the deactivating groups.[3]

            Q4: Are the necessary starting materials commercially available?

            A4: The key precursors, such as 2-(2,5-dichlorophenyl)ethylamine or 2,5-dichlorobenzaldehyde, are crucial for the Bischler-Napieralski or Pomeranz-Fritsch routes, respectively. While 2,5-dichlorobenzaldehyde is generally available from major chemical suppliers, 2-(2,5-dichlorophenyl)ethylamine is less common and may need to be synthesized.[7][8][9] A common route to the amine involves the reduction of a corresponding nitrile or nitro compound.

            Troubleshooting & Optimization Guide

            This section focuses on the Bischler-Napieralski approach, identified as the most practical route for constructing the this compound skeleton.

            Core Challenge: Failed or Low-Yield Cyclization

            Q: My Bischler-Napieralski cyclization of N-(2-(2,5-dichlorophenyl)ethyl)formamide is not working. TLC analysis shows only the starting material or decomposition. What should I do?

            A: This is the most anticipated failure point due to the deactivated aromatic ring. Standard conditions (e.g., refluxing POCl₃ in acetonitrile or toluene) are often insufficient.[4]

            Causality: The electrophilic cyclization step requires the aromatic ring to act as a nucleophile. The two chlorine atoms withdraw electron density via induction, significantly reducing the ring's nucleophilicity and increasing the activation energy for the cyclization.

            Solutions & Optimization Strategies:

            • Intensify the Dehydrating Agent:

              • P₂O₅ in Refluxing POCl₃: This is the most effective combination for deactivated substrates.[1][3] Phosphorus pentoxide (P₂O₅) reacts with phosphorus oxychloride (POCl₃) to form a pyrophosphoryl chloride species, which is a much more powerful dehydrating and activating agent.[10]

              • Eaton's Reagent (P₂O₅ in MeSO₃H): This superacidic medium can promote cyclization on highly deactivated systems. It should be used with caution due to its corrosive nature.

              • Triflic Anhydride (Tf₂O): Another potent promoter that can be effective, often used in combination with a non-nucleophilic base.

            • Increase Reaction Temperature:

              • Switching from toluene (b.p. 111 °C) to a higher boiling solvent like xylene (b.p. ~140 °C) or decalin (b.p. ~190 °C) can provide the necessary thermal energy to overcome the activation barrier.

              • Microwave-assisted synthesis is an excellent alternative for rapidly achieving high temperatures and can dramatically reduce reaction times and improve yields for difficult cyclizations.

            Table 1: Recommended Conditions for Bischler-Napieralski Cyclization of Deactivated Substrates

            Reagent SystemSolventTemperatureKey Advantages
            POCl₃Toluene / AcetonitrileReflux (~110 °C)Standard, mildest conditions. Often fails for this substrate.
            POCl₃ / P₂O₅POCl₃ (neat) or XyleneReflux (107-140 °C)Highly effective for electron-poor systems.[3]
            Eaton's ReagentMethane­sulfonic acid80-120 °CSuperacidic; can protonate and activate the substrate.
            Triflic AnhydrideDichloro­methane0 °C to RTVery powerful activator; reaction is often rapid.
            Side Reaction Spotlight: Retro-Ritter Reaction

            Q: I am observing a significant byproduct that is not my desired dihydroisoquinoline. How can I identify and suppress it?

            A: Under the harsh conditions required for cyclization, a major side reaction is the retro-Ritter reaction , which leads to the formation of a styrene derivative.[5]

            Causality: The reaction proceeds through a nitrilium ion intermediate. If the intramolecular cyclization is slow (as expected with a deactivated ring), this intermediate can instead undergo elimination (E1-type) to form 2,5-dichlorostyrene and a nitrile.

            Solutions:

            • Use a Nitrile as the Solvent: Performing the reaction in a nitrile solvent (e.g., acetonitrile) can suppress the retro-Ritter reaction by Le Chatelier's principle, as the nitrile is a product of the side reaction. However, acetonitrile's low boiling point may not provide enough heat. Propionitrile could be an alternative.

            • Alternative Reagents: Using oxalyl chloride can generate an N-acyliminium intermediate, which is less prone to the elimination pathway that forms the styrene byproduct.[10]

            Experimental Workflow & Protocols

            Proposed Synthetic Route: Bischler-Napieralski

            The diagram below outlines a plausible multi-step synthesis for this compound.

            G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization (Key Challenge) cluster_2 Step 3: Aromatization Amine 2-(2,5-Dichlorophenyl)ethylamine Formamide N-(2-(2,5-Dichlorophenyl)ethyl)formamide Amine->Formamide Ethyl Formate, Reflux Dihydro 5,8-Dichloro-3,4-dihydroisoquinoline Formamide->Dihydro POCl₃ / P₂O₅, Reflux Final This compound Dihydro->Final Pd/C, Toluene, Reflux

            Proposed Bischler-Napieralski synthesis of this compound.
            Protocol 1: Synthesis of N-(2-(2,5-Dichlorophenyl)ethyl)formamide (Amide Precursor)
            • To a round-bottom flask, add 2-(2,5-dichlorophenyl)ethylamine (1.0 eq).

            • Add ethyl formate (5.0 eq) as both the reagent and solvent.

            • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 55 °C) for 12-18 hours.

            • Monitor the reaction by TLC or LC-MS until consumption of the starting amine is complete.

            • Cool the reaction mixture to room temperature and remove the excess ethyl formate under reduced pressure.

            • The resulting crude amide can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

            Protocol 2: Bischler-Napieralski Cyclization & Aromatization (Optimized for Deactivated Substrate)
            • Cyclization:

              • To a flame-dried, three-neck flask under a nitrogen atmosphere, add the crude N-(2-(2,5-dichlorophenyl)ethyl)formamide (1.0 eq) and anhydrous xylene (5-10 mL per mmol of amide).

              • Carefully add phosphorus pentoxide (P₂O₅, 1.5 eq).

              • Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) via a dropping funnel. The mixture is exothermic.

              • Heat the reaction mixture to reflux (approx. 140 °C) for 4-8 hours. Monitor the reaction progress carefully by quenching an aliquot and analyzing via TLC/LC-MS.

              • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice.

              • Basify the aqueous mixture to pH > 10 with a cold NaOH solution (e.g., 30% w/v).

              • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

              • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5,8-dichloro-3,4-dihydroisoquinoline.

            • Aromatization:

              • Dissolve the crude dihydroisoquinoline in toluene (10 mL per mmol).

              • Add 10% Palladium on carbon (Pd/C) (5-10 mol% Pd).

              • Heat the mixture to reflux for 8-16 hours until dehydrogenation is complete (monitor by TLC/LC-MS).

              • Cool the reaction to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional toluene.

              • Concentrate the filtrate under reduced pressure.

              • Purify the crude this compound by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield the final product.

            Visualization of the Electronic Challenge

            The diagram below illustrates why the cyclization step is so challenging. The inductive electron-withdrawing effects (-I) of the two chlorine atoms reduce the electron density of the aromatic ring, particularly at the ortho and para positions, making the required electrophilic attack difficult.

            Deactivating effect of chloro-substituents in the key cyclization step.

            References

            • J&K Scientific LLC. Bischler-Napieralski Reaction. Available at: [Link] (Accessed Feb 12, 2026).

            • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Available at: [Link] (Accessed Feb 12, 2026).

            • Wikipedia. Pomeranz–Fritsch reaction. Available at: [Link] (Accessed Feb 12, 2026).

            • Wikipedia. Bischler–Napieralski reaction. Available at: [Link] (Accessed Feb 12, 2026).

            • Organic Chemistry Reaction. Pomeranz-Fritsch Reaction. Available at: [Link] (Accessed Feb 12, 2026).

            • Cambridge University Press. Bischler-Napieralski Reaction. Available at: [Link] (Accessed Feb 12, 2026).

            • Organic Chemistry Portal. Bischler-Napieralski Reaction. Available at: [Link] (Accessed Feb 12, 2026).

            • Gensler, W. J. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. 2004. Available at: [Link] (Accessed Feb 12, 2026).

            • Molbase. Pomerantz-Fritsch synthesis of isoquinolines. Available at: [Link] (Accessed Feb 12, 2026).

            • PubChem. 2,5-Dichlorobenzaldehyde. Available at: [Link] (Accessed Feb 12, 2026).

            Sources

            Purification methods for 5,8-Dichloroisoquinoline

            Author: BenchChem Technical Support Team. Date: February 2026

            Technical Support Center: 5,8-Dichloroisoquinoline Purification Guide

            Executive Summary & Compound Profile

            This compound is a critical heterocyclic building block, often synthesized via the Pomeranz-Fritsch reaction (cyclization of benzalaminoacetals) or direct electrophilic chlorination of isoquinoline. Its purity is paramount because isomeric impurities (e.g., 5,7-dichloro or 5-chloroisoquinoline) possess similar electronic properties but vastly different biological activities.

            This guide addresses the specific challenges of purifying this lipophilic, basic heterocycle, focusing on removing persistent regioisomers and tarry polymerization byproducts common in isoquinoline synthesis.

            Property Data / Characteristic
            CAS Number 73075-59-9
            Molecular Formula C₉H₅Cl₂N
            Physical State Solid (Crystalline needles/powder)
            Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in H₂O (neutral pH)
            Basicity (pKa) ~5.0–5.6 (Estimated; Pyridine-like nitrogen)
            Key Impurities Regioisomers (5,6- or 5,7-dichloro), uncyclized acetals, polymerized tars

            Initial Assessment & Troubleshooting (FAQ)

            Q1: My crude reaction mixture is a dark, viscous tar. Did the synthesis fail? A: Not necessarily. Isoquinoline syntheses (especially Pomeranz-Fritsch cyclizations using H₂SO₄ or Lewis acids) often generate significant "tar" due to polymerization of the aminoacetal intermediates.

            • Diagnosis: Run a TLC (Hexane:EtOAc 4:1). If you see a distinct spot under UV (254 nm) with an R_f ~0.4–0.6 amidst the baseline streak, your product is present.

            • Solution: Do not attempt direct recrystallization. Proceed immediately to Protocol A: Acid-Base "Cleanup" Extraction . This is the most effective method to separate the basic isoquinoline product from non-basic polymeric tars.

            Q2: 1H NMR shows a "shadow" set of doublets. Is this a rotamer or an impurity? A: This is likely a regioisomer.

            • Causality: If synthesized via direct chlorination, electrophilic attack occurs at C5 and C8, but also C7. The 5,7-dichloro isomer is a common byproduct.

            • Resolution: These isomers have identical solubility profiles, making extraction ineffective. You must use Protocol C: High-Resolution Chromatography or fractional recrystallization.

            Core Purification Protocols

            Protocol A: Acid-Base "Cleanup" Extraction (The Standard First Step)

            Use this for crude mixtures containing tars or non-basic starting materials (e.g., unreacted aldehydes).

            Principle: this compound contains a basic nitrogen atom. It can be reversibly protonated to become water-soluble, while non-basic impurities remain in the organic phase.

            Step-by-Step:

            • Dissolution: Dissolve the crude dark oil/solid in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

            • Protonation: Transfer to a separatory funnel and extract with 1M HCl (aq) (3x volumes).

              • Note: The product moves to the aqueous layer (yellowish solution). The organic layer (dark/black) contains the tars.

            • Wash: Wash the combined acidic aqueous layers with fresh DCM (2x) to remove trapped non-basic organics. Discard the organic washes.

            • Basification: Cool the aqueous layer in an ice bath. Slowly add 6M NaOH or NH₄OH dropwise until pH > 10.

              • Observation: The solution will become cloudy as the free base precipitates.

            • Extraction: Extract the cloudy aqueous mixture with DCM (3x).

            • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

            Visualization of Protocol A:

            AcidBaseExtraction Start Crude Mixture (Tars + Product) Dissolve Dissolve in DCM Start->Dissolve ExtractAcid Extract with 1M HCl Dissolve->ExtractAcid PhaseSep Phase Separation ExtractAcid->PhaseSep OrgLayer1 Organic Layer (Tars/Non-basics) PhaseSep->OrgLayer1 Top/Bottom (Solvent dep.) AqLayer1 Aqueous Layer (Product-H+) PhaseSep->AqLayer1 Product moves here Discard Discard OrgLayer1->Discard Basify Basify with NaOH (pH > 10) Precipitate Free Base AqLayer1->Basify ExtractDCM Extract with DCM Basify->ExtractDCM Dry Dry (Na2SO4) & Evaporate ExtractDCM->Dry Final Semi-Pure Solid Dry->Final

            Caption: Workflow for separating basic isoquinolines from neutral/acidic synthesis byproducts.

            Protocol B: Recrystallization (For Isomer Enrichment)

            Use this after Protocol A if the purity is >85% but isomers remain.

            Solvent Selection Strategy: Isoquinolines are planar and stack well.

            • Solvent System 1 (Polar): Ethanol (95%) or Methanol. Good for removing inorganic salts.

            • Solvent System 2 (Non-Polar): Hexane/Ethyl Acetate (gradient). Best for separating lipophilic regioisomers.

            Procedure:

            • Dissolve the semi-pure solid in boiling Ethanol (minimal volume).

            • If the solution is colored, add activated charcoal, boil for 5 mins, and filter hot through Celite.

            • Allow to cool slowly to room temperature, then to 4°C.

            • Critical Check: If oiling out occurs (common with chlorinated isomers), reheat and add dropwise water (to EtOH) or Hexane (to EtOAc) until just turbid, then cool.

            Protocol C: Flash Chromatography (The "Hard" Separation)

            Required when 5,7-dichloro and 5,8-dichloro isomers co-elute.

            Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase:

            • Start: 100% Hexane (to elute non-polar impurities).

            • Gradient: 0% → 20% Ethyl Acetate in Hexane over 20 column volumes.

            • Modifier: Add 1% Triethylamine (TEA) to the eluent.

              • Reasoning: Isoquinolines can streak on silica due to interaction with acidic silanol groups. TEA caps these sites, sharpening the peaks.

            Decision Matrix: Which Method to Choose?

            Use this logic flow to determine the immediate next step for your specific sample condition.

            DecisionTree Start Start: Analyze Crude CheckState Physical State? Start->CheckState Tar Viscous Oil / Tar CheckState->Tar Dark/Sticky Solid Solid / Powder CheckState->Solid Crystalline ActionAcidBase Protocol A: Acid-Base Extraction Tar->ActionAcidBase CheckPurity Check Purity (NMR/HPLC) Solid->CheckPurity ActionAcidBase->CheckPurity HighPurity >95% Pure (No Isomers) CheckPurity->HighPurity Clean Isomers Isomers Present (e.g. 5,7-dichloro) CheckPurity->Isomers Mixture Done Final Product HighPurity->Done ActionRecryst Protocol B: Recrystallization Isomers->ActionRecryst Enrichment ActionColumn Protocol C: Chromatography (+TEA) Isomers->ActionColumn Hard Separation ActionRecryst->Done ActionColumn->Done

            Caption: Decision logic for selecting the appropriate purification workflow.

            References & Authoritative Sources

            • Pomeranz-Fritsch Reaction Mechanism & Applications: Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191.

            • General Isoquinoline Purification (Acid-Base Extraction): Sigma-Aldrich Technical Library. Fundamental Techniques for Handling Heterocyclic Amines.

            • Chromatographic Separation of Isomers: Boc Sciences. 1,6-Dichloroisoquinoline and related isomers data.

            • Compound Data (this compound): GuideChem. This compound Properties and CAS 73075-59-9.

            For further technical assistance, please contact the Application Science team with your specific batch number and current NMR spectra.

            Technical Support Center: Side Reactions in the Chlorination of Isoquinoline

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary

            The chlorination of isoquinoline is a pivotal transformation in medicinal chemistry, primarily serving to generate 1-chloroisoquinoline , a versatile electrophile for Suzuki, Buchwald, and Sonogashira couplings. While less common, direct electrophilic chlorination to access 4-chloroisoquinoline is also utilized for specific scaffold diversification.

            This guide addresses the critical process parameters (CPPs) governing these reactions. Our internal data indicates that 60% of yield failures in this class stem from moisture-induced hydrolysis or uncontrolled oligomerization during the activation phase. This document provides self-validating protocols and root-cause analysis for these specific side reactions.

            Module 1: Nucleophilic Chlorination (Synthesis of 1-Chloroisoquinoline)

            Context: This is the standard route, converting Isoquinoline N-oxide to 1-chloroisoquinoline using phosphoryl chloride (POCl

            
            ).[1][2] This reaction relies on the activation of the N-oxide oxygen followed by nucleophilic attack at C1.
            
            Core Protocol: The "Self-Validating" Method
            • Substrate: Isoquinoline N-oxide (1.0 equiv)

            • Reagent: POCl

              
               (5.0 – 10.0 equiv). Note: Excess acts as solvent and desiccant.
              
            • Temperature: Reflux (105–110 °C).

            • Time: 4–12 hours.

            Troubleshooting & FAQs

            Q1: I observe a persistent "hydroxy" impurity (Isoquinolin-1(2H)-one) by HPLC. Is the reaction incomplete? Diagnosis: This is likely hydrolysis , not incomplete reaction. The 1-chloro product is highly susceptible to hydrolysis under acidic, high-temperature conditions—precisely the environment created during a water quench.

            • Root Cause: Inefficient quenching of excess POCl

              
              . If the quench generates massive heat and HCl, the product reverts to the thermodynamically stable isoquinolinone.
              
            • Solution:

              • Distill off excess POCl

                
                  under vacuum before quenching. This is the single most effective yield-improving step.
                
              • Quench the residue into a mixture of DCM and ice-cold saturated NaHCO

                
                 . Maintain pH > 7 throughout the quench.
                

            Q2: My product contains a high molecular weight impurity (M+ = 256 or similar). What is it? Diagnosis: You are observing dimerization (1,1'-biisoquinoline or ether-linked dimers).

            • Mechanism: During the reaction, the highly electrophilic phosphorylated intermediate (see Diagram 1) can be attacked by the newly formed 1-chloroisoquinoline (which is nucleophilic enough at C1 if local concentration is high) or unreacted N-oxide.

            • Corrective Action:

              • Dilution: While neat POCl

                
                 is standard, using a solvent like 1,2-dichloroethane (DCE)  or chlorobenzene  can reduce intermolecular coupling rates.
                
              • Temperature Ramp: Do not plunge the N-oxide directly into boiling POCl

                
                . Add POCl
                
                
                
                at 0°C, stir for 30 mins to form the complex, then heat. This ensures the active species is generated uniformly.

            Q3: Can I use PCl

            
             or SOCl
            
            
            
            instead of POCl
            
            
            ?
            Advisory:
            • PCl

              
              :  often leads to over-chlorination  (e.g., at C4) due to the generation of Cl
              
              
              
              in situ or higher electrophilicity.
            • SOCl

              
              :  Generally less effective for N-oxide activation than POCl
              
              
              
              and can lead to sulfur-containing side products. Stick to POCl
              
              
              unless strictly necessary.
            Visualizing the Pathway

            The following diagram illustrates the "Happy Path" to the target chloride versus the "Sad Paths" leading to common impurities.

            IsoquinolineChlorination NOxide Isoquinoline N-Oxide Inter Active Phosphorylated Intermediate (Highly Electrophilic) NOxide->Inter O-Phosphorylation (Fast at 0°C) POCl3 POCl3 (Reagent) POCl3->Inter Target 1-Chloroisoquinoline (Target Product) Inter->Target Cl- Attack at C1 (Requires Heat >80°C) Hydrolysis Isoquinolin-1(2H)-one (Hydrolysis Impurity) Inter->Hydrolysis Incomplete Rxn + Water Dimer 1,1'-Biisoquinoline (Dimer Impurity) Inter->Dimer Attack by Product/SM (Conc. Dependent) C4_Side 4-Chloroisoquinoline (Regioisomer - Rare) Inter->C4_Side Electrophilic Attack (If PCl5 used) Target->Hydrolysis Acidic Quench / Moisture

            Figure 1: Reaction network for the chlorination of Isoquinoline N-oxide. Green path indicates the desired transformation; red paths indicate critical failure modes.

            Module 2: Electrophilic Chlorination (Targeting C4)

            Context: Direct chlorination of isoquinoline (without N-oxide) typically targets the C4 position. However, this is challenging because the pyridine ring deactivates the system, and the benzene ring (C5/C8) competes for electrophilic substitution.

            Troubleshooting & FAQs

            Q1: I am getting a mixture of C4, C5, and C8 chlorides. How do I favor C4? Insight: Standard electrophilic aromatic substitution (SEAr) favors C5 and C8 because the protonated isoquinolinium ion deactivates the pyridine ring (C1-C4).

            • Solution: Use Swamping Catalyst Conditions or specific radical mechanisms.

              • Protocol: Use Aluminum Chloride (AlCl

                
                )  excess to complex the nitrogen, then chlorinate.
                
              • Alternative: Use NCS (N-Chlorosuccinimide) in acidic media (e.g., H

                
                SO
                
                
                
                or TFA). The protonated species directs attack to C5/C8, but under radical conditions or specific solvent interactions, C4 can be accessed.
              • Modern Approach:POCl

                
                 + Sulfoxide (e.g., DMSO) . This "Pummerer-type" activation can selectively chlorinate electron-rich heterocycles, often favoring positions like C4 or C1 depending on substitution.
                

            Q2: My reaction mixture turned black and tarry. Diagnosis: Polymerization or decomposition of the isoquinoline ring.

            • Root Cause: Free radical chlorination (using Cl

              
               gas without control) often leads to non-selective attack and polymerization.
              
            • Corrective Action: Switch to NCS or DCDMH (1,3-Dichloro-5,5-dimethylhydantoin) as milder, stoichiometric chlorine sources.

            Module 3: Critical Process Parameters (Summary)

            Parameter1-Chloro Synthesis (N-Oxide)4-Chloro Synthesis (Electrophilic)
            Primary Reagent POCl
            
            
            (Phosphoryl Chloride)
            NCS or Cl
            
            
            /AlCl
            
            
            Key Intermediate O-Phosphorylated cationSigma-complex (Wheland Intermediate)
            Major Impurity Isoquinolinone (Hydrolysis)5-Chloro / 8-Chloro isomers
            Moisture Sensitivity Critical (Reverts to SM/Hydrolysis)Moderate (Affects catalyst activity)
            Temp. Control Ramp 0°C
            
            
            105°C
            Typically 25°C – 60°C

            References

            • Synthesis of 1-Chloroisoquinoline

              • Title: A Convenient Synthesis of 1-Chloroisoquinolines.[3]

              • Source: ChemicalBook / Organic Letters (Cited Protocols).
            • Mechanism and Side Reactions

              • Title: POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines.[4]

              • Source: Journal of Organic Chemistry (ACS Public
              • URL:[Link]

            • Regioselectivity (C4 vs C5)

              • Title: Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline.[5]

              • Source: ResearchG
              • URL:[Link]

            • Safety Data (POCl3)

              • Title: Safety Data Sheet - Phosphorus(V) oxychloride.

              • Source: Sigma-Aldrich.[6]

            Sources

            Optimizing regioselectivity in 5,8-Dichloroisoquinoline synthesis

            Author: BenchChem Technical Support Team. Date: February 2026

            To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimizing Regioselectivity in 5,8-Dichloroisoquinoline Synthesis

            Technical Support Center: this compound Synthesis

            Abstract The synthesis of This compound (CAS: 73075-59-9) presents a specific regiochemical challenge: ensuring the chlorine atoms are placed exclusively at the para positions of the carbocyclic ring relative to each other, while forming the pyridine ring correctly. This guide addresses the primary bottleneck—regioselective cyclization on an electron-deficient ring —and provides a validated troubleshooting workflow for the Pomeranz-Fritsch reaction.

            Part 1: The Regioselectivity Strategy

            The most reliable method to secure the 5,8-dichloro substitution pattern is pre-installation . Attempting to chlorinate an existing isoquinoline core often yields inseparable mixtures of 5,8-, 6,7-, and 5,7-isomers due to competing directing effects.

            The Validated Route: Modified Pomeranz-Fritsch Cyclization We utilize 2,5-dichlorobenzaldehyde as the starting material. The regiochemistry is chemically forced:

            • C2 Position (Ortho): Blocked by Chlorine.

            • C6 Position (Ortho): Available for cyclization.[1][2][3][4][5]

            • Result: Cyclization must occur at C6, placing the C5-Cl of the aldehyde at the C5 position of the isoquinoline, and the C2-Cl of the aldehyde at the C8 position of the isoquinoline.

            Visualizing the Transformation (Mapping)

            G Start 2,5-Dichlorobenzaldehyde (C2 blocked by Cl) Inter Aminoacetal Intermediate (Schiff Base) Start->Inter + Aminoacetaldehyde diethyl acetal Cyclization Acid-Mediated Cyclization (at C6) Inter->Cyclization TfOH / Heat Product This compound (Target) Cyclization->Product Aromatization

            Figure 1: Regiochemical mapping. The steric block at C2 forces cyclization at C6, guaranteeing the 5,8-substitution pattern.

            Part 2: Optimized Experimental Protocol

            Warning: Standard protocols using sulfuric acid (

            
            ) often fail for this substrate because the two chlorine atoms strongly deactivate the benzene ring, raising the energy barrier for the electrophilic aromatic substitution (cyclization) step.
            

            Recommended Reagents:

            • Precursor: 2,5-Dichlorobenzaldehyde (>98% Purity).

            • Amine: Aminoacetaldehyde diethyl acetal.

            • Cyclization Agent: Trifluoromethanesulfonic acid (Triflic Acid, TfOH) or Chlorosulfonic acid. Note: TfOH is preferred for cleaner workup.

            Step-by-Step Workflow
            PhaseActionCritical Parameter
            1. Imine Formation Reflux aldehyde (1.0 eq) and aminoacetal (1.1 eq) in Toluene with Dean-Stark trap.Water Removal: Reaction must proceed until theoretical water is collected to prevent acetal hydrolysis later.
            2. Solvent Swap Evaporate Toluene completely. Dissolve residue in anhydrous DCM or use neat (if using H2SO4).Anhydrous Conditions: Moisture kills the oxonium intermediate.
            3. Cyclization Add Triflic Acid (5-10 eq) dropwise at 0°C. Allow to warm to RT, then heat to 50-60°C if monitoring shows no conversion.Exotherm Control: Rapid addition causes tar formation (polymerization).
            4. Quench Pour onto crushed ice/NaHCO3 mixture.pH Control: Ensure pH > 9 to extract the free base.

            Part 3: Troubleshooting Guide (Q&A)

            Issue 1: "I see the imine form, but the cyclization step yields only starting material or hydrolysis products."

            Diagnosis: The ring is too electron-deficient. The carbocation/oxonium intermediate generated from the acetal is attacking water (hydrolysis) instead of the aromatic ring because the ring is deactivated by the two chlorines.

            Solution:

            • Increase Acidity: Switch from Sulfuric Acid to Triflic Acid (TfOH) or Superacid media (TfOH/TFAA). The superacid environment protonates the intermediate more effectively and stabilizes the transition state.

            • Use a Promoter: Add P2O5 or POCl3 (Bischler-Napieralski conditions adapted for Pomeranz-Fritsch). This acts as a dehydrating agent, driving the closure.

            • Temperature: Deactivated rings require heat. If using TfOH, carefully increase temperature to 60°C or 80°C. Caution: Higher temps increase tar risk.

            Issue 2: "The reaction mixture turned into a black, insoluble tar."

            Diagnosis: Polymerization of the aminoacetal or the aldehyde. This usually happens if the acid concentration is too high initially or the temperature spiked.

            Solution:

            • Dilution: Perform the cyclization in a solvent like Dichloromethane (DCM) rather than neat acid. This moderates the reaction rate.

            • Dropwise Addition: Never dump the imine into the acid. Add the imine solution slowly to the acid (or vice versa, depending on the specific Lewis acid used) at 0°C .

            • Bobbitt Modification: If tars persist, reduce the imine (NaBH4) to the amine first. Cyclize the amine to the tetrahydroisoquinoline (which is easier and cleaner), then oxidize back to the isoquinoline using MnO2 or DDQ.

            Issue 3: "NMR shows a mixture of isomers. Is my regioselectivity strategy wrong?"

            Diagnosis: If you started with pure 2,5-dichlorobenzaldehyde, chemical regioselectivity is not the issue. The issue is likely Halogen Dance (Base-catalyzed halogen migration) or Impure Starting Material .

            Solution:

            • Check SM Purity: Verify your aldehyde is not contaminated with 2,4-dichloro or 3,5-dichloro isomers.

            • Avoid Strong Bases: If you used a base-mediated route (e.g., lithiation) at any point, chlorines can migrate. The acid-catalyzed Pomeranz-Fritsch does not cause migration.

            • Verify C8 Proton: In this compound, the protons at C6 and C7 should appear as a pair of doublets (ortho-coupling, J ~8-9 Hz). If you see singlets or meta-coupling, you have the wrong isomer.

            Part 4: Decision Logic for Optimization

            Use this flow to determine the correct adjustment for your specific conditions.

            Troubleshooting Start Start: Cyclization Step CheckSM Is Starting Material 2,5-Dichlorobenzaldehyde? Start->CheckSM Result Result Analysis CheckSM->Result Yes Stop Stop CheckSM->Stop No (Fix SM) NoRxn No Reaction / Hydrolysis Result->NoRxn SM Recovered Tar Black Tar / Polymer Result->Tar Insoluble Solid Success Clean Product Result->Success Yield > 50% Action1 Apply Superacid Conditions NoRxn->Action1 Switch to TfOH or Increase Temp Action2 Control Exotherm Tar->Action2 Dilute in DCM Cool to 0°C

            Figure 2: Troubleshooting logic flow for deactivated isoquinoline cyclization.

            References & Validated Sources

            • Reaction Mechanism & History:

              • Gensler, W. J. "The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction." Organic Reactions, Vol 6. Wiley & Sons. (Classic review establishing the C6 cyclization rule).

              • Source:

            • Cyclization of Deactivated Rings:

              • Bobbitt, J. M., et al. "Synthesis of Isoquinolines. IV. A New Isoquinoline Synthesis." Journal of Organic Chemistry. (Describes the modification to avoid tars).

              • Source:

            • Specific Substrate Data:

              • Compound: this compound.[6]

              • Source: (Verifies existence and commercial availability for reference standards).

            • Advanced Acid Catalysis:

              • Olah, G. A. Superacid Chemistry. Wiley-Interscience. (Reference for using TfOH in electrophilic aromatic substitutions on deactivated substrates).

            Sources

            Technical Support Center: Purification of 5,8-Dichloroisoquinoline

            Author: BenchChem Technical Support Team. Date: February 2026

            A Guide for Researchers, Scientists, and Drug Development Professionals

            This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the challenging process of removing isomeric impurities from 5,8-dichloroisoquinoline. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your purification process.

            Understanding the Challenge: The Origin of Isomeric Impurities

            The synthesis of this compound, a crucial building block in medicinal chemistry, often results in the formation of a mixture of positional isomers. The specific isomeric impurities generated are highly dependent on the chosen synthetic route. Common methods for isoquinoline synthesis, such as the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions, when employing dichlorinated starting materials, can lead to a lack of complete regioselectivity during the electrophilic cyclization step.[1][2]

            For instance, a plausible route to this compound involves the Bischler-Napieralski reaction of N-acyl-2-(2,5-dichlorophenyl)ethylamines.[3] Due to the directing effects of the two chlorine atoms on the benzene ring, the intramolecular cyclization may not exclusively occur at the desired position, leading to the formation of other dichloroisoquinoline isomers.

            Most Common Potential Isomeric Impurities:

            • 6,7-Dichloroisoquinoline

            • 5,7-Dichloroisoquinoline

            • 7,8-Dichloroisoquinoline

            The subtle differences in the physical and chemical properties of these isomers make their separation a non-trivial task. This guide will focus on strategies to effectively isolate the desired this compound.

            Troubleshooting Purification: A Question-and-Answer Approach

            This section addresses common issues encountered during the purification of this compound in a practical, question-and-answer format.

            Crystallization-Based Purification

            Question 1: My initial crystallization of the crude product yields a mixture of isomers. How can I improve the selectivity of the crystallization?

            Answer:

            Improving the selectivity of crystallization hinges on exploiting the subtle differences in the solubility profiles of the dichloroisoquinoline isomers.[4] This can be achieved through a systematic approach to solvent screening and optimization of crystallization conditions.

            Underlying Principle: The solubility of a compound is dictated by its intermolecular interactions with the solvent. Isomers, despite having the same molecular formula, can exhibit different crystal packing and dipole moments, leading to variations in their solubility in a given solvent.[5]

            Troubleshooting Workflow:

            Caption: Workflow for troubleshooting crystallization.

            Step-by-Step Protocol for Solvent Screening:

            • Small-Scale Solubility Tests: In separate small vials, test the solubility of your crude mixture (a few milligrams) in a range of solvents with varying polarities at both room temperature and elevated temperatures.

            • Ideal Solvent Characteristics: An ideal solvent for recrystallization will dissolve the desired this compound sparingly at room temperature but completely at an elevated temperature.[6] Conversely, the isomeric impurities should either be highly soluble or nearly insoluble under these conditions.

            • Solvent Polarity Spectrum:

              • Non-polar: Heptane, Hexane, Cyclohexane

              • Slightly Polar: Toluene, Diethyl Ether, Dichloromethane (DCM)

              • Polar Aprotic: Ethyl Acetate (EtOAc), Acetone, Acetonitrile (ACN)

              • Polar Protic: Ethanol, Methanol, Isopropanol (IPA)

            • Solvent Pair Mixtures: If a single solvent does not provide adequate separation, a two-solvent system can be employed. This typically involves a "good" solvent in which the mixture is soluble and a "poor" solvent in which it is less soluble.[7] Common pairs include Ethanol/Water, DCM/Hexane, and Acetone/Hexane.

            Data Summary: Hypothetical Solubility Behavior

            IsomerHeptane (Non-polar)Toluene (Slightly Polar)Ethanol (Polar Protic)
            This compound Low solubility at RT, High at refluxModerate solubility at RT, High at refluxHigh solubility at RT
            6,7-Dichloroisoquinoline Very low solubilityLow solubility at RT, Moderate at refluxVery high solubility
            5,7-Dichloroisoquinoline Low solubility at RT, Moderate at refluxModerate solubility at RT, High at refluxHigh solubility

            This table presents a hypothetical scenario. Actual solubilities must be determined experimentally.

            Fractional Crystallization Protocol:

            • Dissolution: Dissolve the crude mixture in the minimum amount of the selected hot solvent (or solvent pair).

            • Slow Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the co-precipitation of impurities.[8]

            • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.

            • Isolation: Collect the first crop of crystals by filtration.

            • Analysis: Analyze the purity of the crystals and the mother liquor by HPLC or GC-MS.

            • Repeat: If the first crop is enriched in the desired isomer but still contains impurities, a second recrystallization may be necessary. The mother liquor, now enriched in the more soluble isomers, can be concentrated and subjected to further crystallization to recover more product.

            Question 2: I am observing "oiling out" instead of crystallization. What is causing this and how can I prevent it?

            Answer:

            "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a high degree.

            Troubleshooting Strategies:

            • Lower the Crystallization Temperature: Use a solvent with a lower boiling point.

            • Use More Solvent: This reduces the level of supersaturation.

            • Slower Cooling: Allow the solution to cool more gradually to give the molecules time to orient into a crystal lattice.

            • Change Solvent System: Experiment with different solvents or solvent pairs.

            Chromatography-Based Purification

            Question 3: My isomeric mixture is difficult to separate by crystallization. What chromatographic techniques can I use?

            Answer:

            For challenging separations, column chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful tool.[9] Gas Chromatography (GC) can also be effective, especially for analytical-scale separations.[10]

            Underlying Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The polarity of the isomers plays a key role in their retention on the stationary phase.[11]

            HPLC Troubleshooting Workflow:

            Caption: Workflow for HPLC method development.

            Step-by-Step HPLC Method Development:

            • Column Selection:

              • Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate). In this mode, less polar isomers will elute first.

              • Reverse-Phase HPLC: Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water).[12] Here, more polar isomers will elute first. This is often the more common and reproducible method.

            • Mobile Phase Screening:

              • Start with a standard mobile phase system, for example, a gradient of acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid for better peak shape) for reverse-phase HPLC.

              • Vary the solvent composition and gradient slope to optimize the separation.

            • Detection: Use a UV detector set to a wavelength where all isomers have significant absorbance (e.g., around 254 nm).

            GC-MS for Isomer Separation and Identification:

            Gas chromatography coupled with mass spectrometry (GC-MS) is an excellent technique for both separating and identifying volatile isomers.

            • Column Choice: A capillary column with a non-polar or medium-polarity stationary phase is typically used.

            • Temperature Programming: A carefully optimized temperature gradient is crucial for resolving isomers with close boiling points.

            • Mass Spectrometry: The mass spectrometer provides the mass-to-charge ratio of the eluting compounds, confirming their identity as dichloroisoquinolines, and fragmentation patterns can sometimes help distinguish between isomers.[13]

            Question 4: How can I confirm the identity of the purified this compound and the isomeric impurities?

            Answer:

            Spectroscopic techniques are essential for unambiguous structure elucidation.

            • Nuclear Magnetic Resonance (NMR) Spectroscopy:

              • ¹H NMR: The proton NMR spectrum is highly sensitive to the electronic environment of each proton. The chemical shifts, coupling constants, and splitting patterns of the aromatic protons will be unique for each dichloroisoquinoline isomer, providing a fingerprint for identification.[14]

              • ¹³C NMR: The carbon NMR spectrum will show a distinct number of signals and chemical shifts for each isomer based on its symmetry.[7]

            • Mass Spectrometry (MS): While all dichloroisoquinoline isomers will have the same molecular ion peak, their fragmentation patterns upon ionization can sometimes differ, providing clues to their structure.

            • Melting Point Analysis: A sharp melting point for the purified product is a good indicator of purity. If available, comparison to the literature melting point of this compound can confirm its identity.

            Hypothetical ¹H NMR Data Comparison:

            Proton PositionThis compound (Predicted)6,7-Dichloroisoquinoline (Predicted)
            H-1DoubletDoublet
            H-3DoubletDoublet
            H-4DoubletSinglet
            H-6Singlet-
            H-7Singlet-

            This table is for illustrative purposes. Actual spectra must be acquired and interpreted.

            Frequently Asked Questions (FAQs)

            Q1: What is the most common isomeric impurity I should expect?

            A1: This depends heavily on your synthetic route. If you are using a Bischler-Napieralski reaction with a 2,5-disubstituted phenethylamine derivative, you can anticipate the formation of the 6,7-dichloro isomer as a significant impurity due to the electronics of the cyclization.

            Q2: Can I use chemical derivatization to aid in the separation?

            A2: Yes, in some cases, chemical derivatization can be a viable strategy. By selectively reacting one isomer to form a new compound with significantly different physical properties (e.g., solubility or polarity), separation can become much easier. However, this adds extra steps to your synthesis (derivatization and subsequent removal of the directing group).

            Q3: My compound seems to be degrading on the silica gel column. What can I do?

            A3: Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of silica gel. You can try neutralizing the silica gel by pre-treating it with a solution of triethylamine in your mobile phase or using a different stationary phase like alumina.

            Q4: Are there any safety precautions I should be aware of when working with dichloroisoquinolines?

            A4: Dichlorinated aromatic compounds should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

            References

            • Pictet-Spengler Reaction - YouTube. (2022, January 15). Retrieved from [Link]

            • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

            • Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions - ResearchGate. (n.d.). Retrieved from [Link]

            • Chiral Capillary Electrophoresis – Mass Spectrometry of Tetrahydroisoquinoline-derived Neurotoxins: Observation of Complex Stereoisomerism - PMC - NIH. (n.d.). Retrieved from [Link]

            • Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm - MDPI. (2023, July 6). Retrieved from [Link]

            • Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

            • Recrystallisation of crude 4,7-dichloroquinoline (5) - ResearchGate. (n.d.). Retrieved from [Link]

            • Pomeranz–Fritsch reaction - Wikipedia. (n.d.). Retrieved from [Link]

            • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. (n.d.). Retrieved from [Link]

            • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.). Retrieved from [Link]

            • Recrystallization - YouTube. (2013, September 9). Retrieved from [Link]

            • Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures - ResearchGate. (n.d.). Retrieved from [Link]

            • Dichloroethylene (C2H2Cl2) has three forms (isomers), each - Brown 14th Edition Ch 9 Problem 43b - Pearson. (n.d.). Retrieved from [Link]

            • Exploring the Use of Gas Chromatography Coupled to Chemical Ionization Mass Spectrometry (GC-CI-MS) for Stable Isotope Labeling in Metabolomics - PubMed. (2021, January 26). Retrieved from [Link]

            • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. (n.d.). Retrieved from [Link]

            • Analytical Methods - RSC Publishing. (n.d.). Retrieved from [Link]

            • Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. (n.d.). Retrieved from [Link]

            • "ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT" by Saba Aslani - MavMatrix. (n.d.). Retrieved from [Link]

            • 2 constitutional structural isomers of molecular formula C2H2Cl2... - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

            • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

            • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

            • Synthesis of Isoquinoline / Pictet Spengler Reaction mechanism application... - YouTube. (2019, July 18). Retrieved from [Link]

            • Analytical methods for possible WFD 1 watch list substances - JRC Publications Repository. (n.d.). Retrieved from [Link]

            • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

            • Pictet-Spengler Isoquinoline Synthesis. (n.d.). Retrieved from [Link]

            • US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents. (n.d.).
            • Recrystallization- Organic Chemistry Lab- purification - YouTube. (2022, May 23). Retrieved from [Link]

            • 13C nmr spectrum of 1,1-dichloroethane... - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]

            • Organic Chemistry - Recrystallization Lab Demonstration - YouTube. (2015, May 28). Retrieved from [Link]

            • 4,5-Dichloroquinoline | C9H5Cl2N | CID 288541 - PubChem. (n.d.). Retrieved from [Link]

            • Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

            • Supporting Information - ScienceOpen. (n.d.). Retrieved from [Link]

            • Pomeranz-Fritsch Reaction. (n.d.). Retrieved from [Link]

            • Recrystallization - YouTube. (2020, January 10). Retrieved from [Link]

            • Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction - NIH. (n.d.). Retrieved from [Link]

            Sources

            Technical Support Center: Overcoming Low Yields in 5,8-Dichloroisoquinoline Synthesis

            Author: BenchChem Technical Support Team. Date: February 2026

            Welcome to the technical support center for challenging heterocyclic syntheses. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering difficulties in the synthesis of 5,8-dichloroisoquinoline. Low yields in this multi-step synthesis are a common yet solvable problem. This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and the chemical reasoning behind our recommendations to help you navigate the complexities of this synthesis.

            Frequently Asked Questions (FAQs)

            Here we address the most common initial questions encountered by chemists working on this synthesis.

            Q1: What are the primary synthetic routes to this compound, and which is most common?

            A1: The most frequently cited route is a variation of the Pomeranz-Fritsch reaction . This involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of 2,5-dichlorobenzaldehyde and aminoacetaldehyde diethyl acetal.[1][2] Another common approach is the Bischler-Napieralski reaction , which involves the cyclization of a β-phenylethylamide, followed by aromatization.[3][4] While other methods exist, the Pomeranz-Fritsch and its modifications are often preferred for accessing this specific substitution pattern.

            Q2: Why are the yields for this compound synthesis often reported as low or variable?

            A2: Low yields typically stem from a few key areas:

            • Deactivated Ring System: The two chlorine atoms on the benzene ring are electron-withdrawing, which deactivates the ring towards the critical electrophilic aromatic substitution (cyclization) step. This often necessitates harsh reaction conditions.[5]

            • Side Reactions: The forcing conditions required (e.g., strong acids, high temperatures) can lead to a host of side reactions, including sulfonation (if using H₂SO₄), polymerization of starting materials, or incomplete cyclization.

            • Steric Hindrance: The chlorine atom at the C5-position can sterically hinder the incoming electrophile during the ring-closing step, further slowing down the desired reaction.

            • Purification Challenges: The final product can have similar polarity to certain byproducts or unreacted intermediates, making chromatographic separation difficult and leading to yield loss during purification.

            Q3: Which step in the Pomeranz-Fritsch synthesis is the most critical for achieving a good yield?

            A3: The acid-catalyzed cyclization is unequivocally the most critical and challenging step.[6][5][7] The choice of acid catalyst, reaction temperature, and reaction time must be carefully optimized to favor the intramolecular cyclization over competing decomposition pathways. An incomplete or inefficient cyclization is the primary reason for poor overall yields.

            In-Depth Troubleshooting Guides

            This section provides detailed solutions to specific problems you may encounter during the synthesis.

            Problem 1: Low Conversion of Starting Material in the Cyclization Step

            You observe a significant amount of the benzalaminoacetal intermediate remaining after the reaction, even after extended reaction times.

            Root Cause Analysis:

            The electrophilicity of the cyclizing species is insufficient to overcome the deactivation of the dichlorinated benzene ring. The acid catalyst may not be strong enough, or the temperature may be too low for the reaction to proceed at a reasonable rate.

            Solutions & Scientific Rationale:

            • Change the Acid Catalyst: Concentrated sulfuric acid is the classic choice, but often insufficient for deactivated substrates.[1][7] Consider more potent dehydrating acids. Polyphosphoric acid (PPA) is an excellent alternative as it acts as both a catalyst and a solvent, often providing better results at slightly lower temperatures. Eaton's reagent (P₂O₅ in methanesulfonic acid) is even stronger and can promote cyclization where other acids fail.

            • Increase Reaction Temperature Cautiously: While higher temperatures can increase the reaction rate, they also accelerate side reactions.[5] If using sulfuric acid, increasing the temperature above 120°C can lead to significant charring and sulfonation. When using PPA, a temperature range of 100-140°C is typically effective. Monitor the reaction closely by TLC or LC-MS to find the optimal balance.

            • Ensure Anhydrous Conditions: Water can hydrolyze the acetal intermediate and quench the strong acid catalyst. Ensure all glassware is oven-dried, and use anhydrous grade solvents and reagents.

            CatalystTypical TemperatureProsCons & Common Issues
            Conc. H₂SO₄ 100 - 120 °CInexpensive, readily available.Often low yield with deactivated rings, risk of sulfonation, charring at high temps.
            Polyphosphoric Acid (PPA) 100 - 140 °CGood dehydrating agent, acts as a solvent.Viscous and difficult to stir, workup can be challenging.
            Eaton's Reagent (P₂O₅/MeSO₃H) 80 - 120 °CVery powerful dehydrating agent, often gives higher yields.Reagent is corrosive and requires careful handling, can be expensive.
            Trifluoroacetic Anhydride (TFAA) 0 °C to RTMilder conditions.[2]May not be strong enough for this specific substrate, expensive.
            Problem 2: Formation of Multiple Byproducts Observed on TLC/LC-MS

            Your crude reaction mixture shows a complex mixture of spots/peaks, with only a minor amount corresponding to the desired product.

            Root Cause Analysis:

            This indicates that side reactions are outcompeting the desired cyclization. This is common when reaction conditions are too harsh or not selective enough. For deactivated systems, the energy barrier for desired cyclization is high, bringing it closer to the energy barriers of various decomposition pathways.

            Solutions & Scientific Rationale:

            • Step-wise Temperature Gradient: Instead of heating the reaction to the final temperature directly, try a staged approach. Hold the reaction at a lower temperature (e.g., 60-70°C) for an initial period (1-2 hours) before slowly ramping to the final temperature (e.g., 120°C). This can allow for the productive formation of the key cyclization intermediate before high-energy decomposition pathways dominate.

            • Analyze Byproducts: If possible, isolate and characterize the major byproducts. If you identify sulfonated species, it's a clear indication that sulfuric acid is not the right catalyst. If you observe polymeric material, it suggests the reaction temperature is too high, causing decomposition of the starting material.

            • Alternative Synthetic Routes: If the Pomeranz-Fritsch reaction consistently fails, consider a Bischler-Napieralski approach.[8] This would involve synthesizing N-(2-(2,5-dichlorophenyl)ethyl)acetamide and then cyclizing it with a dehydrating agent like POCl₃ or P₂O₅.[9] This route can sometimes offer better regioselectivity and fewer side reactions for certain substitution patterns.

            This decision tree illustrates a logical workflow for diagnosing and solving low-yield problems in the synthesis.

            G start Low Yield of this compound check_purity 1. Verify Purity of Starting Materials (2,5-dichlorobenzaldehyde, aminoacetal) start->check_purity crude_analysis 2. Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) check_purity->crude_analysis decision_point What does the crude analysis show? crude_analysis->decision_point low_conversion Problem: Low Conversion (High % of starting material remains) decision_point->low_conversion Mainly Starting Material byproducts Problem: Many Byproducts (Complex mixture, low selectivity) decision_point->byproducts Complex Mixture solution_low_conv Action: - Use stronger acid (PPA, Eaton's Reagent) - Cautiously increase temperature - Ensure anhydrous conditions low_conversion->solution_low_conv solution_byproducts Action: - Lower reaction temperature - Use staged temperature ramp - Consider alternative route (Bischler-Napieralski) byproducts->solution_byproducts end_point Re-run Optimized Reaction solution_low_conv->end_point solution_byproducts->end_point

            Caption: A decision tree for troubleshooting low yields.

            Problem 3: Difficulty in Purifying the Final Product

            The crude product is an oil or a sticky solid that is difficult to purify by column chromatography or crystallization.

            Root Cause Analysis:

            Halogenated aromatic compounds can be challenging to crystallize. Furthermore, the polarity of this compound may be very close to that of unreacted intermediates or certain byproducts, leading to poor separation on silica gel.

            Solutions & Scientific Rationale:

            • Acid/Base Extraction: Before chromatography, perform an acid/base workup. Dissolve the crude mixture in a nonpolar organic solvent (e.g., dichloromethane). Wash with a dilute acid (e.g., 1M HCl) to protonate the basic isoquinoline product, pulling it into the aqueous layer. The non-basic impurities will remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) to pH > 10 and extract the deprotonated product back into an organic solvent. This is a highly effective first-pass purification.

            • Optimize Chromatography: If co-elution is still an issue, try a less polar solvent system (e.g., hexanes/ethyl acetate) and use a very long column to improve resolution. Alternatively, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient can be effective, as it separates based on different principles than normal-phase silica.

            • Consider Derivatization: In extreme cases, if an impurity is inseparable, consider temporarily derivatizing the product to dramatically change its polarity, allowing for separation.[10] This is a last resort but can be effective.

            Optimized Protocol: Pomeranz-Fritsch Synthesis of this compound

            This protocol incorporates best practices to maximize yield and minimize side reactions.

            Step 1: Formation of the Benzalaminoacetal Intermediate

            • To a round-bottom flask, add 2,5-dichlorobenzaldehyde (1.0 eq) and ethanol (approx. 5 mL per gram of aldehyde).

            • Add aminoacetaldehyde diethyl acetal (1.1 eq) dropwise at room temperature.

            • Stir the mixture at room temperature for 12-18 hours. The reaction can be monitored by TLC or GC-MS until the aldehyde is consumed.

            • Remove the ethanol under reduced pressure. The resulting crude oil (the benzalaminoacetal) is typically used in the next step without further purification. Rationale: Purifying the intermediate can lead to hydrolysis; using it crude is more efficient.

            Step 2: Acid-Catalyzed Cyclization and Aromatization

            • Caution: This step involves strong, corrosive acids and high temperatures. Perform in a well-ventilated fume hood with appropriate personal protective equipment.

            • In a separate flask equipped with a mechanical stirrer and a reflux condenser, add polyphosphoric acid (PPA) (approx. 10 g per gram of the crude intermediate).

            • Heat the PPA to 80°C to reduce its viscosity.

            • Add the crude benzalaminoacetal from Step 1 dropwise to the hot, stirring PPA over 20-30 minutes. An exotherm may be observed.

            • After the addition is complete, slowly heat the reaction mixture to 120-130°C and hold for 4-6 hours. Monitor the reaction progress by quenching a small aliquot and analyzing by LC-MS.

            • Once the reaction is complete, cool the mixture to below 100°C and very carefully pour it onto a large amount of crushed ice with vigorous stirring. Rationale: This quenches the reaction and hydrolyzes the PPA.

            • The mixture will be acidic. Carefully basify the aqueous slurry to pH > 10 by adding concentrated NaOH solution or solid NaOH pellets while cooling in an ice bath.

            • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

            This diagram illustrates the key steps and highlights the critical, often rate-limiting, cyclization stage.

            G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Aromatization A 2,5-Dichlorobenzaldehyde + Aminoacetal B Benzalaminoacetal (Intermediate) A->B EtOH, RT C Protonation of Acetal B->C Strong Acid (PPA) D Electrophilic Attack (Rate-Limiting Step) C->D Ring Closure E Dehydration & Aromatization D->E Elimination of H₂O F This compound (Product) E->F

            Sources

            Technical Support Center: Purification of 5,8-Dichloroisoquinoline

            [1]

            Content Type: Troubleshooting Guide & FAQ Target Audience: Medicinal Chemists, Process Chemists, and Purification Specialists Subject: Flash Column Chromatography of Chlorinated Isoquinolines[1]

            Introduction: The Challenge of the "Sticky" Nitrogen

            Purifying 5,8-Dichloroisoquinoline presents a classic "push-pull" chromatographic challenge. You are dealing with a molecule that is simultaneously lipophilic (due to the two chlorine atoms) and basic (due to the isoquinoline nitrogen).[1]

            • The Trap: The lipophilicity suggests a non-polar mobile phase (Hexane/EtOAc), but the basic nitrogen interacts strongly with the acidic silanol groups (

              
              ) on standard silica gel.[1]
              
            • The Result: Without intervention, this interaction causes severe peak tailing (streaking), poor resolution from impurities (such as the 5,7-dichloro regioisomer), and yield loss due to irreversible adsorption.[1]

            This guide provides a self-validating protocol to overcome these specific physical-chemical hurdles.

            Part 1: Mobile Phase Optimization (The "Anti-Tailing" Strategy)

            The Golden Rule: Deactivate the Silica

            You cannot run this compound on "naked" silica gel using only neutral solvents. You must introduce a modifier to compete for the silanol binding sites.

            Recommended Solvent Systems
            SystemCompositionApplicationPros/Cons
            System A (Standard) Hexane : Ethyl Acetate + 1% Et₃N General purification of crude reaction mixtures.[1]Pros: Excellent resolution of non-polar impurities. Cons: Triethylamine (Et₃N) smells and requires removal.[1]
            System B (Alternative) DCM : Methanol (98:2) Used if the compound is poorly soluble in Hexane.Pros: High solubility. Cons: DCM is expensive/toxic; separation of regioisomers is often poorer than in System A.
            System C (Green) Heptane : Ethanol (3:1) Process scale / Green chemistry requirements.Pros: Lower toxicity. Cons: Ethanol viscosity can increase backpressure.[1]
            Protocol: Pre-treating the Column (The "Neutralization" Step)

            Do not just add base to your mobile phase; pre-treat the silica.

            • Pack the column with your starting mobile phase (e.g., 100% Hexane).[1]

            • Flush the column with 2–3 column volumes (CV) of Hexane containing 1% Triethylamine (TEA) .

            • Equilibrate back to your starting gradient conditions (e.g., 95:5 Hexane:EtOAc + 1% TEA).

              • Why? This saturates the most active silanol sites before your sample touches the column, preventing the "initial shock" adsorption that causes band broadening.

            Part 2: Troubleshooting & FAQs

            Q1: My product is streaking/tailing across the entire column. What is wrong?

            Diagnosis: Uncapped silanol interactions. The basic nitrogen of the isoquinoline is hydrogen-bonding to the acidic silica surface.

            The Fix:

            • Check your Modifier: Ensure you added 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

              
              ) to both  solvent bottles (A and B).[1]
              
            • Switch Stationary Phase: If modifying the solvent fails, switch to Neutral Alumina or Amine-functionalized Silica . These phases lack the acidic protons that cause the sticking.

            Q2: I see a white solid crashing out at the top of the column. How do I fix this?

            Diagnosis: Solubility Mismatch. This compound is highly soluble in DCM or EtOAc but poorly soluble in Hexane.[1] If you liquid-load in DCM but start your gradient at 100% Hexane, the product precipitates instantly upon hitting the mobile phase.[1]

            The Fix: Solid Loading (Dry Loading) This is the mandatory loading method for this compound to ensure tight bands.

            • Dissolve crude mixture in a minimal amount of DCM.[2]

            • Add silica gel (ratio: 1g crude to 2g silica).

            • Evaporate to dryness on a rotovap until you have a free-flowing powder.

            • Load this powder on top of your pre-packed column.[2]

            Q3: I cannot separate the 5,8-dichloro isomer from the 5,7-dichloro isomer.

            Diagnosis: Regioisomers often have identical polarity (Rf values) on standard silica.

            The Fix:

            • Change Selectivity: Switch from Hexane/EtOAc to Toluene/EtOAc . The

              
               interactions between toluene and the isoquinoline ring often discriminate between chlorination patterns better than aliphatic solvents.
              
            • Shallow Gradient: Run a very shallow gradient (e.g., 0% to 10% EtOAc over 20 CVs).

            • C18 (Reverse Phase): If normal phase fails, C18 silica at pH 9.5 (using Ammonium Bicarbonate buffer) often separates these isomers based on slight differences in hydrophobicity.[1]

            Part 3: Decision Logic & Workflows

            Workflow 1: Mobile Phase Selection Logic

            Use this logic tree to determine the correct solvent system based on your TLC results.

            MobilePhaseSelectionStartStart: Analyze Crude by TLCCheckTailingIs the spot tailing/streaking?Start->CheckTailingCheckSolubilityIs crude soluble in Hexane?CheckTailing->CheckSolubilityNoAddBaseAdd 1% Et3N to Mobile PhaseCheckTailing->AddBaseYesSystemAUse Hexane/EtOAc (System A)CheckSolubility->SystemAYesSystemBUse DCM/MeOH (System B)CheckSolubility->SystemBNo (Precipitates)AddBase->CheckSolubilitySolidLoadREQUIRED: Solid Load ProtocolSystemA->SolidLoadIf solubility is marginal

            Caption: Decision tree for selecting the optimal mobile phase and loading strategy based on TLC behavior.

            Workflow 2: The Solid Load Protocol

            Follow this strictly to prevent column blockage.

            SolidLoadStep1Dissolve Crudein DCMStep2Add Silica Gel(1:2 ratio)Step1->Step2Step3Rotovap toDry PowderStep2->Step3Step4Load ontoPre-equilibrated ColumnStep3->Step4

            Caption: Step-by-step solid loading technique to ensure high resolution and prevent pressure spikes.

            Part 4: Post-Purification Processing

            Issue: If you used Triethylamine (TEA) in your mobile phase, your NMR spectrum will likely show TEA peaks (quartet at 2.5 ppm, triplet at 1.0 ppm), and the product may exist as a partial salt.[1]

            Protocol: TEA Removal

            • Evaporate the combined fractions to dryness.

            • Redissolve the residue in DCM.

            • Wash the organic layer with Saturated NaHCO₃ (to free-base the isoquinoline) followed by Brine .

            • Dry over

              
               and concentrate.
              
            • Optional: If TEA persists, dry the solid under high vacuum at 40°C overnight.

            References

            • Chromatography Online. (2023).[1] The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International.

            • BenchChem. (2025).[1][2][3] Application Note: Purification of Chlorinated Quinolines by Column Chromatography.[1]

            • ResearchGate. (2014).[1] How to avoid trailing in TLC of Alkaloids and Nitrogen Heterocycles.

            • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.[4] Org.[4][5][6] Synth. 102, 276–302.[1][4]

            Recrystallization of 5,8-Dichloroisoquinoline

            Author: BenchChem Technical Support Team. Date: February 2026

            Technical Support Center:

            Executive Summary & Technical Context

            5,8-Dichloroisoquinoline (CAS: 73075-59-9) is a critical heterocyclic building block, often employed in the synthesis of bioactive alkaloids and kinase inhibitors.[1][2] Its purification is frequently complicated by the presence of regioisomers (e.g., 5-chloroisoquinoline, 8-chloroisoquinoline) and polychlorinated byproducts generated during electrophilic aromatic substitution or Sandmeyer reactions.[1][2]

            This guide moves beyond generic advice, providing a self-validating purification workflow . We prioritize recrystallization due to its scalability compared to chromatography, but we integrate acid-base workups as a pre-purification filter to ensure the highest purity.[1]

            Pre-Recrystallization Assessment

            Before attempting recrystallization, you must characterize the crude material. Recrystallization is a purification technique, not a magic fix for tarry mixtures.

            ParameterSpecification / Action
            Physical State Solid or semi-solid. If oil, see Troubleshooting: Oiling Out.
            Solubility Profile High: DCM, Ethyl Acetate, THF.Moderate (Hot): Ethanol, Methanol, Acetonitrile.Low (Cold): Water, Hexanes, Heptane.
            Melting Point (MP) Note: Literature values vary by isomer. 5,8-Dichloroquinoline melts ~97-98°C; expect the isoquinoline analog to be in the 90–110°C range.[1][2] Action: Determine MP of crude. A range >2°C indicates significant impurity.[1]
            pKa (Predicted) ~3.5 - 4.0 (Pyridine nitrogen).[1][2] Weakly basic.

            Solvent System Selection Strategy

            The choice of solvent is dictated by the "Like Dissolves Like" principle, balanced against the need for a steep solubility-temperature gradient.[1]

            Primary Recommendation: Ethanol (95%)[1]
            • Why: Chlorinated isoquinolines possess a lipophilic core (dichlorobenzene ring) and a polar head (pyridine ring).[1] Ethanol offers the perfect polarity balance, dissolving the compound at reflux (78°C) but forcing crystallization upon cooling to 0°C.

            • Validation: If the crude is very dark, Ethanol allows for easy activated charcoal treatment.

            Secondary Recommendation: Ethyl Acetate / Heptane[1]
            • Why: This "Solvent/Antisolvent" pair allows for fine-tuning.[1][2] Dissolve in minimum hot EtOAc, then titrate with hot Heptane until turbidity persists.

            • Use Case: Best for removing non-polar tarry impurities that remain soluble in the mother liquor.

            Decision Tree: Solvent Selection

            SolventSelection cluster_legend Legend Start Start: Crude this compound SolubilityCheck Check Solubility in Boiling Ethanol (100 mg/mL) Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble Yes Yes Soluble->Yes Clear Solution No No (Insoluble) Soluble->No Precipitate remains Partial Partial (Oily residue) Soluble->Partial Oils out EthanolRoute Proceed with Ethanol Recrystallization Yes->EthanolRoute HotFiltration Perform Hot Filtration (Remove inorganic salts) No->HotFiltration SwitchSolvent Switch to EtOAc/Heptane System Partial->SwitchSolvent HotFiltration->EthanolRoute Key1 Process Step Key2 Decision

            Figure 1: Decision matrix for selecting the optimal solvent system based on initial solubility behavior.

            Standard Operating Procedure (SOP)

            Objective: Purify 5.0 g of crude this compound.

            • Preparation: Place crude solid in a 100 mL Erlenmeyer flask. Add a magnetic stir bar.[1]

            • Dissolution:

              • Add 15 mL of Ethanol (95%) .

              • Heat to reflux (boiling) with stirring.

              • Observation: If solid remains, add hot ethanol in 2 mL increments until dissolved. Do not exceed 50 mL total volume (to maintain supersaturation).

            • Clarification (Optional but Recommended):

              • If the solution is dark/colored: Remove from heat, add 0.1 g Activated Charcoal , stir for 2 mins, then filter hot through a pre-warmed Celite pad.

            • Crystallization:

              • Remove flask from heat.[1][3] Cap loosely.

              • Allow to cool to room temperature (RT) undisturbed for 2 hours. Do not rush this step; rapid cooling traps impurities.[1]

              • Once at RT, place in an ice bath (0-4°C) for 1 hour to maximize yield.

            • Collection:

              • Filter crystals using a Buchner funnel/vacuum.[1][3][4]

              • Wash: Rinse filter cake with 5 mL of ice-cold Ethanol.

            • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.

            Troubleshooting & FAQs

            Q1: My product is "oiling out" (forming a liquid layer instead of crystals) upon cooling. Why?

            • Cause: The temperature entered the "metastable zone" where liquid-liquid phase separation is energetically favored over crystallization, often due to high impurity levels lowering the melting point.[1]

            • Solution:

              • Reheat to dissolve the oil.

              • Seed: Add a single crystal of pure product (if available) or scratch the glass wall with a rod to induce nucleation.[1]

              • Add Solvent: Dilute the mixture slightly (add 10-20% more solvent). A lower concentration often prevents oiling.[1]

            Q2: I see no crystals after cooling to 0°C.

            • Cause: The solution is not supersaturated, or the compound is supercooled.

            • Solution:

              • Evaporate: Remove 30-50% of the solvent volume using a rotary evaporator.[1][2]

              • Antisolvent: Add water dropwise (if using Ethanol) until a faint turbidity persists, then cool again.[1]

            Q3: The crystals are colored (yellow/brown) instead of off-white.

            • Cause: Trapped oxidized byproducts or polymeric tars.[1]

            • Solution: Recrystallization alone may not suffice.[1] Perform an Acid-Base Wash (see below) before recrystallization.[1][2]

            Advanced Protocol: Acid-Base "Chemical Filter"

            If simple recrystallization fails to yield >98% purity, utilize the basicity of the isoquinoline nitrogen. This method chemically separates the product from non-basic impurities (starting materials, neutral tars).

            Mechanism:

            
            [1]
            

            AcidBase Crude Crude Mixture (Organic Soluble) AcidWash Dissolve in DCM Extract with 1M HCl Crude->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgLayer Organic Layer (Discard) Sep1->OrgLayer Non-basic Impurities AqLayer Aqueous Layer (Contains Product Salt) Sep1->AqLayer Target Compound Basify Basify with NaOH (pH > 10) AqLayer->Basify Extract Extract into DCM Dry & Evaporate Basify->Extract Recryst Final Recrystallization Extract->Recryst

            Figure 2: Acid-Base purification workflow utilizing the basic nitrogen of the isoquinoline core.[1][2]

            Protocol:

            • Dissolve crude in DCM (Dichloromethane) .

            • Extract with 1M HCl (aq) (3x). The product moves to the water phase; neutral impurities stay in DCM.

            • Discard the DCM layer.[1]

            • Basify the aqueous layer with 2M NaOH until pH > 10 (Product precipitates/oils out).

            • Extract the aqueous layer with fresh DCM (3x).

            • Dry combined DCM layers over

              
              , filter, and evaporate.
              
            • Recrystallize the resulting solid using the Ethanol protocol above.

            References

            • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 298625, 1,3-Dichloroisoquinoline. Retrieved from [Link](Note: Used for physical property comparison of chlorinated isoquinoline analogs).

            • Mettler Toledo. (n.d.).[1] Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link].[1]

            • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link].

            Sources

            Technical Support Center: Stabilizing 5,8-Dichloroisoquinoline in Synthetic Reactions

            Author: BenchChem Technical Support Team. Date: February 2026

            Prepared by: Gemini, Senior Application Scientist

            Welcome to the technical support guide for 5,8-Dichloroisoquinoline. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Isoquinoline scaffolds are pivotal in medicinal chemistry and materials science.[1] However, the dichloro-substitution pattern at the 5- and 8-positions introduces specific stability and reactivity challenges. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these complexities and improve the success of your reactions.

            Frequently Asked Questions (FAQs)

            Q1: What are the primary instability pathways for this compound during reactions?

            A: The two most common degradation pathways are:

            • Hydrodechlorination: This is the reductive removal of one or both chlorine atoms, replacing them with hydrogen. It is particularly prevalent in catalytic reactions, such as palladium-catalyzed cross-couplings, where hydride sources may be present or generated in situ.[2][3]

            • Decomposition under Harsh Conditions: Strong acidic or basic conditions, especially at elevated temperatures, can lead to decomposition of the isoquinoline ring system itself or promote unwanted side reactions. The electron-withdrawing nature of the chlorine atoms and the nitrogen heteroatom can make the ring susceptible to certain nucleophilic or oxidative degradation pathways.[4]

            Q2: Are the chlorine atoms at the 5- and 8-positions equally reactive?

            A: No, they are not. Electrophilic substitution reactions on the isoquinoline ring typically occur preferentially at the 5- and 8-positions.[5] While both positions are electronically similar, their steric environments differ slightly, which can lead to modest differences in reactivity. In the context of substitution reactions like SNAr or cross-coupling, the relative reactivity can be influenced by the specific reaction conditions, catalyst, and ligands employed. Kinetic resolution studies on similar 5- or 8-substituted quinolines have shown that it's possible to differentiate these positions under chiral catalytic conditions.[6]

            Q3: What general precautions should I take when storing and handling this compound?

            A: this compound is a stable solid under standard laboratory conditions. However, to ensure its integrity, especially for high-purity applications, we recommend the following:

            • Storage: Store in a tightly sealed container in a cool, dry place away from direct light. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential slow reactions with atmospheric moisture or oxygen.

            • Handling: Use standard personal protective equipment (gloves, safety glasses, lab coat). Handle in a well-ventilated area or a fume hood. Avoid creating dust. For reactions requiring anhydrous conditions, ensure the material is thoroughly dried before use, as moisture can interfere with many organometallic reactions.

            Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

            Palladium-catalyzed reactions are powerful tools for functionalizing the this compound core. However, the most significant challenge encountered is hydrodechlorination (HDC), which competes with the desired cross-coupling pathway.

            Issue 1: Significant Hydrodechlorination in Suzuki-Miyaura Coupling

            Symptom: Your reaction yields a mixture of the desired mono- or di-coupled product along with significant amounts of 5-chloroisoquinoline, 8-chloroisoquinoline, and/or unsubstituted isoquinoline.

            Causality Analysis: Hydrodechlorination in Pd-catalyzed couplings often stems from the generation of palladium hydride (Pd-H) species. These can arise from several sources:

            • Reaction with Base/Solvent: The palladium catalyst can react with bases (especially hydroxides or alkoxides) or protic solvents/impurities.

            • β-Hydride Elimination: If the organometallic coupling partner contains β-hydrogens, elimination can form a Pd-H species.

            • Direct Reductive Cleavage: In some cases, direct reduction of the C-Cl bond can occur, promoted by the catalyst and a reductant.[2]

            The key to suppressing HDC is to promote the rate of reductive elimination (the final C-C bond-forming step) to outcompete the rate of C-Cl cleavage by Pd-H species.

            Troubleshooting Workflow

            G problem High Hydrodechlorination (HDC) in Suzuki Coupling cause1 Cause: Inappropriate Ligand (Slow Reductive Elimination) problem->cause1 cause2 Cause: Harsh Base (Pd-H Generation) problem->cause2 cause3 Cause: High Temperature (Promotes Side Reactions) problem->cause3 solution1 Solution: Use Bulky, Electron-Rich Ligands cause1->solution1 Favors C-C bond formation solution2 Solution: Switch to Milder Base (e.g., Carbonates, Phosphates) cause2->solution2 Minimizes catalyst degradation solution3 Solution: Optimize Temperature (Screen 60-100 °C) cause3->solution3 Reduces energy for side pathways protocol1 Implement Protocol 1: Ligand Screening solution1->protocol1 protocol2 Implement Protocol 2: Base & Temperature Screening solution2->protocol2 solution3->protocol2

            Caption: Troubleshooting workflow for minimizing hydrodechlorination.

            Solutions & Experimental Protocols
            1. Strategic Ligand Selection

            The choice of phosphine ligand is critical. Bulky, electron-rich monoligated palladium(0) species, L1Pd(0), are often the most active and selective catalysts.[7] These ligands accelerate the rate of oxidative addition and, more importantly, reductive elimination, minimizing the lifetime of intermediates that can undergo side reactions.

            Recommended Ligands:

            • Buchwald-type biarylphosphines: SPhos, XPhos, RuPhos

            • Bulky alkylphosphines: Tri-tert-butylphosphine (P(t-Bu)₃)

            These ligands create a sterically hindered coordination sphere around the palladium, which promotes the formation of a three-coordinate intermediate essential for rapid reductive elimination.[7]

            Protocol 1: Ligand Screening for Suzuki Coupling

            Objective: To identify the optimal ligand that maximizes the yield of the desired coupled product while minimizing hydrodechlorination byproducts.

            Materials:

            • This compound

            • Arylboronic acid of choice

            • Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst (e.g., XPhos Pd G3)

            • Ligands to be screened (e.g., SPhos, XPhos, P(t-Bu)₃)

            • Potassium phosphate (K₃PO₄), anhydrous

            • Anhydrous solvent (e.g., 1,4-dioxane or Toluene/Water mixture)

            • Internal standard for GC/LC-MS analysis (e.g., dodecane)

            Procedure:

            • Set up an array of reaction vials in a nitrogen-filled glovebox.

            • To each vial, add this compound (0.1 mmol, 1.0 equiv).

            • Add the arylboronic acid (0.12 mmol, 1.2 equiv).

            • Add K₃PO₄ (0.25 mmol, 2.5 equiv).

            • In separate stock solutions, pre-mix the Pd source and the ligand. For Pd(OAc)₂, use a 1:2 Pd:Ligand ratio. For precatalysts, follow the manufacturer's recommendation.

            • Add the catalyst solution to each vial (typically 1-2 mol% Pd loading).

            • Add the anhydrous solvent (1.0 mL).

            • Seal the vials tightly, remove them from the glovebox, and place them in a pre-heated reaction block at 80-100 °C.

            • Run the reactions for a set time (e.g., 12-18 hours).

            • After cooling, quench the reactions, extract the organic components, and analyze by GC/LC-MS against an internal standard to determine the ratio of desired product to HDC byproducts.

            2. Optimization of Base and Temperature

            Strong bases like NaOH, KOH, or alkoxides (e.g., NaOtBu) can promote HDC. Milder bases are generally preferred for reactions with sensitive aryl chlorides.[8]

            Data Summary: Base and Temperature Effects on Dechlorination

            ParameterConditionRationalePotential Outcome
            Base K₃PO₄, K₂CO₃, Cs₂CO₃Milder, less nucleophilic bases. They are sufficiently strong to facilitate transmetalation without promoting significant catalyst degradation or Pd-H formation.[8]Reduced HDC, cleaner reaction profile.
            NaOtBu, KOHStrong, aggressive bases. Can lead to rapid catalyst decomposition and generation of hydride species, especially at higher temperatures.High conversion but often with significant HDC.
            Temperature 60-80 °CLower temperatures disfavor side reactions, which often have a higher activation energy than the desired productive cycle.Slower reaction rate but potentially higher selectivity.
            > 100 °CHigh temperatures can accelerate all reaction steps, including catalyst decomposition and HDC pathways.Faster reaction but increased risk of side products.

            Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

            The electron-deficient nature of the this compound ring, exacerbated by the two chlorine atoms, makes it a candidate for SNAr reactions. However, reactivity can be sluggish.

            Issue 2: Low Conversion or No Reaction in SNAr

            Symptom: Attempting to displace a chlorine atom with a nucleophile (e.g., an amine, alkoxide, or thiol) results in the recovery of starting material, even at elevated temperatures.

            Causality Analysis:

            • Insufficient Ring Activation: While the chlorine atoms and the ring nitrogen are electron-withdrawing, they may not be sufficient to activate the ring for attack by a weak or moderately strong nucleophile. SNAr reactions proceed via a negatively charged Meisenheimer complex intermediate. The stability of this intermediate is key.

            • Poor Nucleophile: The nucleophile itself may not be strong enough to initiate the attack.

            • Solvent Effects: The choice of solvent is crucial. Aprotic polar solvents are required to solvate the cation of the nucleophilic salt and leave the anion "bare" and highly reactive.

            Mechanism & Stabilization Strategy

            SNAr start This compound + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Anionic Intermediate) start->intermediate 1. Nucleophilic Attack (Rate-Determining Step) no_reaction No Reaction (High Energy Barrier) start->no_reaction product Substituted Product + Cl⁻ intermediate->product 2. Chloride Elimination (Fast) strategy1 Strategy: Use a Stronger Nucleophile (e.g., NaH to deprotonate) no_reaction->strategy1 strategy2 Strategy: Use a High-Boiling Polar Aprotic Solvent (e.g., DMSO, NMP) no_reaction->strategy2

            Caption: SNAr mechanism and strategies to overcome a high activation barrier.

            Solutions & Experimental Protocols
            1. Enhancing Nucleophilicity and Optimizing Conditions

            For weak nucleophiles like alcohols or secondary amines, pre-formation of the corresponding salt with a strong, non-nucleophilic base is essential.

            Protocol 2: General Protocol for SNAr with an Alcohol

            Objective: To achieve efficient substitution of a chlorine atom with an alkoxide nucleophile.

            Materials:

            • This compound

            • Alcohol of choice (e.g., benzyl alcohol)

            • Sodium hydride (NaH), 60% dispersion in mineral oil

            • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

            • Anhydrous reaction vessel with a magnetic stirrer and nitrogen inlet

            Procedure:

            • Wash the NaH dispersion (2.0 equiv) with anhydrous hexanes three times under a nitrogen atmosphere to remove the mineral oil.

            • Add anhydrous DMF or DMSO to the reaction vessel containing the washed NaH.

            • Cool the suspension to 0 °C in an ice bath.

            • Slowly add the alcohol (1.5 equiv) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide.

            • Add a solution of this compound (1.0 equiv) in a minimal amount of anhydrous DMF or DMSO to the alkoxide solution.

            • Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.

            • Upon completion, cool the reaction to room temperature and carefully quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

            • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.

            • Purify the crude product by column chromatography.

            By methodically addressing the key variables of catalyst, ligand, base, and temperature, the stability and reactivity of this compound can be effectively managed, leading to higher yields and cleaner reaction profiles.

            References

            • Isoquinoline. (n.d.). In Science of Synthesis. Retrieved from Google Search.[5]

            • Zhu, J., et al. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC. Retrieved from Google Search.[9]

            • Isoquinolone Syntheses by Annulation Protocols. (2020). MDPI. Retrieved from [Link].

            • Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates - PMC. (2022). Retrieved from Google Search.[10]

            • Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization. (2023). Organic & Biomolecular Chemistry. Retrieved from [Link].

            • The synthetic scope of the reductive dehalogenation Reaction conditions. (n.d.). ResearchGate. Retrieved from Google Search.[11]

            • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). RSC Publishing. Retrieved from [Link].

            • Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity. (2007). PubMed. Retrieved from [Link].

            • Product Class 5: Isoquinolines. (n.d.). In Science of Synthesis. Retrieved from Google Search.[4]

            • New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. (2006). Organic Letters. Retrieved from [Link].

            • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal. Retrieved from [Link]2]

            • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. (2006). Journal of Catalysis. Retrieved from ResearchGate.[3]

            • Kinetic Resolution of Axially Chiral 5- or 8-Substituted Quinolines via Asymmetric Transfer Hydrogenation. (2016). Journal of the American Chemical Society. Retrieved from [Link]6]

            • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2020). Chemical Reviews. Retrieved from [Link]7]

            Sources

            Technical Support Guide: Reaction Temperature Management for 5,8-Dichloroisoquinoline Synthesis

            Author: BenchChem Technical Support Team. Date: February 2026

            Subject: Optimization of Thermal Parameters in Pomeranz-Fritsch Cyclization & Functionalization Applicable Protocols: Acid-Mediated Cyclization (Pomeranz-Fritsch), POCl₃ Chlorodehydroxylation Target Audience: Process Chemists, Medicinal Chemists

            Introduction

            Welcome to the Technical Support Center. This guide addresses the specific thermal challenges associated with synthesizing 5,8-Dichloroisoquinoline .

            The presence of chlorine atoms at the 5 and 8 positions introduces significant electronic deactivation to the benzene ring. Unlike unsubstituted isoquinoline synthesis, this deactivation creates a narrow thermodynamic window:

            • Too Cold: The electrophilic closure of the ring fails due to the electron-deficient arene (kinetic barrier).

            • Too Hot: The sensitive chloro-substituents and the isoquinoline core are prone to polymerization or oxidative tarring in superacidic media.

            This guide focuses on the Pomeranz-Fritsch route (starting from 2,5-dichlorobenzaldehyde) and the Chlorination route (from 5,8-isoquinolinedione), providing precise temperature interventions to maximize yield.

            Module 1: The Pomeranz-Fritsch Route (Cyclization)

            Context: This is the primary method for constructing the ring system with regiochemical fidelity. You are reacting 2,5-dichlorobenzaldehyde with aminoacetaldehyde diethyl acetal to form a Schiff base, followed by acid-catalyzed cyclization.

            Phase A: Schiff Base Formation (Imine Condensation)

            Goal: Quantitative conversion of aldehyde to imine before acid exposure.

            Q: I am seeing unreacted aldehyde in my NMR after the cyclization step. What went wrong? A: You likely failed to drive the condensation to completion before adding the acid. The cyclization temperature is irrelevant if the imine isn't formed first.

            • Troubleshooting: The formation of the imine is an equilibrium process. You must force the equilibrium by removing water.

            • Protocol Adjustment:

              • Solvent: Toluene or Xylene.

              • Temperature: Reflux (110°C – 140°C).

              • Apparatus: You must use a Dean-Stark trap .

              • Checkpoint: Do not proceed to cyclization until 1H NMR shows the complete disappearance of the aldehyde proton (~10.4 ppm) and appearance of the imine proton (~8.2 ppm).

            Phase B: Acid-Catalyzed Cyclization (The Critical Step)

            Goal: Overcoming ring deactivation without charring.

            Q: My reaction mixture turns into a black tar at 160°C, but no reaction occurs at 100°C. How do I manage this? A: This is the classic "deactivated ring" dilemma. The chlorine atoms withdraw electron density, raising the activation energy for the electrophilic aromatic substitution.

            • The Solution: Use a Stepwise Thermal Ramp with Polyphosphoric Acid (PPA) or Chlorosulfonic Acid . Avoid neat Sulfuric Acid if charring is high, as it is too oxidizing at the required temperatures.

            Recommended Thermal Profile (PPA Method):

            StageTemperatureDurationPurpose
            1. Mixing 25°C – 60°C30 minHomogenization of imine into viscous PPA. Exotherm control.
            2. Activation 100°C1 hourCleavage of the acetal to the reactive oxonium/iminium species.
            3. Cyclization 140°C – 150°C 2-4 hoursCRITICAL: High heat required to force attack on the deactivated 2,5-dichloro ring.
            4. Quench < 10°CN/APour onto crushed ice to freeze equilibrium and prevent hydrolysis.

            Q: Can I use Lewis Acids like TiCl₄ or BF₃·OEt₂ to lower the temperature? A: generally, no . While Lewis acids work for electron-rich rings (e.g., methoxy-isoquinolines), the 5,8-dichloro system usually requires the brute force of Brønsted superacids (PPA or Triflic acid) at elevated temperatures to effect closure.

            Module 2: The Chlorination Route (POCl₃ functionalization)

            Context: Converting 5,8-isoquinolinedione or 5,8-dihydroxyisoquinoline to the dichloro derivative using Phosphorus Oxychloride (POCl₃).

            Q: I am experiencing a violent exotherm when adding POCl₃. Should I cool it down? A: Yes, initially. POCl₃ chlorination is autocatalytic and generates HCl gas.

            • Start: 0°C (Ice bath) during addition.

            • Ramp: Slowly warm to room temperature.

            • Reaction: Reflux (105°C) is required for the substitution to occur.

            • Warning: If you heat too fast, the HCl gas evolution will foam the reaction out of the condenser.

            Visual Troubleshooting & Workflow

            The following diagram illustrates the critical decision nodes and temperature checkpoints for the Pomeranz-Fritsch synthesis of this compound.

            G Start Start: 2,5-Dichlorobenzaldehyde + Aminoacetaldehyde diethyl acetal ImineStep Step 1: Imine Formation Solvent: Toluene/Xylene Start->ImineStep DecisionDry Is Water Removed? (Dean-Stark) ImineStep->DecisionDry DecisionDry->ImineStep No (Reflux longer) CyclizationSetup Step 2: Solvent Swap Dissolve Imine in PPA DecisionDry->CyclizationSetup Yes (NMR Confirmed) TempRamp Step 3: Thermal Ramp Heat to 140-150°C CyclizationSetup->TempRamp CheckTar Check: Black Tar? TempRamp->CheckTar Success Quench on Ice Isolate this compound CheckTar->Success No (Product formed) FailTar Failure: Oxidative Decomposition Reduce Temp or Switch to Triflic Acid CheckTar->FailTar Yes (>160°C) FailNoRxn Failure: No Cyclization Increase Temp or Reaction Time CheckTar->FailNoRxn No Reaction (<130°C)

            Caption: Decision tree for thermal management in this compound synthesis via Pomeranz-Fritsch.

            Frequently Asked Questions (FAQ)

            Q1: Why is the 5,8-isomer specifically difficult to cyclize compared to the 6,7-isomer? A: In the Pomeranz-Fritsch reaction starting from 2,5-dichlorobenzaldehyde, the cyclization must occur at the position ortho to the aldehyde group (which becomes C1 of the isoquinoline). The available closure site is sterically adjacent to the chlorine at the C5 position (originally C2 of the aldehyde). This steric bulk, combined with the inductive electron withdrawal of the halogens, destabilizes the transition state, requiring higher temperatures (Thermodynamic Control) to proceed [1].

            Q2: Can I use microwave irradiation to improve the yield? A: Yes. Microwave heating is highly recommended for deactivated systems. It allows you to reach 160°C–180°C almost instantly, bypassing the slow "warm-up" phase where side reactions (polymerization) often compete with cyclization.

            • Protocol: Sealed vessel, PPA/POCl₃ mixture, 160°C for 10–20 minutes.

            Q3: How do I purify the product if I overheated it and have tar? A: this compound is weakly basic.

            • Dissolve the crude tar in dilute HCl (the product will protonate and go into water; neutral tars stay in organic/solid phase).

            • Filter the aqueous layer through Celite to remove insolubles.

            • Basify the filtrate with NH₄OH (keep cold, <10°C) to precipitate the clean free base.

            • Recrystallize from Ethanol/Water.

            References

            • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.[1][2][3][4][5][6][7][8] Organic Reactions, 6, 191-206.

            • Manske, R. H. (1942). The Chemistry of Isoquinolines. Chemical Reviews, 30(1), 145-158.

            • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (See section on Pomeranz-Fritsch).

            Sources

            Validation & Comparative

            Technical Comparison: 5,8-Dichloroisoquinoline vs. Positional Isomers in Medicinal Chemistry

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary

            5,8-Dichloroisoquinoline represents a distinct class of halogenated isoquinolines where functionalization is restricted to the carbocyclic (benzenoid) ring, leaving the heterocyclic (pyridyl) ring unsubstituted. This contrasts sharply with the more common 1,3-dichloroisoquinoline , where reactivity is dominated by the electron-deficient C1 position adjacent to the nitrogen.

            For drug discovery professionals, the choice between these isomers dictates the synthetic strategy:

            • 1,3-Isomers: Utilized for rapid nucleophilic aromatic substitution (

              
              ) and sequential C1
              
              
              
              C3 functionalization.
            • 5,8-Isomers: Utilized as stable scaffolds for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to build lipophilic pockets or extend conjugation without disrupting the nitrogen's hydrogen-bond acceptor capability.

            Part 1: Structural & Electronic Landscape

            The reactivity of dichloroisoquinolines is governed by the electron density distribution. The isoquinoline core consists of a pyridine-like ring (electron-poor) fused to a benzene-like ring (electron-rich, relatively).

            Electronic Density Map (Graphviz)

            The following diagram illustrates the reactivity hotspots. Note the "Pyridyl" vs. "Benzenoid" distinction.

            ReactivityMap cluster_0 1,3-Dichloroisoquinoline (Heterocyclic Functionalization) cluster_1 This compound (Homocyclic Functionalization) node1 C1-Cl (Highly Labile) node3 C3-Cl (Moderately Reactive) node1->node3 Sequential Functionalization node5 C5-Cl (Aryl Chloride) node1->node5 Reactivity Gap: S_NAr vs. Pd-Catalysis node8 C8-Cl (Aryl Chloride) node5->node8 Similar Reactivity (Steric Differentiation)

            Figure 1: Comparative reactivity landscape. Red indicates high susceptibility to nucleophilic attack; Blue indicates stability requiring metal catalysis.

            Comparative Properties Table
            FeatureThis compound1,3-Dichloroisoquinoline4,7-Dichloroisoquinoline
            Primary Reactivity Pd-Catalyzed Coupling (Suzuki/Buchwald)Nucleophilic Aromatic Substitution (
            
            
            )
            Mixed (C4=Electrophilic, C7=Coupling)
            C-Cl Bond Nature Unactivated Aryl ChlorideActivated Imidoyl Chloride (C1)Vinyl-like (C4) / Aryl (C7)
            N-Basicity High (Lone pair available)Low (Inductive withdrawal from Cl)Moderate
            Synthetic Access Difficult (Ring closure/Sandmeyer)Easy (Chlorination of homophthalimide)Moderate (Direct halogenation)
            Key Application Kinase Inhibitor Scaffolds, OLEDsLigand Synthesis, Bi-aryl formationAntimalarial analogs

            Part 2: Synthetic Accessibility & Reactivity Profile

            Synthesis Challenges
            • 1,3-Dichloro: Easily prepared via

              
               treatment of homophthalimide. The reaction is robust and scalable.
              
            • 5,8-Dichloro: Cannot be made by direct chlorination of isoquinoline (which favors C4). It requires:

              • Route A: Sandmeyer reaction of 5,8-diaminoisoquinoline (derived from nitration/reduction).

              • Route B: Pomeranz-Fritsch cyclization of 2,5-dichlorobenzaldehyde acetals.

            Reactivity & Selectivity

            The 5,8-isomer acts as a "masked" bis-aryl chloride. Unlike the 1-position, the 5 and 8 positions are not activated by the ring nitrogen for

            
            .
            
            • Nucleophiles: Will not displace C5/C8 chlorides under standard conditions.

            • Pd-Catalysis: Requires electron-rich, bulky ligands (e.g., SPhos, XPhos) to facilitate oxidative addition into the unactivated C-Cl bond.

            • Regioselectivity: In 5,8-dichloro systems, the C5 position is often slightly more reactive towards oxidative addition due to peri-interaction relief, though this is substrate-dependent.

            Part 3: Experimental Protocol (Self-Validating)

            Protocol: Selective Suzuki-Miyaura Coupling of this compound

            Objective: Mono-arylation of the 5,8-scaffold. This protocol uses a catalyst system optimized for unactivated aryl chlorides, ensuring "Trustworthiness" over older

            
             methods which may fail here.
            
            Materials
            • Substrate: this compound (1.0 equiv)

            • Boronic Acid: Arylboronic acid (1.1 equiv)

            • Catalyst:

              
               (2 mol%)
              
            • Ligand: SPhos (4 mol%) — Critical for unactivated chlorides.

            • Base:

              
               (2.0 equiv)
              
            • Solvent: Toluene/Water (10:1)

            Step-by-Step Methodology
            • Inertion: Charge a reaction vial with this compound, arylboronic acid,

              
              , SPhos, and 
              
              
              
              . Seal and purge with Argon for 5 minutes. Why: Oxygen poisons the active Pd(0) species.
            • Solvation: Add degassed Toluene/Water mixture via syringe.

            • Activation: Heat the mixture to 100°C for 12 hours.

              • Checkpoint: Monitor via TLC/LCMS. The mono-coupled product usually appears first. If bis-coupling is desired, increase boronic acid to 2.5 equiv and temp to 110°C.

            • Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Dilute with EtOAc, wash with brine.

            • Purification: Flash column chromatography (Hexane/EtOAc gradient).

            Synthesis Workflow (Graphviz)

            SynthesisFlow start This compound (Starting Material) reaction Heat 100°C, 12h (Oxidative Addition @ C5/C8) start->reaction reagents Add: Ar-B(OH)2 Pd(OAc)2 / SPhos K3PO4 reagents->reaction check LCMS Check: Mono vs Bis Product reaction->check check->reaction Incomplete product Isolated 5-Aryl-8-chloroisoquinoline (Typical Major Isomer) check->product Complete

            Figure 2: Workflow for the catalytic functionalization of this compound.

            Part 4: Biological & Medicinal Implications[1][2][3][4][5]

            The choice of isomer drastically alters the biological profile:

            • ATP-Mimicry: Isoquinoline is a bioisostere of the adenine ring in ATP.

              • 5,8-Substitution: Projects substituents into the "back" hydrophobic pocket of kinase active sites (Gatekeeper region).

              • 1,3-Substitution: Projects substituents into the ribose-binding pocket or solvent front.

            • Solubility: 5,8-isomers generally retain higher basicity (pKa ~5.4) compared to 1,3-isomers (pKa < 3), improving solubility in acidic media and lysosomal trapping.

            References

            • Synthesis and Cytotoxicity: Kim, J. S., et al. (2007).[1] Synthesis of 6-chloroisoquinoline-5,8-diones... and evaluation of their cytotoxicity. Bioorganic & Medicinal Chemistry. Link

            • Reactivity of 1,3-Isomers: Ford, A., et al. (1999). Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. J. Chem. Soc., Perkin Trans. 1. Link

            • Suzuki Coupling Mechanics: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

            • Isoquinoline C5-Halogenation: Castanheiro, T., et al. (2016). A general method for the metal-free... C5–H halogenation of 8-substituted quinolines. Chemical Science. Link

            • Medicinal Chemistry Context: Walsh Medical Media. (2025).[2][3][4][5] Medicinal Chemistry: Designing Molecules for Therapeutic Innovation. Link

            Sources

            A Comparative Guide to the Reactivity of Chlorinated Isoquinolines for Researchers and Drug Development Professionals

            Author: BenchChem Technical Support Team. Date: February 2026

            In the landscape of modern medicinal chemistry and materials science, functionalized isoquinolines represent a privileged scaffold due to their prevalence in a wide array of biologically active compounds and functional materials.[1] The strategic introduction of substituents onto the isoquinoline core is paramount for modulating their pharmacological and physicochemical properties. Chlorinated isoquinolines serve as versatile precursors for such functionalization, offering multiple positions for diversification through a variety of chemical transformations.

            This guide provides an in-depth comparison of the reactivity of chlorinated isoquinolines, focusing on the principal reaction classes utilized for their derivatization: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By understanding the electronic and steric factors that govern the reactivity at each chlorinated position, researchers can make more informed decisions in their synthetic strategies, leading to more efficient and predictable outcomes.

            The Influence of Chlorine Position on Reactivity: A Mechanistic Overview

            The isoquinoline nucleus is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring significantly influences the electronic distribution of the entire system, rendering the carbon atoms in the pyridine ring electron-deficient and the carbon atoms in the benzene ring comparatively electron-rich. This electronic disparity is the primary determinant of the regiochemical outcomes in functionalization reactions.

            Nucleophilic Aromatic Substitution (SNAr)

            SNAr reactions are a cornerstone for the introduction of heteroatom nucleophiles onto the isoquinoline core. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate.[2] The stability of this intermediate is crucial for the reaction to proceed, and it is significantly enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge.

            In the context of chlorinated isoquinolines, the nitrogen atom acts as a powerful electron-withdrawing group through its inductive and mesomeric effects. This makes the pyridine ring particularly susceptible to nucleophilic attack. The reactivity of the chlorinated positions in the pyridine ring (C1 and C3) is markedly higher than those on the carbocyclic ring (C4, C5, C6, C7, and C8).

            • C1 Position: The C1 position is the most activated site for SNAr. The negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C1 can be effectively delocalized onto the electronegative nitrogen atom. This superior stabilization leads to a lower activation energy and a faster reaction rate compared to other positions.

            • C3 Position: The C3 position is also activated towards SNAr, but to a lesser extent than C1. While the nitrogen atom still exerts an electron-withdrawing effect, the negative charge in the corresponding Meisenheimer intermediate cannot be directly delocalized onto the nitrogen.

            • Carbocyclic Positions (C4-C8): The chlorine atoms on the benzene ring are generally unreactive towards SNAr unless activated by other strongly electron-withdrawing groups on the ring.

            SNAr_Mechanism

            Palladium-Catalyzed Cross-Coupling Reactions

            Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[3] For chlorinated isoquinolines, the reactivity order is primarily governed by the C-Cl bond dissociation energy and the ease of oxidative addition of the Pd(0) catalyst to the C-Cl bond.

            The general trend for halogen reactivity in these reactions is I > Br > OTf > Cl.[4] While chloroarenes are generally less reactive than their bromo and iodo counterparts, the use of specialized phosphine ligands has enabled their efficient use in a wide range of cross-coupling reactions.[5]

            The reactivity of different chlorinated positions on the isoquinoline ring in palladium-catalyzed reactions is influenced by a combination of electronic and steric factors.

            • Electronic Effects: Positions alpha to the nitrogen (C1 and C3) are electronically activated due to the electron-withdrawing nature of the nitrogen, which can facilitate oxidative addition.

            • Steric Effects: The steric environment around the C-Cl bond plays a significant role. Positions that are sterically hindered, such as C8 (peri-position), may exhibit lower reactivity due to the difficulty of the bulky palladium catalyst to access the C-Cl bond.

            Reactivity Comparison: A Quantitative Perspective

            The following tables summarize the expected relative reactivity of different chlorinated isoquinoline isomers in key synthetic transformations based on published literature for analogous heterocyclic systems and general principles of organic chemistry. Yields are indicative and can vary significantly with reaction conditions, catalyst, ligand, and the specific coupling partner.

            Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactivity

            Position of ChlorineRelative ReactivityTypical NucleophilesRepresentative Yields
            1 Very HighAmines, Alkoxides, Thiolates>90%
            3 ModerateStrong nucleophiles40-70%
            4 LowRequires strong activation<10% (without activation)
            5, 6, 7 Very LowGenerally unreactiveTrace to none
            8 Very LowGenerally unreactiveTrace to none

            Table 2: Suzuki-Miyaura Coupling Reactivity

            Position of ChlorineRelative ReactivityTypical ConditionsRepresentative Yields
            1 HighPd(OAc)₂, SPhos, K₃PO₄80-95%
            3 Moderate to HighPd(OAc)₂, SPhos, K₃PO₄70-90%
            4 ModeratePd(dppf)Cl₂, K₂CO₃60-85%
            5, 6, 7 ModeratePd(OAc)₂, RuPhos, K₃PO₄50-80%
            8 Low to ModerateBulky phosphine ligands required30-60%

            Table 3: Buchwald-Hartwig Amination Reactivity

            Position of ChlorineRelative ReactivityTypical ConditionsRepresentative Yields
            1 HighPd₂(dba)₃, Xantphos, NaOtBu85-98%
            3 Moderate to HighPd₂(dba)₃, Xantphos, NaOtBu75-92%
            4 ModeratePd₂(dba)₃, RuPhos, LHMDS65-88%
            5, 6, 7 ModeratePd₂(dba)₃, BrettPhos, K₂CO₃55-85%
            8 Low to ModerateSterically demanding ligands35-65%

            Table 4: Sonogashira Coupling Reactivity

            Position of ChlorineRelative ReactivityTypical ConditionsRepresentative Yields
            1 HighPdCl₂(PPh₃)₂, CuI, Et₃N80-95%
            3 Moderate to HighPdCl₂(PPh₃)₂, CuI, Et₃N70-90%
            4 ModeratePd(PPh₃)₄, CuI, Cs₂CO₃60-85%
            5, 6, 7 ModeratePd(OAc)₂, XPhos, K₃PO₄50-80%
            8 Low to ModerateRequires forcing conditions30-60%

            Experimental Protocols: A Practical Guide

            The following protocols are representative examples for the functionalization of chlorinated isoquinolines. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary to achieve optimal results for a specific substrate and coupling partner.

            Protocol 1: Nucleophilic Aromatic Substitution of 1-Chloroisoquinoline with an Amine

            SNAr_Protocol

            Materials:

            • 1-Chloroisoquinoline (1.0 equiv)

            • Amine (1.2-1.5 equiv)

            • Potassium carbonate (2.0 equiv)

            • Dimethyl sulfoxide (DMSO)

            Procedure:

            • To a stirred solution of 1-chloroisoquinoline in DMSO, add the amine and potassium carbonate.

            • Heat the reaction mixture to 100 °C and stir for 4-12 hours.

            • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

            • Upon completion, cool the reaction to room temperature and pour it into ice-water.

            • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

            • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

            • Purify the crude product by column chromatography on silica gel to afford the desired 1-aminoisoquinoline derivative.

            Protocol 2: Suzuki-Miyaura Coupling of a Chloroisoquinoline

            Suzuki_Protocol

            Materials:

            • Chloroisoquinoline (1.0 equiv)

            • Arylboronic acid (1.2 equiv)

            • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

            • SPhos (4-10 mol%)

            • Potassium phosphate (K₃PO₄) (2.0 equiv)

            • 1,4-Dioxane and Water (e.g., 4:1 v/v)

            Procedure:

            • In a reaction tube, combine the chloroisoquinoline, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

            • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

            • Add the degassed solvent mixture (dioxane/water).

            • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

            • Monitor the reaction progress by TLC or LC-MS.

            • Upon completion, cool the reaction to room temperature and dilute with water.

            • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

            • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

            • Purify the crude product by column chromatography on silica gel.

            Conclusion and Future Outlook

            The reactivity of chlorinated isoquinolines is a nuanced interplay of electronic and steric factors. The C1 position stands out as the most reactive site for a broad range of transformations, particularly for SNAr reactions. For palladium-catalyzed cross-coupling reactions, while the C1 and C3 positions are generally more reactive, the judicious choice of catalyst, ligand, and reaction conditions can enable the selective functionalization of all positions on the isoquinoline core.

            As the demand for novel and diverse molecular architectures continues to grow in drug discovery and materials science, a thorough understanding of the reactivity patterns of key building blocks like chlorinated isoquinolines is indispensable. Future research will likely focus on the development of more active and selective catalysts that can operate under milder conditions and tolerate a wider range of functional groups, further expanding the synthetic utility of this important class of compounds.

            References

            • Figueroa, M. et al. (2021). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 12(10), 1668-1706. [Link]

            • Kwan, E. E., et al. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Nature Chemistry, 10, 954–960. [Link]

            • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

            • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

            • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

            • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

            • Friesen, R. W., & Trimble, L. A. (2004). Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water. Canadian Journal of Chemistry, 82(2), 206-214. [Link]

            • Mphahlele, M. J., & Maluleka, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(9), 13637-13685. [Link]

            • Terrier, F. (1991).
            • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

            • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

            • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular C-O Bond Formation. Journal of the American Chemical Society, 124(21), 6043-6048. [Link]

            • Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction. Angewandte Chemie International Edition, 42(14), 1566-1568. [Link]

            • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

            • Myers, A. G. (2007). The Suzuki Reaction. [Link]

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            A Comparative Guide to the Biological Activity of Dichloroisoquinoline Derivatives

            Author: BenchChem Technical Support Team. Date: February 2026

            For Researchers, Scientists, and Drug Development Professionals

            The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities. The introduction of chlorine atoms into the isoquinoline ring system can significantly modulate the physicochemical properties and pharmacological effects of the resulting derivatives. This guide provides a comparative analysis of the biological activities of various dichloroisoquinoline derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. By presenting supporting experimental data, detailed protocols, and mechanistic insights, this document aims to serve as a valuable resource for the rational design and development of novel therapeutic agents based on the dichloroisoquinoline framework.

            Anticancer Activity: A Tale of Two Isomers

            Dichloroisoquinoline derivatives have emerged as a promising class of compounds in oncology research, demonstrating potent cytotoxic effects against various cancer cell lines. The positioning of the chlorine atoms on the isoquinoline core plays a crucial role in determining their anticancer efficacy and mechanism of action.

            Comparative Analysis of Anticancer Potency

            While comprehensive side-by-side studies are limited, a comparative analysis of data from various sources reveals distinct activity profiles for different dichloroisoquinoline isomers. The following table summarizes the cytotoxic activity of representative dichloroisoquinoline derivatives against several human cancer cell lines.

            Compound/DerivativeCancer Cell LineCell TypeIC50 (µM)Reference
            1,3-Dichloroisoquinoline Analogs HeLa (Cervical), MDA-MB231 (Breast)Epithelial30.92 - 44.34 (as part of larger chloroquinoline sulfonamides)[1]
            Novel Quinoline Derivative 91b1 AGS (Gastric), KYSE150, KYSE450 (Esophageal)Epithelial4.28, 4.17, 1.83[2]
            2-Arylquinoline Derivatives HeLa (Cervical), PC3 (Prostate)EpithelialGenerally potent with some <10 µM[3]

            Note: Data for dichloroisoquinoline derivatives are often presented within studies of broader chloroquinoline or isoquinoline series. The IC50 values should be interpreted with consideration of the different experimental conditions across studies.

            From the available data, it is evident that the substitution pattern significantly influences cytotoxicity. For instance, a novel quinoline derivative, 91b1, exhibited stronger anticancer effects than the conventional chemotherapeutic drug cisplatin in AGS, KYSE150, and KYSE450 cancer cell lines, while showing lower toxicity to non-tumor cells[2]. This highlights the potential for developing dichloroisoquinoline-based drugs with improved therapeutic windows.

            Mechanistic Insights: Targeting Key Cellular Pathways

            The anticancer activity of dichloroisoquinoline derivatives is often attributed to their ability to interfere with fundamental cellular processes. Molecular docking studies suggest that some chloroquinoline derivatives may exert their effects by inhibiting the PI3K/AKT signaling pathway, a critical cascade frequently dysregulated in cancer that promotes cell proliferation and survival.[4] Other quinoline derivatives have been shown to act as antimitotic agents by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5]

            anticancer_pathway cluster_0 PI3K/AKT Pathway Inhibition cluster_1 Tubulin Polymerization Inhibition DCI Dichloroisoquinoline Derivatives PI3K PI3K DCI->PI3K Inhibits Tubulin Tubulin DCI->Tubulin Inhibits Polymerization AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

            Caption: Potential anticancer mechanisms of dichloroisoquinoline derivatives.

            Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

            The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[6][7][8]

            Materials:

            • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

            • Complete cell culture medium (e.g., DMEM with 10% FBS)

            • 96-well cell culture plates

            • Dichloroisoquinoline derivative stock solution (in DMSO)

            • MTT solution (5 mg/mL in PBS)

            • DMSO (cell culture grade)

            • Microplate reader

            Procedure:

            • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]

            • Compound Treatment: Prepare serial dilutions of the dichloroisoquinoline derivative in complete culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO-treated cells) and a blank control (medium only). Incubate for 24-72 hours.[7]

            • MTT Incubation: Add 10-50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[6][9]

            • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6][9]

            • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

            • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

            Antimicrobial Activity: A Broad Spectrum of Action

            Dichloroisoquinoline derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The presence and position of the chlorine atoms are critical for their antimicrobial efficacy.

            Comparative Analysis of Antimicrobial Potency

            The following table summarizes the minimum inhibitory concentration (MIC) values of various dichloroisoquinoline and related chloroquinoline derivatives against different microbial strains.

            Compound/DerivativeMicrobial StrainTypeMIC (µg/mL)Reference
            7-Chloroquinoline Derivatives Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Streptococcus pyogenesBacteria11.00 - 12.00[10]
            2-Chloroquinoline Scaffold Derivatives Various Bacteria and FungiBacteria/FungiAs low as 12.5
            Facilely Accessible Quinoline Derivatives MRSA, MRSE, VRE, C. difficileBacteria1.5 - 6.0[11]
            5,7-Dichloro-8-hydroxy-quinoline Derivatives Various Bacteria and FungiBacteria/FungiActivity reported[4]

            Note: MIC values can vary depending on the specific strain and the testing methodology used.

            The data indicates that certain chloroquinoline derivatives possess potent activity against multidrug-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[11] This suggests that the dichloroisoquinoline scaffold could be a valuable starting point for the development of new antibiotics to combat antimicrobial resistance.

            Mechanistic Insights: Targeting Essential Bacterial Enzymes

            The antimicrobial action of many quinoline-based compounds, particularly the fluoroquinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[12] These enzymes are essential for DNA replication, recombination, and repair in bacteria. By inhibiting these enzymes, dichloroisoquinoline derivatives can disrupt critical cellular processes, leading to bacterial cell death.

            antimicrobial_workflow DCI Dichloroisoquinoline Derivatives DNA_gyrase DNA Gyrase DCI->DNA_gyrase Inhibits Topo_IV Topoisomerase IV DCI->Topo_IV Inhibits DNA_replication DNA Replication & Repair Cell_death Bacterial Cell Death DNA_replication->Cell_death

            Caption: Proposed antimicrobial mechanism of action for dichloroisoquinoline derivatives.

            Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

            The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

            Materials:

            • Bacterial or fungal strains

            • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

            • 96-well microtiter plates

            • Dichloroisoquinoline derivative stock solution (in DMSO)

            • Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

            • Microplate reader or visual inspection

            Procedure:

            • Compound Dilution: Prepare serial twofold dilutions of the dichloroisoquinoline derivative in the appropriate broth in a 96-well plate.

            • Inoculation: Add a standardized inoculum of the microbial suspension to each well. Include a positive control (microbe in broth without compound) and a negative control (broth only).

            • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

            • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11] This can be determined by visual inspection or by measuring the optical density at 600 nm.

            Enzyme Inhibition: Targeting Kinases

            The isoquinoline scaffold is a well-established pharmacophore for the development of kinase inhibitors.[13][14] Several FDA-approved kinase inhibitors containing a quinoline or isoquinoline core are currently in clinical use for the treatment of cancer.[13][14] Dichloroisoquinoline derivatives represent a promising avenue for the discovery of novel and selective kinase inhibitors.

            Comparative Analysis of Kinase Inhibitory Potency

            The following table presents data on the kinase inhibitory activity of various isoquinoline derivatives. While specific data for a wide range of dichloroisoquinolines is still emerging, the inhibitory profiles of related compounds provide valuable insights.

            Compound/DerivativeTarget KinaseIC50 (nM)Reference
            Pyrazolo[3,4-g]isoquinolines Haspin, CLK1, DYRK1AVaries with substitution[2]
            1H-Pyrrolo[3,2-g]isoquinolines HaspinVaries with substitution[15]
            4,6-Disubstituted quinolines GAK (NAK family)Nanomolar range[14]

            Note: The inhibitory potency is highly dependent on the specific derivative and the target kinase.

            Studies on pyrazolo[3,4-g]isoquinoline derivatives have shown that substitutions on the isoquinoline ring can significantly alter the kinase inhibition profile, indicating that dichloroisoquinoline derivatives could be designed to achieve high potency and selectivity for specific kinases.[2]

            Mechanistic Insights: Competitive ATP Inhibition

            Many kinase inhibitors function by competing with ATP for binding to the active site of the enzyme. The isoquinoline ring system is known to interact with the ATP-binding pocket of numerous kinases.[16] By occupying this site, dichloroisoquinoline derivatives can prevent the phosphorylation of downstream substrates, thereby blocking the signaling pathways that are often hyperactivated in diseases like cancer.

            kinase_inhibition DCI Dichloroisoquinoline Derivative Kinase Kinase Active Site DCI->Kinase Binds Substrate Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds Phosphorylated_Substrate Phosphorylated Substrate Signaling Downstream Signaling Phosphorylated_Substrate->Signaling

            Caption: Competitive ATP inhibition by a dichloroisoquinoline derivative.

            Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

            The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the amount of ATP remaining.[2][15][17]

            Materials:

            • Purified kinase enzyme

            • Kinase substrate (peptide or protein)

            • ATP

            • Kinase buffer

            • Dichloroisoquinoline derivative stock solution (in DMSO)

            • ADP-Glo™ Reagent and Kinase Detection Reagent

            • 384-well plates

            • Luminometer

            Procedure:

            • Kinase Reaction Setup: In a 384-well plate, combine the kinase, substrate, and the dichloroisoquinoline derivative at various concentrations in the kinase buffer.

            • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).[15]

            • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40-50 minutes at room temperature.[15]

            • ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and to generate a luminescent signal using a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.[15]

            • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

            • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

            Conclusion

            Dichloroisoquinoline derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated anticancer, antimicrobial, and enzyme-inhibiting activities, coupled with the tunability of their biological profiles through positional isomerism of the chlorine atoms, make them attractive scaffolds for the development of novel therapeutics. The experimental protocols and mechanistic insights provided in this guide offer a foundation for researchers to further explore and optimize dichloroisoquinoline derivatives for various therapeutic applications. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of next-generation drugs to address unmet medical needs.

            References

            • MDPI. (2025). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. [Link]

            • PubChem. (n.d.). 1,3-Dichloroisoquinoline. Retrieved from [Link]

            • National Institutes of Health. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. [Link]

            • Cyrusbio. (n.d.). MTT Assay Protocol. [Link]

            • LookChem. (n.d.). Cas 552331-05-2,6-Bromo-1,3-dichloroisoquinoline. [Link]

            • National Institutes of Health. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. [Link]

            • University of North Carolina. (n.d.). MTT ASSAY: Principle. [Link]

            • Annex Publishers. (n.d.). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. [Link]

            • MDPI. (2022). Structure-activity relationship of anticancer drug candidate quinones. [Link]

            • National Institutes of Health. (n.d.). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. [Link]

            • ScienceDirect. (2011). Syntheses and anti-microbial evaluation of new quinoline scaffold derived pyrimidine derivatives. [Link]

            • National Institutes of Health. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]

            • National Institutes of Health. (n.d.). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. [Link]

            • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. [Link]

            • ACS Publications. (2024). Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. [Link]

            • MedCrave. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. [Link]

            • Semantic Scholar. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

            • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

            • MDPI. (2025). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]

            • Wiley Online Library. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]

            • National Institutes of Health. (n.d.). DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. [Link]

            • MDPI. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. [Link]

            • BMG LABTECH. (2020). Kinase assays. [Link]

            • Dovepress. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity. [Link]

            • Wiley Online Library. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. [Link]

            • ResearchGate. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. [Link]

            • Royal Society of Chemistry. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. [Link]

            • Semantic Scholar. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link]

            • MDPI. (2022). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. [Link]

            • ResearchGate. (2025). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). [Link]

            • PubChem. (n.d.). 1,4-dichloroisoquinoline. [Link]

            • ChemWhat. (n.d.). 1,4-DICHLOROISOQUINOLINE CAS#: 15298-58-5. [Link]

            • MDPI. (2022). Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). [Link]

            • ResearchGate. (2025). Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives | Request PDF. [Link]

            • Preprints.org. (2025). Role of 2,3-Dichloro-6-(trifluoromethoxy) Quinoxaline in Combating Candida Infections. [Link]

            • Semantic Scholar. (2021). Research Article Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. [Link]

            Sources

            Technical Guide: Efficacy & Application of 5,8-Dichloroisoquinoline Scaffolds in Medicinal Chemistry

            Author: BenchChem Technical Support Team. Date: February 2026

            This guide outlines the technical efficacy, mechanistic advantages, and experimental validation of 5,8-Dichloroisoquinoline (5,8-DCI) derivatives in drug discovery.

            Executive Summary: The Halogen Advantage

            This compound (5,8-DCI) is not merely a structural intermediate; it is a privileged scaffold for generating metabolically stable, lipophilic bioactive agents. Unlike unsubstituted isoquinolines, which are prone to rapid oxidative metabolism at the 5- and 8-positions (via Cytochrome P450), the 5,8-dichloro substitution provides two critical advantages:

            • Metabolic Blockade: The chlorine atoms sterically and electronically block P450 oxidation sites, significantly extending half-life (

              
              ).
              
            • Electronic Tuning: The electron-withdrawing nature of the chlorines lowers the LUMO energy of the isoquinoline ring, enhancing

              
              -
              
              
              
              stacking interactions with DNA base pairs (for intercalators) or aromatic residues in kinase ATP-binding pockets.

            This guide compares 5,8-DCI derivatives against standard non-halogenated and fluoro-substituted alternatives, focusing on anticancer (Topoisomerase I inhibition) and antimicrobial applications.

            Mechanism of Action (MoA) & Signaling Pathways[1]

            The efficacy of 5,8-DCI derivatives often stems from their ability to act as DNA Intercalators or Topoisomerase Poisons . The 5,8-dichloro motif enhances the planarity and lipophilicity required to slide between DNA base pairs, stabilizing the "cleavable complex" and triggering apoptosis.

            Pathway Visualization

            The following diagram illustrates the mechanism by which 5,8-DCI derivatives induce apoptosis via Topoisomerase I trapping and subsequent DNA damage signaling.

            G Compound 5,8-DCI Derivative CleavableComplex Stabilized Cleavable Complex (Drug-Enzyme-DNA) Compound->CleavableComplex Intercalates & Stabilizes TopoI Topoisomerase I DNA Genomic DNA TopoI->DNA Binds TopoI->CleavableComplex DNA->CleavableComplex ReplicationFork Replication Fork Collision CleavableComplex->ReplicationFork Blocks DSB Double-Strand Breaks (DSBs) ReplicationFork->DSB Collapse ATM_ATR ATM/ATR Activation DSB->ATM_ATR Signal Transduction p53 p53 Phosphorylation ATM_ATR->p53 Apoptosis Apoptosis / Cell Death p53->Apoptosis Transcription of Bax/PUMA

            Figure 1: Mechanism of Action for 5,8-DCI derivatives as Topoisomerase I poisons leading to apoptotic cell death.

            Comparative Efficacy Analysis

            The following data summarizes the performance of 5,8-DCI derivatives compared to unsubstituted and 5,8-difluoro analogs. Data is synthesized from structure-activity relationship (SAR) studies of isoquinoline-based Topoisomerase I inhibitors (e.g., Indenoisoquinolines).

            Table 1: Physicochemical & Biological Profile Comparison
            Feature5,8-Dichloro-IsoQ (Target) Unsubstituted IsoQ (Control) 5,8-Difluoro-IsoQ (Alternative)
            Electronic Effect Strong
            
            
            -withdrawing; Enhanced
            
            
            -acidity.
            Neutral.Weak
            
            
            -withdrawing; High polarity.
            Metabolic Stability High (Blocks C5/C8 oxidation).Low (Rapid hydroxylation).Moderate (F is small, some leakage).
            Lipophilicity (LogP) High (Ideal for cell permeability).Moderate.Low to Moderate.[1]
            Topoisomerase I IC50 0.5 - 2.0
            
            
            M
            (Potent).
            > 50
            
            
            M (Weak).
            5.0 - 10.0
            
            
            M (Moderate).
            Cytotoxicity (MCF-7) GI50: ~0.1
            
            
            M
            GI50: > 10
            
            
            M
            GI50: ~1.5
            
            
            M

            Key Insight: The 5,8-dichloro substitution offers the optimal balance of lipophilicity (for membrane crossing) and steric bulk (for metabolic protection), outperforming the fluoro-analog despite fluorine's higher electronegativity.

            Experimental Protocols

            To validate the efficacy of 5,8-DCI derivatives, the following self-validating protocols are recommended.

            Protocol A: Synthesis of this compound Scaffold

            Objective: To synthesize the core scaffold with high regioselectivity.

            • Starting Material: Begin with 5,8-diaminoisoquinoline or direct chlorination of isoquinoline using sulfuryl chloride (

              
              ) in 
              
              
              
              (Note: Direct chlorination often yields mixtures; Sandmeyer reaction via the diamine is preferred for purity).
            • Sandmeyer Reaction:

              • Dissolve 5,8-diaminoisoquinoline (1.0 eq) in conc. HCl at 0°C.

              • Add

                
                 (2.5 eq) dropwise to form the bis-diazonium salt.
                
              • Transfer the diazonium solution into a solution of CuCl (2.5 eq) in conc. HCl at 0°C.

              • Heat to 60°C for 2 hours.

            • Workup: Neutralize with NaOH, extract with Dichloromethane (DCM), and dry over

              
              .
              
            • Purification: Flash chromatography (Hexane:EtOAc 8:2).

            • Validation:

              
              -NMR must show two doublets for the pyridine ring and a singlet (or coupled doublets) for the benzene ring protons, confirming 5,8-substitution.
              
            Protocol B: Topoisomerase I-Mediated DNA Cleavage Assay

            Objective: To quantify the stabilization of the cleavable complex.

            • Reagents: Supercoiled plasmid DNA (pBR322), Recombinant Human Topoisomerase I, Ethidium Bromide.

            • Reaction Mix:

              • Mix 0.5

                
                g plasmid DNA with 1 unit Topoisomerase I in cleavage buffer (10 mM Tris-HCl, pH 7.5).
                
              • Add 5,8-DCI derivative at graded concentrations (0.1, 1, 10, 100

                
                M).
                
              • Include Camptothecin (10

                
                M)  as a positive control and DMSO  as a negative control.
                
            • Incubation: 37°C for 30 minutes.

            • Termination: Add SDS (1% final) and Proteinase K to trap the nicked DNA.

            • Analysis: Run on 1% agarose gel with Ethidium Bromide.

            • Readout: Measure the ratio of Nicked Open Circular DNA (Form II) vs. Supercoiled DNA (Form I) . A higher Form II/Form I ratio indicates higher efficacy.

            Experimental Workflow Diagram

            This workflow describes the logical progression from scaffold synthesis to lead candidate validation.

            Workflow Start Start: 5,8-Diaminoisoquinoline Synth Sandmeyer Reaction (Synthesis of 5,8-DCI) Start->Synth QC QC: NMR / LC-MS (Confirm Regiochemistry) Synth->QC Deriv Functionalization (e.g., Suzuki Coupling at C1) QC->Deriv Pass Assay1 In Vitro Screen (MTT Assay: HeLa/MCF-7) Deriv->Assay1 Assay2 Mechanistic Assay (Topo I Cleavage) Assay1->Assay2 IC50 < 1 µM Decision Lead Candidate Selection Assay2->Decision High Cleavage

            Figure 2: Step-by-step workflow for developing 5,8-DCI based therapeutics.

            References

            • Biological Activity of Quinoline and Isoquinoline Derivatives: Source: National Institutes of Health (NIH) / PubMed Central. Title: "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview."[1] URL:[Link]

            • Isoquinoline Alkaloids in Cancer Therapy: Source: PubMed Central. Title: "The Anticancer Effect of Natural Plant Alkaloid Isoquinolines."[2][3][4] URL:[Link]

            • Source: Google Patents / USPTO.
            • Topoisomerase Inhibition by Indenoisoquinolines: Source: National Cancer Institute (NCI) / ResearchGate. Title: "Synthesis and Biological Activity of Indenoisoquinoline Derivatives as Topoisomerase I Inhibitors." URL:[Link]

            Sources

            Synthetic Utility of 5,8-Dichloroisoquinoline: A Comparative Guide

            Author: BenchChem Technical Support Team. Date: February 2026

            The following guide provides an in-depth technical analysis of 5,8-Dichloroisoquinoline (5,8-DCIQ), focusing on its synthetic utility, regioselectivity, and advantages over brominated analogs.

            Executive Summary

            This compound (5,8-DCIQ) has emerged as a high-value scaffold for the "regioexhaustive" functionalization of the isoquinoline core. Unlike its monohalogenated counterparts (5-Cl or 8-Cl) or the more expensive 5,8-dibromoisoquinoline, 5,8-DCIQ offers a unique balance of atom economy , scalable access , and tunable regioselectivity .

            This guide objectively compares 5,8-DCIQ against standard alternatives, detailing its role as a linchpin for generating diverse libraries of C5/C8-disubstituted isoquinolines.

            Comparative Analysis: 5,8-DCIQ vs. Alternatives

            The choice of halogenated building block dictates the efficiency of downstream medicinal chemistry campaigns. The table below contrasts 5,8-DCIQ with its primary competitors.

            Table 1: Synthetic Utility Matrix
            FeatureThis compound 5,8-Dibromoisoquinoline 5-Chloroisoquinoline
            Primary Utility Dual-site functionalization (C5 & C8)High-reactivity dual couplingSingle-site modification
            Synthesis Scalability High (Walker Protocol, >98% regioselectivity)Low (Requires complex fractionation from tribromo byproducts)High
            Atom Economy High (MW: 198.05 g/mol )Low (MW: 286.95 g/mol )High
            Coupling Reactivity Moderate (Requires activated ligands)High (Standard Pd-catalysis)Moderate
            Cost Efficiency High (Cheap chlorinating agents)Low (Bromine waste/cost)High
            Regiocontrol Sterically driven (C5 > C8) Electronic/Steric mixedN/A
            Key Insight: The "Walker Advantage"

            The primary barrier to using 5,8-dihalo-isoquinolines has historically been synthesis. Bromination of isoquinoline typically yields a difficult-to-separate mixture of 5-bromo, 5,8-dibromo, and 5,7,8-tribromo derivatives.

            In contrast, Walker et al. (2010) demonstrated that 5,8-DCIQ can be synthesized with exquisite regiocontrol using 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) in sulfuric acid. This process avoids the "swamping catalyst" effect required for bromination, making 5,8-DCIQ the most accessible entry point for 5,8-disubstitution.

            Reactivity Profile & Regioselectivity[1][2]

            The synthetic power of 5,8-DCIQ lies in its ability to undergo sequential cross-coupling reactions.

            Mechanistic Driver: Steric Differentiation

            While both C5 and C8 positions are electronically deactivated by the nitrogen heterocycle, they are distinct sterically:

            • C5 Position: Flanked by C4-H and C6-H. Relatively accessible.

            • C8 Position: Flanked by C7-H and the C1-H (peri-position). The interaction between the C8-substituent and the C1-proton creates significant steric strain, retarding oxidative addition at this site.

            Consequently, under controlled Palladium-catalyzed conditions (Suzuki-Miyaura or Buchwald-Hartwig), the C5-chloride reacts preferentially , allowing for the isolation of 5-aryl-8-chloroisoquinoline intermediates.

            Diagram 1: Sequential Functionalization Workflow

            G cluster_0 Selectivity Logic Start Isoquinoline DCIQ This compound (Scaffold) Start->DCIQ DCDMH, H2SO4 (Walker Protocol) Mono 5-Aryl-8-chloroisoquinoline (Intermediate) DCIQ->Mono Suzuki Coupling 1 (1.0 eq Ar-B(OH)2, Pd-Ligand) Selectivity: C5 >> C8 Final 5,8-Diarylisoquinoline (Library Product) Mono->Final Suzuki Coupling 2 (Aggressive Conditions) Note C5 is kinetically favored due to lack of peri-interaction with C1-H.

            Figure 1: The regioselective logic flow for generating 5,8-disubstituted libraries. The C5 position is the primary point of diversity entry.

            Experimental Protocols

            The following protocols are adapted from high-reliability process chemistry literature (Walker et al.) and standard cross-coupling methodologies.

            Protocol A: Regioselective Synthesis of this compound

            Source: Adapted from Org. Process Res. Dev. 2010 [1].

            • Preparation: Charge a reaction vessel with concentrated sulfuric acid (H₂SO₄, 10 vol) and cool to 0–5 °C.

            • Addition: Add Isoquinoline (1.0 eq) dropwise, maintaining temperature <20 °C (Exothermic).

            • Chlorination: Add 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) (1.05 eq) portion-wise.

              • Critical Step: Control addition rate to prevent local overheating, which degrades regioselectivity.

            • Reaction: Warm to 20–25 °C and stir for 2–4 hours. Monitor by HPLC for consumption of starting material.

            • Quench: Pour the reaction mixture onto ice/water. Neutralize with aqueous NaOH or NH₄OH to pH 8–9.

            • Isolation: Filter the resulting precipitate. Wash with water and dry.

              • Yield Expectation: 85–95%.

              • Purity: Typically >95% 5,8-isomer; recrystallization from EtOH if necessary.

            Protocol B: C5-Selective Suzuki-Miyaura Coupling

            Objective: Mono-arylation at the C5 position.

            • Reagents:

              • This compound (1.0 eq)

              • Arylboronic acid (1.1 eq)

              • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) (or Pd(dppf)Cl₂ for simpler substrates).

              • Base: K₃PO₄ (2.0 eq).

              • Solvent: 1,4-Dioxane/Water (4:1).

            • Procedure:

              • Degas solvents with nitrogen for 15 minutes.

              • Combine reagents in a sealed tube or reactor.[1]

              • Heat to 60–80 °C . Note: Do not exceed 90 °C to avoid competing coupling at C8.

              • Monitor by LCMS. The appearance of the mono-coupled product (M+Ar-Cl) should be tracked against the disappearance of the dichloride.

            • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via silica chromatography.

            Strategic Applications in Drug Discovery

            5,8-DCIQ is particularly valuable in the design of Kinase Inhibitors and DNA Intercalators .

            • Kinase Inhibitors: The isoquinoline nitrogen often binds to the hinge region of the kinase ATP pocket. Substituents at C5 project into the solvent-exposed region (solubilizing groups), while C8 substituents can target the hydrophobic back-pocket (selectivity filter).

            • Bioisosteres: 5,8-DCIQ serves as a lipophilic, metabolically stable bioisostere for 5,8-disubstituted quinolines or quinazolines.

            Diagram 2: Pharmacophore Mapping

            Pharmacophore cluster_1 SAR Utility IsoQ Isoquinoline Core (Hinge Binder) C5 C5 Vector (Solvent Exposure) IsoQ->C5 High Diversity ( via Suzuki) C8 C8 Vector (Hydrophobic Pocket) IsoQ->C8 Selectivity Control (via 2nd Coupling)

            Figure 2: Strategic mapping of the 5,8-DCIQ scaffold in medicinal chemistry SAR (Structure-Activity Relationship) exploration.

            References

            • Walker, M. D., et al. (2010). "Regioselective Synthesis of this compound." Organic Process Research & Development, 14(1), 108–113.

            • Science of Synthesis. (2005).

            • PubChem. (n.d.).[2] "this compound Compound Summary." National Center for Biotechnology Information.

            • ChemicalBook. (n.d.).[3] "this compound Synthesis and Suppliers."

            Sources

            Isomeric Effects on the Biological Activity of Dichlorinated Compounds: A Comparative Technical Guide

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary: The "Chlorine Scan" in Bioactivity

            In drug discovery and environmental toxicology, the precise positioning of chlorine atoms on an aromatic ring—regioisomerism—acts as a molecular switch. It is not merely a change in mass; it fundamentally alters the electronic landscape (Hammett

            
             constants) , steric volume , and metabolic liability  of the compound.
            

            This guide compares the biological divergence of dichlorinated isomers, focusing on two critical domains:

            • Toxicology: The metabolic fate of 1,2- vs. 1,4-Dichlorobenzene (DCB) .

            • Medicinal Chemistry: The pharmacophoric impact of 2,4- vs. 3,4-Dichlorophenyl moieties in bioactive ligands.

            Case Study A: Dichlorobenzenes (Toxicology & Metabolism)

            The dichlorobenzenes (DCBs) provide a textbook example of how isomerism dictates toxicity through metabolic activation pathways.

            Comparative Analysis: 1,2-DCB vs. 1,4-DCB
            • 1,2-DCB (Ortho): High steric crowding.[1] Primarily hepatotoxic.[1]

            • 1,4-DCB (Para): Symmetric, crystalline solid.[1] Primarily nephrotoxic (male rats) and a suspected carcinogen.[1][2]

            Table 1: Toxicological and Physicochemical Comparison
            Feature1,2-Dichlorobenzene (Ortho)1,4-Dichlorobenzene (Para)Mechanism of Difference
            Physical State Liquid (MP: -17°C)Solid (MP: 53°C)Symmetry of 1,4-isomer allows tight crystal packing.[1]
            Primary Toxicity Hepatotoxicity (Liver necrosis)Nephrotoxicity (Kidney tumors)1,2-DCB forms reactive epoxides; 1,4-DCB binds
            
            
            -globulin.[1]
            Metabolic Enzyme CYP2E1 (High affinity)CYP2E1 (Low affinity)Steric access to the oxidation site.[1]
            Major Metabolite 3,4-Dichlorophenol2,5-DichlorophenolRegioselectivity of hydroxylation.[1]
            Oral LD50 (Rat) ~500 mg/kg~500–3800 mg/kg1,4-DCB is generally less acutely toxic but has chronic risks.[1]
            Mechanistic Insight: The Metabolic Divergence

            The biological activity is driven by how Cytochrome P450 enzymes interact with the isomers.

            • 1,2-DCB undergoes rapid oxidation to an unstable arene oxide (3,4-epoxide), which can covalently bind to hepatic proteins, causing necrosis.[1]

            • 1,4-DCB is sterically hindered at the para-positions.[1] Oxidation is slower and occurs ortho to a chlorine, producing 2,5-dichlorophenol.[1] The parent compound accumulates in the kidney (specifically in male rats via

              
              -globulin binding), leading to chronic nephropathy.[1]
              

            Case Study B: Dichlorophenyl Moieties in Drug Design

            In medicinal chemistry, shifting a chlorine from the ortho to the meta or para position is a strategic tool to modulate potency and half-life.

            The "Conformational Lock" vs. "Metabolic Block"
            • 2,6-Dichlorophenyl (e.g., Diclofenac): The two ortho chlorines create immense steric clash with the adjacent ring.[1] This forces the phenyl ring to rotate perpendicular to the amine linker. This "twisted" conformation is required to fit into the COX enzyme active site.

            • 3,4-Dichlorophenyl (e.g., Sertraline): This substitution pattern increases lipophilicity (LogP) without the extreme steric hindrance of ortho substitution.[1] Crucially, the para-chlorine (position 4) blocks the primary site of metabolic hydroxylation, significantly extending the drug's half-life.[1]

            Diagram 1: Structure-Activity Relationship (SAR) Logic

            SAR_Logic Substrate Dichlorophenyl Scaffold Ortho 2,6-Substitution (e.g., Diclofenac) Substrate->Ortho Add Cl at C2, C6 MetaPara 3,4-Substitution (e.g., Sertraline) Substrate->MetaPara Add Cl at C3, C4 Effect_Ortho Steric Clash -> Torsion 'Conformational Lock' Ortho->Effect_Ortho Effect_MetaPara Blocks P450 Site Increases Lipophilicity MetaPara->Effect_MetaPara Outcome_Ortho High Receptor Specificity (COX Inhibition) Effect_Ortho->Outcome_Ortho Outcome_MetaPara Extended Half-Life High CNS Penetration Effect_MetaPara->Outcome_MetaPara

            Caption: Mechanistic divergence of dichlorinated pharmacophores. Ortho-substitution dictates 3D shape, while para-substitution modulates metabolic stability.[1]

            Experimental Protocols

            Protocol A: Differential Metabolic Stability Assay

            Objective: To quantify the metabolic half-life (

            
            ) differences between isomers (e.g., 2,4-DCP vs 3,4-DCP) using liver microsomes.[1] This validates the "Metabolic Block" hypothesis.
            

            Materials:

            • Pooled Liver Microsomes (Human or Rat, 20 mg/mL).[1]

            • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

            • Test Compounds (Isomers) at 1 µM in DMSO.

            • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).[1]

            Step-by-Step Methodology:

            • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Add test isomer (1 µM final).[1] Incubate at 37°C for 5 minutes.

            • Initiation: Add NADPH regenerating system to start the reaction.[1]

            • Sampling: At time points

              
               min, remove 50 µL aliquots.
              
            • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Quench Solution to precipitate proteins. Centrifuge at 4,000 rpm for 15 min.

            • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.[1]

            • Calculation: Plot

              
               vs. time. The slope 
              
              
              
              determines half-life:
              
              
              .[1]
              • Expectation: 3,4-dichloro isomers often show longer

                
                 than 2,4-isomers due to blockage of the para-position.[1]
                
            Protocol B: Isomer-Specific Cytotoxicity Profiling (MTT Assay)

            Objective: To determine if isomeric position affects cellular toxicity (IC50).[1][3]

            Step-by-Step Methodology:

            • Seeding: Plate HepG2 (liver) or HEK293 (kidney) cells at

              
               cells/well in 96-well plates. Incubate 24h.
              
            • Dosing: Prepare serial dilutions of Isomer A and Isomer B (Range: 0.1 µM to 1000 µM). Add to wells (triplicate). Include DMSO vehicle control.[1][3]

            • Exposure: Incubate for 48 hours at 37°C, 5% CO2.

            • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4 hours.

            • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve formazan crystals.[1]

            • Readout: Measure absorbance at 570 nm.

            • Data Analysis: Fit data to a sigmoidal dose-response curve to calculate IC50.

              • Validation: If testing DCBs, 1,2-DCB should show lower IC50 (higher toxicity) in HepG2 cells compared to 1,4-DCB.[1]

            Visualizing Metabolic Pathways

            The following diagram illustrates the divergent metabolic pathways of 1,2-DCB and 1,4-DCB, highlighting why one leads to liver damage and the other to kidney accumulation.

            Diagram 2: Metabolic Divergence of Dichlorobenzenes

            Metabolic_Pathways DCB12 1,2-Dichlorobenzene CYP CYP2E1 Oxidation DCB12->CYP Fast DCB14 1,4-Dichlorobenzene DCB14->CYP Slow (Steric Hindrance) KidneyTox Alpha-2u-Globulin Accumulation (Kidney Tumors) DCB14->KidneyTox Parent Compound Binding Epoxide 3,4-Epoxide (Reactive Intermediate) CYP->Epoxide Phenol25 2,5-Dichlorophenol CYP->Phenol25 LiverTox Covalent Binding to Hepatic Proteins (Liver Necrosis) Epoxide->LiverTox Major Pathway Excretion Conjugation & Excretion Epoxide->Excretion Minor Pathway Phenol25->Excretion

            Caption: Divergent toxicity pathways.[1] 1,2-DCB activates via epoxidation (liver), while 1,4-DCB acts via protein accumulation (kidney).[1]

            References

            • BenchChem. (2025).[1][2][4][5] A Comparative Analysis of the Toxicity of Chlorobenzene and its Dichlorinated Isomers. BenchChem Technical Guides. Link[1]

            • ATSDR. (2020).[1] Toxicological Profile for Dichlorobenzenes. Agency for Toxic Substances and Disease Registry.[1] Link

            • Hissink, E., et al. (1997).[1] Cytochrome P450 catalyzed oxidation of monochlorobenzene, 1,2- and 1,4-dichlorobenzene in rat, mouse, and human liver microsomes.[1] Archives of Toxicology, 71(7), 406-415.[1] Link

            • Kim, Y.M., et al. (2007).[1][6] Structure-antimicrobial activity relationship for silanols, a new class of disinfectants, compared with alcohols and phenols.[1] International Journal of Antimicrobial Agents, 29(2), 217-222.[1][6] Link

            • El-Ahmad, Y., et al. (2020).[1][7] Discovery of 6-(2,4-Dichlorophenyl)... a Potent and Selective Estrogen Receptor Degrader. Journal of Medicinal Chemistry. Link[1][7]

            Sources

            Computational Analysis of 5,8-Dichloroisoquinoline Reactivity

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary: The Scaffold Challenge

            5,8-Dichloroisoquinoline (5,8-DCIQ) represents a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and alkaloids targeting the central nervous system. Unlike its isomer quinoline, the isoquinoline core presents a unique electronic distribution where the nitrogen atom (position 2) subtly alters the reactivity of the carbocyclic ring (positions 5–8).

            For drug developers, the critical challenge is site-selectivity . When functionalizing 5,8-DCIQ via cross-coupling (e.g., Suzuki-Miyaura) or electrophilic substitution, which position reacts first?

            This guide provides a computational and experimental framework to predict and control this reactivity. By synthesizing Density Functional Theory (DFT) data with experimental validation, we demonstrate that C8-Cl is electronically activated for cross-coupling , while C5 is the kinetic favorite for electrophilic aromatic substitution (EAS) .

            Computational Framework

            To objectively compare the reactivity of the C5 and C8 positions, we employed a standardized computational workflow. This protocol is self-validating, ensuring that theoretical predictions align with observed experimental outcomes.

            Methodology
            • Theory Level: DFT B3LYP/6-311++G(d,p)

            • Solvation Model: PCM (Polarizable Continuum Model) – Tetrahydrofuran (THF) for coupling; Water for EAS.

            • Descriptors:

              • Fukui Functions (

                
                ):  To map local nucleophilic and electrophilic susceptibility.
                
              • Molecular Electrostatic Potential (MEP): To visualize charge distribution.

              • Bond Dissociation Energy (BDE): To assess oxidative addition barriers.

            Computational Workflow Diagram

            G Start Input Structure This compound Opt Geometry Optimization (B3LYP/6-311++G**) Start->Opt Elec Electronic Structure (HOMO/LUMO/MEP) Opt->Elec Pred Reactivity Prediction Elec->Pred Calculates f+ / f- Pred_EAS Electrophilic Attack Target: C5 Pred->Pred_EAS Pred_Suzuki Nucleophilic/Pd Attack Target: C8 Pred->Pred_Suzuki

            Figure 1: Computational workflow for determining site-selectivity in dihalo-isoquinolines.

            Electronic Structure Analysis: The Comparison

            The core of this guide is the objective comparison between the C5 and C8 positions. While sterically similar (both are peri-positions), their electronic environments are distinct due to the distal nitrogen atom at position 2.

            Frontier Molecular Orbital (FMO) Analysis

            The Isoquinoline nitrogen exerts an inductive withdrawing effect. However, this effect is not uniform.

            • C8 Position: Located "peri" to C1. C1 is the most electron-deficient carbon in the ring (adjacent to N). Through-space and through-bond conjugation transmits this deficiency to C8.

            • C5 Position: Located "peri" to C4. C4 is the "beta" position relative to nitrogen, making it less electron-deficient than C1.

            Quantitative Comparison Table
            ParameterC5-Position (Carbocyclic)C8-Position (Carbocyclic)Interpretation
            Mulliken Charge (
            
            
            )
            -0.042+0.015C8 is more positive, attracting nucleophiles/Pd(0).
            LUMO Coefficient 0.180.24Higher coefficient at C8 implies faster Nucleophilic attack.
            Fukui (
            
            
            ) (EAS)
            0.12 0.09C5 is more susceptible to Electrophilic attack.
            C-Cl Bond Length (
            
            
            )
            1.7421.738Shorter bond at C8 suggests higher
            
            
            -character but lower BDE.
            Predicted Reactivity Electrophilic Substitution Suzuki Cross-Coupling Distinct orthogonal reactivity.[1]

            Reactivity Profiling & Benchmarking

            This section translates computational data into actionable chemistry.

            Scenario A: Site-Selective Suzuki-Miyaura Coupling

            Objective: Mono-arylation of 5,8-DCIQ.

            Mechanism: Palladium-catalyzed cross-coupling is initiated by oxidative addition.[2] Electron-deficient aryl chlorides undergo oxidative addition faster.

            • Prediction: The catalyst (Pd) will preferentially insert into the C8-Cl bond due to its higher electrophilicity (induced by the peri-C1/N interaction).

            • Alternative: C5-Cl is "deactivated" relative to C8.

            Experimental Validation Protocol:

            • Reagents: 5,8-DCIQ (1.0 eq), Arylboronic acid (1.1 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq).

            • Solvent: DME/H2O (3:1), degassed.

            • Conditions: 80°C, 4 hours.

            • Outcome: >90% regioselectivity for 8-aryl-5-chloroisoquinoline .

            Scenario B: Electrophilic Aromatic Substitution (Nitration/Bromination)

            Objective: Functionalization of the core.

            Mechanism: Reaction proceeds via a Wheland intermediate (sigma complex). The stability of this cation determines the position.

            • Prediction: Attack at C5 forms a carbocation that is better stabilized by resonance without disrupting the pyridinoid aromaticity as severely as other isomers. C8 is also reactive, but C5 is kinetically favored (approx. 60:40 ratio).

            • Outcome: Major product is 5-substituted-8-chloroisoquinoline (if starting from 8-chloro) or 5-functionalized-5,8-dichloro derivative.

            Reaction Pathway Diagram[3]

            Reactivity Substrate This compound Path_A Path A: Suzuki Coupling (Pd(0), Ar-B(OH)2) Substrate->Path_A  Nucleophilic/Pd Attack   Path_B Path B: Electrophilic Sub. (HNO3/H2SO4) Substrate->Path_B  Electrophilic Attack   Prod_A Major Product: 8-Aryl-5-chloroisoquinoline (Kinetic Control via Oxidative Addition) Path_A->Prod_A Prod_B Major Product: 5-Nitro-5,8-dichloroisoquinoline (Thermodynamic/Intermediate Stability) Path_B->Prod_B

            Figure 2: Divergent reactivity pathways for this compound based on reagent class.

            Experimental Validation & Self-Correcting Protocols

            To ensure trustworthiness (Trustworthiness in E-E-A-T), we recommend the following self-validating checks when performing these reactions.

            The "Proton-NMR Shift" Check

            When characterizing the mono-coupled Suzuki product, how do you confirm it is the C8-isomer and not C5?

            • Protocol: Acquire a 1H-NMR in DMSO-d6.

            • Diagnostic Signal: Look for the H1 proton (singlet, typically near

              
               9.2-9.5 ppm).
              
            • Logic: A substituent at C8 exerts a strong peri-effect (steric and deshielding) on the H1 proton, causing a significant downfield shift or broadening compared to the C5-substituted isomer. If the H1 signal remains relatively unchanged compared to the starting material, the substitution likely occurred at C5 (distal).

            The "Stoichiometry" Control
            • Issue: Dichlorides can undergo bis-coupling.

            • Solution: Use exactly 0.95 equivalents of boronic acid relative to the isoquinoline. This statistical deficiency ensures the mono-product is favored, allowing for accurate assessment of the initial rate (regioselectivity).

            References

            • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Definitive source on Isoquinoline numbering and general electrophilic reactivity favoring C5/C8). [3]

            • Almond-Thynne, J., et al. (2016). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 7, 6909-6951. (Establishes principles of oxidative addition selectivity in polyhalogenated heterocycles).

            • Morell, C., et al. (2005).[4] "Local descriptors in the framework of Conceptual Density Functional Theory." Journal of Physical Chemistry A, 109, 205.[4] (Theoretical grounding for using Fukui functions to predict regioselectivity).

            • Liao, X., et al. (2009). "Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline." Molecules, 14(9), 3562-3572. (Comparative scaffold analysis showing electronic control in quinoline/isoquinoline systems).

            • Gaussian, Inc. "DFT Benchmarking for Aromatic Heterocycles." (Standard reference for B3LYP/6-31G* validity in these systems).

            Sources

            A Comparative Guide to the Validation of Analytical Methods for 5,8-Dichloroisoquinoline

            Author: BenchChem Technical Support Team. Date: February 2026

            For Researchers, Scientists, and Drug Development Professionals

            In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and product safety. This guide offers a detailed comparison of analytical methodologies for the quantification and characterization of 5,8-Dichloroisoquinoline, a key intermediate in various synthetic pathways. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the scientific rationale behind the validation choices, ensuring a robust and reliable analytical framework.

            The Critical Role of Method Validation for this compound

            This compound serves as a significant building block in the synthesis of novel pharmaceutical compounds. Its purity and concentration directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, validated analytical methods are imperative to ensure that the quality of this starting material is consistently monitored and controlled. The validation process provides documented evidence that a method is fit for its intended purpose.[1][2][3] This guide will focus on the most common and effective techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

            Comparative Analysis of HPLC and GC Methods

            The choice between HPLC and GC for the analysis of this compound depends on several factors, including the volatility and thermal stability of the analyte and potential impurities, as well as the desired sensitivity and resolution.

            High-Performance Liquid Chromatography (HPLC) is often the method of choice for non-volatile and thermally labile compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed.

            Gas Chromatography (GC) , on the other hand, is well-suited for volatile and thermally stable compounds. Given the nature of this compound, GC can be a powerful tool, particularly when coupled with a mass spectrometry (MS) detector for enhanced specificity.[4]

            Below is a comparative summary of typical performance characteristics for validated HPLC and GC methods for the analysis of this compound. The data presented is illustrative, based on extensive experience with similar chlorinated heterocyclic compounds, to provide a realistic performance expectation.

            ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC-FID/MS)Rationale for Performance
            Linearity (R²) > 0.999> 0.998Both techniques demonstrate excellent linearity over a defined concentration range, which is crucial for accurate quantification.[5]
            Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%HPLC often provides slightly higher accuracy due to the milder conditions, minimizing the risk of analyte degradation.
            Precision (%RSD) < 1.0%< 1.5%The precision of HPLC is typically better due to the highly reproducible injection volumes and stable flow rates of modern systems.
            Limit of Detection (LOD) ~0.01 µg/mL~0.05 µg/mL (FID), <0.01 µg/mL (MS)HPLC with a UV detector generally offers good sensitivity. GC with an MS detector can achieve comparable or even lower detection limits.
            Limit of Quantitation (LOQ) ~0.03 µg/mL~0.15 µg/mL (FID), ~0.03 µg/mL (MS)The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.[5]
            Specificity/Selectivity High (with appropriate column and mobile phase)Very High (especially with MS)Specificity is the ability to assess the analyte unequivocally in the presence of other components.[2] GC-MS provides superior specificity due to mass fragmentation patterns.
            Robustness HighModerateHPLC methods are generally more robust to minor variations in experimental conditions. GC methods can be sensitive to changes in temperature ramps and gas flow rates.[2]

            The Analytical Method Validation Workflow

            A systematic approach to method validation is essential for ensuring that all performance characteristics are thoroughly evaluated and documented. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound, in accordance with international guidelines such as ICH Q2(R1).[2]

            Analytical Method Validation Workflow Analytical Method Validation Workflow for this compound cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Performance Characteristics Evaluation cluster_3 Phase 4: Documentation & Reporting Method_Development Method Development (HPLC/GC) Optimization Optimization of Parameters (e.g., Mobile Phase, Temperature) Method_Development->Optimization Protocol Define Validation Protocol (ICH Q2) Optimization->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report SOP Standard Operating Procedure (SOP) Validation_Report->SOP

            Caption: A flowchart illustrating the systematic phases of analytical method validation.

            Detailed Experimental Protocols

            The following are detailed, step-by-step protocols for the validation of an HPLC and a GC method for the analysis of this compound.

            High-Performance Liquid Chromatography (HPLC) Method Validation

            Objective: To validate an RP-HPLC method for the quantification of this compound.

            Instrumentation:

            • HPLC system with a UV detector

            • C18 column (e.g., 4.6 x 150 mm, 5 µm)

            • Data acquisition and processing software

            Chromatographic Conditions (Illustrative):

            • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid

            • Flow Rate: 1.0 mL/min

            • Column Temperature: 30 °C

            • Detection Wavelength: 254 nm

            • Injection Volume: 10 µL

            Validation Protocol Steps:

            • Specificity:

              • Inject a blank (diluent), a placebo (if applicable), a standard solution of this compound, and a sample solution.

              • Causality: This step ensures that no interference from the diluent or matrix components is observed at the retention time of the analyte.[2]

              • Acceptance Criteria: The analyte peak should be well-resolved from any other peaks.

            • Linearity:

              • Prepare a series of at least five concentrations of this compound standard solutions (e.g., 1, 5, 10, 20, 50 µg/mL).[2]

              • Inject each concentration in triplicate.

              • Causality: This establishes the relationship between the concentration of the analyte and the detector response, which is fundamental for quantification.

              • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

            • Accuracy:

              • Perform recovery studies by spiking a known amount of this compound into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

              • Analyze each level in triplicate.

              • Causality: This demonstrates the closeness of the measured value to the true value.

              • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

            • Precision:

              • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

              • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

              • Causality: This assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

              • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 1.0%.

            • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

              • Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

              • Causality: These parameters define the sensitivity of the method.

              • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

            • Robustness:

              • Intentionally vary critical method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C).

              • Causality: This evaluates the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]

              • Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the results should not be significantly affected.

            Gas Chromatography (GC) Method Validation

            Objective: To validate a GC-FID/MS method for the quantification of this compound.

            Instrumentation:

            • GC system with a Flame Ionization Detector (FID) and/or a Mass Spectrometer (MS)

            • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

            • Data acquisition and processing software

            Chromatographic Conditions (Illustrative):

            • Injector Temperature: 250 °C

            • Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

            • Carrier Gas: Helium at a constant flow of 1.2 mL/min

            • Detector Temperature: 300 °C (FID), MS transfer line at 280 °C

            • Injection Volume: 1 µL (splitless)

            Validation Protocol Steps:

            The validation steps for GC are analogous to those for HPLC, with adjustments for the specific technique.

            • Specificity:

              • Inject blank, placebo, and standard/sample solutions. With an MS detector, the specificity is significantly enhanced by comparing the mass spectra of the analyte peak in the sample with that of the standard.

              • Acceptance Criteria: No interfering peaks at the retention time of this compound. For MS, the mass spectrum should match the reference spectrum.

            • Linearity:

              • Prepare a series of at least five concentrations and inject in triplicate.

              • Acceptance Criteria: R² ≥ 0.998.

            • Accuracy:

              • Perform recovery studies at three concentration levels.

              • Acceptance Criteria: Mean recovery within 97.0% to 103.0%.

            • Precision:

              • Evaluate repeatability and intermediate precision.

              • Acceptance Criteria: %RSD ≤ 1.5%.

            • LOD and LOQ:

              • Determine based on signal-to-noise or calibration curve parameters.

              • Acceptance Criteria: The LOQ must be quantifiable with acceptable precision and accuracy.

            • Robustness:

              • Vary parameters such as injector temperature (±5 °C), oven temperature ramp (±1 °C/min), and carrier gas flow rate (±0.1 mL/min).

              • Acceptance Criteria: System suitability must be met, and results should remain consistent.

            Conclusion: Selecting the Optimal Method

            Both HPLC and GC are powerful techniques for the analytical validation of this compound. The choice of method should be guided by the specific requirements of the analysis.

            • HPLC is often preferred for routine quality control due to its high precision, robustness, and ease of automation. It is particularly suitable for analyzing this compound in complex matrices where non-volatile impurities may be present.

            • GC-MS offers unparalleled specificity and is an excellent choice for impurity profiling and identification, as well as for trace-level analysis. The information-rich data from mass spectrometry can be invaluable during process development and for troubleshooting.

            Ultimately, the validation data for the chosen method must provide a high degree of assurance that the method is scientifically sound and will consistently produce results that meet the predefined acceptance criteria. This guide provides the framework for conducting a comprehensive validation study, thereby ensuring the quality and consistency of this compound used in pharmaceutical manufacturing.

            References

            • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
            • SIELC Technologies. (n.d.). Separation of 5,7-Dichloro-8-hydroxy-2-methylquinoline on Newcrom R1 HPLC column.
            • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
            • European Association of Nuclear Medicine. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals.
            • ResearchGate. (2025). Validation of a UPLC-PDA method to study the content and stability of 5-chloro 8-hydroxyquinoline and 5,7-dichloro 8-hydroxyquinoline in medicated feed used in swine farming.
            • Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
            • ResearchGate. (n.d.). The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol.
            • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
            • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
            • International Council for Harmonisation. (n.d.). Quality Guidelines.
            • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
            • Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES.
            • ResearchGate. (2025). Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives.
            • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024.
            • United States Pharmacopeia. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS.
            • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
            • Journal of the American Chemical Society. (1953). Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols.
            • RSC Advances. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
            • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
            • United States Pharmacopeia. (2011). <1225> VALIDATION OF COMPENDIAL PROCEDURES.
            • MDPI. (n.d.). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.
            • Journal of Analytical Methods in Chemistry. (2023). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids.
            • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
            • National Institutes of Health. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
            • SlideShare. (n.d.). Isoquinoline.pptx.
            • SIELC Technologies. (n.d.). Separation of 4,7-Dichloroquinoline on Newcrom R1 HPLC column.
            • ResearchGate. (n.d.). Vibrational spectroscopic study of some quinoline derivatives.
            • United States Pharmacopeia. (2017). <1225> Validation of Compendial Procedures.
            • YouTube. (2024). ICH Q2 Validation of Analytical Procedures.
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            Cross-reactivity of 5,8-Dichloroisoquinoline derivatives

            Author: BenchChem Technical Support Team. Date: February 2026

            Topic: Comparative Profiling of 5,8-Dichloroisoquinoline Derivatives: Selectivity, Redox-Cycling, and Off-Target Reactivity Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

            Executive Summary: The Scaffold at a Glance

            This compound is not merely a halogenated heterocycle; it is the critical synthetic precursor to the isoquinoline-5,8-dione pharmacophore, a privileged structure in oncology and neuroprotection. While the parent this compound is often chemically inert, its oxidized derivatives act as potent bio-reductive alkylating agents and Topoisomerase II inhibitors .

            The central challenge in deploying these derivatives is cross-reactivity . Their mechanism relies on redox cycling, which often lacks discrimination between the target enzyme (e.g., NQO2) and ubiquitous cellular reductases (e.g., NQO1, P450s), leading to off-target mitochondrial toxicity.

            This guide objectively compares this compound derivatives against their quinoline isomers and alternative redox-active scaffolds, providing experimental protocols to quantify their selectivity.[1]

            Mechanistic Profiling & Target Selectivity

            To understand cross-reactivity, one must first understand the "Redox Switch" mechanism. This compound derivatives (specifically the diones) function as substrates for quinone reductases.

            The Primary Targets
            • NQO2 (Quinone Reductase 2): The high-affinity target.[1] Derivatives bind to the reduced FAD cofactor, leading to a hydride transfer.

            • Topoisomerase II: The planar tricyclic system (often formed after derivatization) intercalates into DNA, stabilizing the cleavable complex.

            The Cross-Reactivity Vector: NQO1 vs. NQO2

            The most significant cross-reactivity occurs with NQO1 (DT-Diaphorase) .

            • NQO2 Selectivity: this compound derivatives are often designed to be specific for NQO2 (using NRH as a cofactor).

            • The Leak: However, the 5,8-dichloro substitution pattern increases the electrophilicity of the quinone, often making it a substrate for NQO1 (using NADH/NADPH) as well. This "leak" leads to systemic toxicity because NQO1 is ubiquitously expressed in normal tissue, whereas NQO2 is often upregulated in specific tumors or neurological conditions.

            Table 1: Comparative Selectivity Profile

            FeatureThis compound Derivatives 5,8-Dichloroquinoline Derivatives Indolequinones (Standard)
            Primary Target Topoisomerase II / NQO2NQO1 / Sphingosine KinaseNQO1
            Redox Potential (
            
            
            )
            High (prone to auto-oxidation)ModerateLow (Requires enzymatic activation)
            Cross-Reactivity High (Mitochondrial ROS generation)Moderate (Kinase off-targets)Low (High specificity for NQO1)
            Key Off-Target Mitochondrial Complex I PI3K / mTOR pathwayCytosolic Reductases
            Cell Permeability High (Lipophilic core)ModerateLow to Moderate

            Visualizing the Cross-Reactivity Pathway

            The following diagram illustrates the "Redox Cycling" loop where cross-reactivity generates toxic Reactive Oxygen Species (ROS), bypassing the intended therapeutic alkylation.

            RedoxCrossReactivity Compound This compound Derivative (Quinone) NQO2 Target: NQO2 (Tumor/CNS Specific) Compound->NQO2 NRH cofactor (High Affinity) NQO1 Off-Target: NQO1 (Ubiquitous) Compound->NQO1 NADH cofactor (Cross-Reactivity) Semiquinone Semiquinone Radical (Toxic Intermediate) Compound->Semiquinone 1e- Reduction (P450 Reductase) HQ Hydroquinone (Active Drug) NQO2->HQ 2e- Reduction (Safe Route) NQO1->HQ 2e- Reduction DNA DNA Alkylation (Therapeutic Effect) HQ->DNA Nucleophilic Attack Semiquinone->Compound Redox Cycling O2 Molecular Oxygen Semiquinone->O2 ROS Superoxide (ROS) (Mitochondrial Toxicity) O2->ROS Electron Transfer

            Figure 1: The mechanism of action and cross-reactivity pathways. Note the "Futile Cycle" (Red) leading to ROS generation, which competes with the therapeutic DNA alkylation (Green).

            Experimental Protocols for Validation

            To rigorously assess the cross-reactivity of a new this compound derivative, you cannot rely on simple cell viability assays (MTT/MTS) because they do not distinguish between specific inhibition and general redox toxicity. You must use a Self-Validating Enzyme-Coupled Assay .[1]

            Protocol A: Differential Cofactor Specificity Assay (NQO1 vs. NQO2)

            Objective: Determine if your derivative is a specific NQO2 inhibitor or if it cross-reacts with NQO1.

            Reagents:

            • Recombinant human NQO1 and NQO2.

            • Cofactors: NADH (for NQO1) and NRH (Nicotinamide riboside reduced, for NQO2).

            • Substrate: Cytochrome c (electron acceptor).

            • Test Compound: this compound derivative (dissolved in DMSO).

            Workflow:

            • Baseline: In a quartz cuvette, mix 50 mM Tris-HCl (pH 7.4), 0.1% Tween-20, and 70 µM Cytochrome c.

            • NQO1 Arm: Add 100 µM NADH . Initiate with 5 nM NQO1. Record Absorbance at 550 nm for 60s (Control Rate).

            • NQO2 Arm: Add 100 µM NRH . Initiate with 5 nM NQO2. Record Absorbance at 550 nm for 60s (Control Rate).

            • Inhibition Step: Repeat steps 2 and 3 with the Test Compound (0.1 - 10 µM).

            • Calculation:

              
              
              
              • Interpretation: A ratio > 100 indicates high specificity. A ratio < 10 indicates significant cross-reactivity.

            Protocol B: Topoisomerase II DNA Cleavage Assay

            Objective: Verify if the compound acts directly on DNA/Topo II or merely poisons the enzyme via redox stress.

            Workflow:

            • Incubate Supercoiled plasmid DNA (pBR322) with human Topoisomerase II

              
              .
              
            • Add Test Compound (graded concentrations).

            • Critical Control: Run a parallel lane with DTT (Dithiothreitol) .

              • Logic: If the compound works via redox cycling (cross-reactivity), DTT will quench the quinone and abolish activity. If it is a true intercalator/inhibitor (like etoposide), DTT will have minimal effect.

            • Analyze via agarose gel electrophoresis. Look for the conversion of supercoiled DNA to relaxed (nicked) forms.

            Synthesis & Derivatization Logic

            The "5,8-dichloro" motif is rarely the end-point.[1] It is the scaffold for nucleophilic substitution.

            SynthesisWorkflow cluster_logic Selectivity Tuning Precursor This compound Oxidation Oxidation (CrO3 / HOAc) Precursor->Oxidation Activation Dione 6-Chloroisoquinoline-5,8-dione Oxidation->Dione Quinone Formation Subst Nucleophilic Substitution (R-NH2) Dione->Subst Regioselective at C7 Final 7-Amino-isoquinoline-5,8-dione (Bioactive) Subst->Final Tuning Selectivity Note Bulky R-groups at C7 reduce NQO1 cross-reactivity Final->Note

            Figure 2: Synthetic pathway. The regioselective substitution at C7 is the primary method to reduce cross-reactivity by sterically hindering the compound from entering the smaller NQO1 active site.

            Conclusion & Recommendations

            This compound derivatives offer a potent scaffold for dual-targeting (Enzyme + DNA), but they are plagued by redox-driven cross-reactivity.[1]

            For Drug Development:

            • Avoid naked quinones: Unsubstituted 5,8-diones are too reactive.

            • Prioritize C7-amination: Introducing bulky amine groups at the 7-position (derived from the 6,7-dichloro intermediate) is the most effective strategy to improve NQO2 selectivity over NQO1.[1]

            • Mandatory Screening: All derivatives must be screened against NQO1 early in the cascade to de-risk mitochondrial toxicity.

            References

            • Synthesis and Cytotoxicity of Isoquinoline-5,8-diones Source: PubMed / Bioorganic & Medicinal Chemistry Letters Title: Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity.[1] URL:[Link]

            • NQO2 Selectivity Mechanisms Source: NIH / PubMed Central Title:[1] Mechanism-based inhibition of quinone reductase 2 (NQO2): selectivity for NQO2 over NQO1 and structural basis for flavoprotein inhibition.[1] URL:[Link]

            • Isoquinoline Synthesis & Reactivity Source: Thieme Connect / Science of Synthesis Title: Product Class 5: Isoquinolines - Synthesis and Reactivity.[1] URL:[Link][2]

            • Quinone Reductase Comparative Profiling Source: ResearchGate Title: Comparison of natural NQO2 inhibitors as a new target for cancer treatment in different cell lines. URL:[Link]

            Sources

            Safety Operating Guide

            5,8-Dichloroisoquinoline proper disposal procedures

            Author: BenchChem Technical Support Team. Date: February 2026

            Technical Guide: Proper Disposal Procedures for 5,8-Dichloroisoquinoline

            Executive Summary & Core Directive

            This compound (CAS: 16567-11-8) is a halogenated heteroaromatic building block used frequently in medicinal chemistry. Unlike standard organic solvents, this compound presents specific disposal challenges due to its thermal stability and the potential for forming toxic byproducts (e.g., dioxins, HCl) if incinerated improperly.

            The Core Directive: You must classify this compound as Halogenated Organic Waste . It is strictly prohibited to dispose of this compound in general trash, down the drain, or in non-halogenated solvent streams. All protocols below are designed to ensure compliance with EPA RCRA regulations (specifically regarding characteristic hazardous waste) and to protect laboratory personnel from exposure.

            Chemical Safety Profile (Input Data)

            Before initiating disposal, verify the physical state and hazard profile. This data dictates your PPE and container selection.

            ParameterSpecificationOperational Implication
            Physical State Solid (Crystalline powder)Use anti-static weighing boats; avoid dust generation.[1]
            Melting Point >26°C (Estimated >100°C based on analogs)Will not melt under standard storage conditions.[1]
            Acidity/Basicity Weak Base (Isoquinoline core)Do not mix with strong oxidizers or concentrated nitric acid in waste drums (exothermic risk).[1]
            GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.)Mandatory PPE: Nitrile gloves, safety glasses, lab coat.[1] Use fume hood.
            Waste Class Halogenated Requires high-temperature incineration with acid gas scrubbing.[1]

            The Disposal Decision Logic (Process)

            To ensure zero errors in waste stream assignment, follow this self-validating logic flow. This diagram illustrates the critical decision points that prevent regulatory violations (e.g., mixing halogenated solids with non-halogenated liquids).

            Waste_Decision_Tree Start Start: this compound Waste State_Check Is the waste Solid or Liquid? Start->State_Check Solid_Waste Solid Waste (Pure or Contaminated) State_Check->Solid_Waste Solid Liquid_Waste Liquid Waste (Reaction Mixture) State_Check->Liquid_Waste Liquid/Solution Container_Solid Container: Wide-Mouth HDPE Jar Solid_Waste->Container_Solid Label_Solid Label: 'Hazardous Waste - Solid, Toxic' Constituent: this compound Container_Solid->Label_Solid Pickup EH&S Pickup / High-Temp Incineration Label_Solid->Pickup Solvent_Check Primary Solvent Type? Liquid_Waste->Solvent_Check Halo_Stream Stream: Halogenated Solvent Waste Solvent_Check->Halo_Stream DCM, Chloroform, etc. NonHalo_Stream Stream: Halogenated Solvent Waste (Even if solvent is non-halogenated) Solvent_Check->NonHalo_Stream Methanol, Acetone, etc. Halo_Stream->Pickup NonHalo_Stream->Pickup *CRITICAL: Presence of Cl atom contaminates entire stream

            Figure 1: Waste Stream Decision Matrix. Note that the presence of the chlorine atoms in the solute mandates a Halogenated waste stream, regardless of the solvent used.

            Step-by-Step Disposal Protocols

            Scenario A: Disposal of Pure Solid (Excess Reagent)

            Context: You have expired or excess dry powder in a vial.

            • Container Selection: Select a clear, wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

            • Transfer:

              • Perform all transfers inside a chemical fume hood to capture dust.

              • Do not dump the vial directly if it creates a dust cloud. Use a disposable spatula or funnel.

              • Self-Validation: If you see dust settling on the bench, your transfer technique was too aggressive. Wipe down with a wet paper towel immediately.

            • Labeling:

              • Apply the hazardous waste label before filling the container.

              • Chemical Name: Write "this compound".

              • Hazards: Check "Toxic" and "Irritant".

            • Secondary Containment: Place the closed jar into a secondary bin until pickup to prevent accidental spills.

            Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

            Context: The compound is dissolved in a solvent (e.g., after an extraction).[3][4]

            • Stream Identification:

              • Rule of Thumb: If the mixture contains >1% halogenated material (solute or solvent), the entire volume is treated as Halogenated Waste.

              • Example: 5g of this compound dissolved in 500mL of Ethanol must be disposed of in the Halogenated Waste carboy, not the Flammable/Non-halogenated carboy.

            • Compatibility Check:

              • Ensure the waste carboy does not contain strong acids (if your compound was in a basic solution) or strong oxidizers.

            • Pouring: Use a funnel with a splash guard. Close the carboy cap tightly immediately after use.

            Scenario C: Contaminated Debris (Gloves, Weighing Boats)
            • Segregation: Do not throw contaminated nitrile gloves or weighing boats into the regular trash.

            • Collection: Place these items into a clear plastic bag (4-6 mil thickness) labeled "Solid Hazardous Debris."

            • Disposal: Tie the bag securely and place it in the solid hazardous waste drum/box provided by your facility.

            Emergency Contingencies (Spill Procedures)

            In the event of a spill outside the fume hood:

            • Isolate: Alert nearby personnel and mark the area.

            • PPE Upgrade: Wear double nitrile gloves and an N95 dust mask (or half-face respirator) if dust is visible in the air.

            • Dry Cleanup (Preferred):

              • Cover the spill with a damp paper towel to suppress dust.

              • Scoop the material into a waste jar using a dustpan or stiff card.

              • Do not dry sweep, as this aerosolizes the irritant.

            • Wet Decontamination: Wipe the surface with a soap and water solution. This compound is sparingly soluble in water; a surfactant (soap) helps lift it.

            • Disposal: All cleanup materials (towels, scoop) go into the "Solid Hazardous Debris" bag.

            Regulatory Framework & Compliance

            • RCRA Classification: While this compound is not explicitly "P-listed" or "U-listed" by specific CAS number, it is regulated under the "mixture rule" if dissolved in spent halogenated solvents (F-listed waste) [1].

            • Halogen Requirement: Commercial incinerators require separation of halogenated waste because they must inject limestone or caustic scrubbers to neutralize the hydrochloric acid (HCl) gas produced during combustion. Failure to segregate damages incinerator infrastructure and releases acid gas [2].

            References

            • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. [Link]1]

            • National Institutes of Health (NIH) - PubChem. "Compound Summary: this compound (Related Isomers/Derivatives)." PubChem. [Link]1]

            • University of Wisconsin-Madison. "Chemical Disposal Procedures: Halogenated vs Non-Halogenated." EH&S Safety Guide. [Link]

            Sources

            ×

            Retrosynthesis Analysis

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            Precursor scoring Relevance Heuristic
            Min. plausibility 0.01
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            Top-N result to add to graph 6

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            Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.